HSDVHK-NH2 TFA
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C32H49F3N12O11 |
|---|---|
分子量 |
834.8 g/mol |
IUPAC 名称 |
(3S)-3-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-[[(2S)-1-[[(2S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C30H48N12O9.C2HF3O2/c1-15(2)24(30(51)40-20(8-17-11-35-14-37-17)27(48)38-19(25(33)46)5-3-4-6-31)42-28(49)21(9-23(44)45)39-29(50)22(12-43)41-26(47)18(32)7-16-10-34-13-36-16;3-2(4,5)1(6)7/h10-11,13-15,18-22,24,43H,3-9,12,31-32H2,1-2H3,(H2,33,46)(H,34,36)(H,35,37)(H,38,48)(H,39,50)(H,40,51)(H,41,47)(H,42,49)(H,44,45);(H,6,7)/t18-,19-,20-,21-,22-,24-;/m0./s1 |
InChI 键 |
NXLNTQABPGHCHK-JEBNABBPSA-N |
手性 SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC2=CN=CN2)N.C(=O)(C(F)(F)F)O |
规范 SMILES |
CC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC2=CN=CN2)N.C(=O)(C(F)(F)F)O |
产品来源 |
United States |
Foundational & Exploratory
Technical Guide: Mechanism of Action of HSDVHK-NH2 TFA
This document provides a detailed overview of the molecular mechanism, biological effects, and experimental validation of the synthetic peptide HSDVHK-NH2, provided as a trifluoroacetate (TFA) salt. The content is intended for researchers, scientists, and professionals in the field of drug development.
Introduction and Core Function
HSDVHK-NH2 is a synthetic peptide with the amino acid sequence His-Ser-Asp-Val-His-Lys-NH2. It functions primarily as a potent antagonist of the interaction between integrin αvβ3 and its extracellular matrix ligand, vitronectin[1][2]. By interfering with this binding, HSDVHK-NH2 disrupts critical cell signaling pathways involved in cell survival, proliferation, and migration. The trifluoroacetate (TFA) salt is a common counterion resulting from the peptide's purification process and is not considered to have a biological function.
Primary Mechanism of Action: Integrin-Ligand Antagonism
The core mechanism of HSDVHK-NH2 is its ability to specifically block the binding of vitronectin to the Arg-Gly-Asp (RGD) binding site on the integrin αvβ3 receptor[1]. Integrins are transmembrane receptors that mediate cell-matrix adhesion. The αvβ3 integrin, in particular, plays a crucial role in angiogenesis (the formation of new blood vessels) and tumor metastasis. By competitively inhibiting the vitronectin-integrin αvβ3 interaction, HSDVHK-NH2 effectively disrupts the downstream signaling necessary for endothelial cell survival and migration.
References
HSDVHK-NH2 TFA: An In-Depth Technical Guide to its Antagonism of the Integrin αvβ3-Vitronectin Interaction
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the hexapeptide HSDVHK-NH2 TFA, a potent antagonist of the integrin αvβ3-vitronectin interaction. This document details its mechanism of action, quantitative binding data, and relevant experimental protocols, designed to support research and development efforts in oncology and angiogenesis.
Core Concepts
Integrin αvβ3 is a key cell surface receptor involved in cell adhesion, migration, proliferation, and survival. It is minimally expressed in quiescent endothelial cells and most normal tissues but is significantly upregulated on activated endothelial cells during angiogenesis and on various tumor cells. Its primary ligand in the extracellular matrix is vitronectin. The interaction between integrin αvβ3 and vitronectin is a critical signaling nexus that promotes the survival and proliferation of cancer cells.
This compound, also referred to as P11, is a novel synthetic peptide that acts as a specific antagonist to this interaction. By blocking the binding of vitronectin to integrin αvβ3, this compound disrupts downstream signaling pathways, leading to the inhibition of angiogenesis and induction of apoptosis in tumor-associated endothelial cells.
Quantitative Data
The antagonist activity of this compound has been quantified through various in vitro assays. The following tables summarize the key inhibitory concentrations.
| Parameter | Value | Assay Conditions | Reference |
| IC50 | 1.74 pg/mL (2.414 pM) | Inhibition of integrin αvβ3-vitronectin interaction | [1][2][3] |
| IC50 | 25.72 nM | Antagonism of αvβ3-GRGDSP interaction | [1][3] |
Note: GRGDSP is a well-known peptide sequence that binds to the RGD-binding site of integrins.
Mechanism of Action
This compound exerts its anti-angiogenic and pro-apoptotic effects through a multi-faceted mechanism initiated by the specific antagonism of the integrin αvβ3-vitronectin interaction.
Inhibition of Proliferation and Migration
HSDVHK-NH2 has been shown to significantly inhibit the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs) in a dose-dependent manner.[3] It also effectively suppresses bFGF-induced cell migration.[3] This is achieved through the inhibition of the MEK/ERK signaling pathway, a critical cascade for cell growth and motility.[4]
Induction of Apoptosis
A key aspect of HSDVHK-NH2's mechanism is the induction of apoptosis in endothelial cells. This is mediated by the upregulation of the tumor suppressor protein p53.[4] Increased p53 expression subsequently leads to the activation of a cascade of executioner caspases, including caspase-3, caspase-8, and caspase-9, ultimately resulting in programmed cell death.[4]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and a general experimental workflow for characterizing this compound.
References
- 1. Site-specific inhibition of integrin alpha v beta 3-vitronectin association by a ser-asp-val sequence through an Arg-Gly-Asp-binding site of the integrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. glpbio.com [glpbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pharmacoproteomic analysis of a novel cell-permeable peptide inhibitor of tumor-induced angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
HSDVHK-NH2 TFA: A Technical Guide to its Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
HSDVHK-NH2 TFA is a synthetic hexapeptide that has garnered significant interest within the scientific community for its potent and specific biological activity. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and its role as a modulator of crucial cellular signaling pathways. Detailed experimental protocols and visual representations of its mechanism of action are included to facilitate further research and drug development efforts.
Chemical Structure and Properties
This compound is the trifluoroacetate salt of the hexapeptide HSDVHK-NH2. The peptide sequence consists of six amino acids: L-Histidine, L-Serine, L-Aspartic acid, L-Valine, L-Histidine, and L-Lysine, with the C-terminus amidated. The trifluoroacetic acid (TFA) is a counter-ion used in the purification process of the synthetic peptide.
Chemical Formula: C32H49F3N12O11
Molecular Weight: 834.80 g/mol
While a definitive crystal structure is not publicly available, the chemical structure can be represented as the peptide chain with an associated trifluoroacetate ion.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in the table below. This data is crucial for its handling, formulation, and experimental application.
| Property | Value |
| Solubility | Soluble in DMF (30 mg/ml), DMSO (30 mg/ml), and a 1:1 solution of DMSO:PBS (pH 7.2) (0.5 mg/ml)[1] |
| Storage and Stability | Store at -20°C, protected from light. For stock solutions, it is recommended to store at -80°C for up to 6 months or at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles[1]. |
| Appearance | Solid |
Safety and Handling: Trifluoroacetic acid is a corrosive material and should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.[2][3][4][5] Work in a well-ventilated area.[2][4] In case of contact with skin or eyes, rinse immediately with plenty of water.[6][2]
Biological Activity and Mechanism of Action
HSDVHK-NH2 is a potent antagonist of the integrin αvβ3-vitronectin interaction, with a reported IC50 of 1.74 pg/mL (2.414 pM).[7] Integrin αvβ3 is a cell surface receptor that plays a critical role in cell adhesion, migration, proliferation, and survival. Its expression is often upregulated in angiogenic endothelial cells and various tumor cells, making it a key target in cancer and angiogenesis research.
By blocking the interaction between integrin αvβ3 and its extracellular matrix ligand, vitronectin, HSDVHK-NH2 disrupts downstream signaling pathways that are essential for cell function. This inhibitory action leads to several key biological effects:
-
Inhibition of Cell Proliferation: HSDVHK-NH2 has been shown to significantly inhibit the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs) in a dose-dependent manner.[8]
-
Inhibition of Cell Migration: The peptide effectively reduces bFGF-induced cell migration.[8]
-
Induction of Apoptosis: HSDVHK-NH2 induces apoptosis in HUVECs through the activation of caspases, which is associated with an increased expression of the tumor suppressor protein p53.[8]
Signaling Pathway
The antagonistic action of HSDVHK-NH2 on integrin αvβ3 initiates a cascade of inhibitory effects on downstream signaling molecules. The binding of vitronectin to integrin αvβ3 normally leads to the activation of Focal Adhesion Kinase (FAK), which in turn activates the PI3K/Akt and MAPK signaling pathways, promoting cell survival and proliferation while suppressing apoptosis. HSDVHK-NH2 blocks this initial step, leading to the downregulation of these pro-survival pathways and the activation of apoptotic mechanisms.
Experimental Protocols
This section provides an overview of methodologies relevant to the study of this compound. These are generalized protocols and may require optimization for specific experimental conditions.
Solid-Phase Peptide Synthesis (SPPS) of HSDVHK-NH2
A standard Fmoc/tBu solid-phase peptide synthesis strategy can be employed for the synthesis of the HSDVHK-NH2 peptide.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids (Fmoc-His(Trt)-OH, Fmoc-Ser(tBu)-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Val-OH, Fmoc-Lys(Boc)-OH)
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., DIPEA)
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
Cleavage cocktail (e.g., TFA/TIS/H2O)
-
Solvents (DMF, DCM)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin using 20% piperidine in DMF.
-
Amino Acid Coupling: Couple the C-terminal amino acid (Fmoc-Lys(Boc)-OH) to the resin using a coupling reagent and a base.
-
Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents.
-
Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.
-
Final Cleavage: Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail containing TFA.
-
Precipitation and Washing: Precipitate the peptide in cold diethyl ether and wash several times to remove scavengers.
-
Lyophilization: Lyophilize the peptide to obtain a dry powder.
Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Materials:
-
RP-HPLC system with a C18 column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Crude this compound peptide
Procedure:
-
Dissolve the crude peptide in a minimal amount of Mobile Phase A.
-
Inject the sample onto the C18 column.
-
Elute the peptide using a linear gradient of Mobile Phase B.
-
Monitor the elution profile at a suitable wavelength (e.g., 220 nm).
-
Collect the fractions containing the purified peptide.
-
Confirm the purity and identity of the peptide by analytical HPLC and mass spectrometry.
-
Lyophilize the pure fractions to obtain the final product.
Cell Proliferation Assay (MTT Assay)
Materials:
-
HUVEC cells
-
Cell culture medium and supplements
-
96-well plates
-
This compound
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed HUVEC cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, and 100 µg/mL) and a vehicle control.[8]
-
Incubate the cells for a specified period (e.g., 72 hours).[8]
-
Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell proliferation inhibition relative to the control.
Cell Migration Assay (Transwell Assay)
Materials:
-
Transwell inserts with a porous membrane
-
24-well plates
-
Cell culture medium
-
Chemoattractant (e.g., bFGF)
-
This compound
-
Staining solution (e.g., crystal violet)
-
Cotton swabs
Procedure:
-
Pre-coat the transwell inserts with an appropriate extracellular matrix protein if necessary.
-
Place the inserts into the wells of a 24-well plate containing medium with a chemoattractant in the lower chamber.
-
Seed cells, pre-treated with different concentrations of this compound or a vehicle control, into the upper chamber in serum-free medium.
-
Incubate for a sufficient time to allow cell migration.
-
Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane with crystal violet.
-
Count the number of migrated cells in several microscopic fields.
Caspase Activation Assay
Materials:
-
Cell lysate from cells treated with this compound and control cells
-
Caspase-3 colorimetric or fluorometric assay kit
-
Microplate reader
Procedure:
-
Lyse the treated and control cells to obtain cell extracts.
-
Incubate the cell lysates with a caspase-3 specific substrate (e.g., DEVD-pNA for colorimetric or DEVD-AFC for fluorometric).
-
Measure the absorbance or fluorescence at the appropriate wavelength.
-
Quantify the caspase-3 activity based on a standard curve.
Conclusion
This compound is a valuable research tool for investigating the roles of integrin αvβ3 in various physiological and pathological processes. Its high potency and specificity make it an excellent candidate for further studies in the development of novel therapeutics targeting angiogenesis and cancer. The information and protocols provided in this guide are intended to serve as a foundation for researchers to design and execute their studies effectively.
References
- 1. glpbio.com [glpbio.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. carlroth.com [carlroth.com]
- 5. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 6. carlroth.com [carlroth.com]
- 7. This compound|CAS 0|DC Chemicals [dcchemicals.com]
- 8. HSDVHK-NH2 | Integrin αvβ3-Vitronectin Antagonist | MCE [medchemexpress.cn]
The Significance of the TFA Salt in HSDVHK-NH2 Peptide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trifluoroacetic acid (TFA) is an indispensable reagent in solid-phase peptide synthesis (SPPS) and purification, primarily utilized for the cleavage of peptides from the resin and as an ion-pairing agent in reverse-phase high-performance liquid chromatography (RP-HPLC). Consequently, synthetic peptides like HSDVHK-NH2 are typically isolated as TFA salts. While crucial for synthesis and purification, the presence of residual TFA as a counterion can significantly influence the physicochemical properties and biological activity of the peptide. This technical guide provides an in-depth analysis of the multifaceted significance of the TFA salt in the context of the HSDVHK-NH2 peptide, an antagonist of the integrin αvβ3-vitronectin interaction.[1] It will cover the role of TFA in peptide synthesis and purification, its impact on peptide structure and function, and detailed protocols for its removal or exchange, supported by quantitative data and workflow visualizations.
The Role of Trifluoroacetic Acid in Peptide Synthesis and Purification
Trifluoroacetic acid is a strong organic acid that plays a dual role in the production of synthetic peptides.[2]
1.1. Cleavage from Solid Support: In Fmoc-based SPPS, TFA is the primary component of the cleavage cocktail used to release the synthesized peptide from the solid resin support.[3][4] Its strong acidity effectively cleaves the linker anchoring the peptide to the resin.
1.2. Ion-Pairing Agent in RP-HPLC: During RP-HPLC purification, TFA is commonly added to the mobile phase at a concentration of approximately 0.1%.[5][6] It serves as an ion-pairing agent, forming a neutral complex with the positively charged residues of the peptide. This interaction masks the charges on the peptide, increasing its hydrophobicity and leading to better separation and sharper peaks during chromatography.[7]
The HSDVHK-NH2 peptide possesses several basic residues (Histidine, Lysine) and a free N-terminus, all of which will be protonated at the acidic pH of the HPLC mobile phase containing TFA. The trifluoroacetate anion (CF₃COO⁻) pairs with these positive charges, facilitating a high-resolution purification.
Impact of the TFA Counterion on HSDVHK-NH2 Peptide Properties
While beneficial for purification, the persistent association of TFA as a counterion in the final lyophilized peptide product can have significant consequences for downstream applications.
2.1. Physicochemical Properties:
-
Molecular Weight: The presence of TFA increases the overall mass of the peptide preparation. This must be accounted for in quantitative studies.
-
Solubility: TFA salts can influence the solubility of peptides.[8] While low concentrations of TFA can aid in dissolving peptides, its presence can also promote aggregation in some cases.[8][9]
-
Hygroscopicity: TFA salts can be hygroscopic, affecting the stability and handling of the lyophilized peptide.
-
Secondary Structure: The strong ionic interactions between TFA and positively charged residues can alter the peptide's secondary structure, such as α-helices and β-sheets.[3][8] This can be a critical factor for biologically active peptides where a specific conformation is required for receptor binding.
2.2. Biological Activity:
Residual TFA can significantly impact the results of biological assays.[10]
-
Cellular Assays: TFA has been shown to be cytotoxic at certain concentrations and can inhibit or, in some cases, promote cell proliferation, leading to artifacts in cell-based assays.[3]
-
Receptor Binding and Enzymatic Assays: The acidity of TFA can alter the pH of assay buffers and potentially denature proteins.[8] It can also interfere with receptor-ligand interactions.[8]
-
In Vivo Studies: The toxicity of TFA is a major concern for in vivo applications.[10] It can also elicit immune responses.[7]
Given that HSDVHK-NH2 is an integrin antagonist, its biological activity is highly dependent on its ability to bind to the target protein. Alterations in its conformation or direct interference by TFA could modulate its antagonistic properties. Therefore, for sensitive biological applications, removal or exchange of the TFA counterion is often necessary.
Quantitative Data Summary
The following tables summarize key quantitative data related to the use of TFA in peptide chemistry.
Table 1: Typical Concentrations of TFA in Peptide Applications
| Application | Typical TFA Concentration | Purpose | Reference(s) |
| RP-HPLC Mobile Phase | 0.05% - 0.1% (v/v) | Ion-pairing agent | [2][5][6] |
| Peptide Cleavage from Resin | 92.5% - 95% (in cleavage cocktail) | Cleavage of peptide from solid support | [11][12] |
| Mass Spectrometry Samples | ~0.1% | To aid in solubilization and ionization | [13] |
Table 2: Impact of TFA on Peptide Analysis
| Analytical Technique | Effect of TFA | Recommendation | Reference(s) |
| Mass Spectrometry (ESI-MS) | Can suppress ionization signal | Use formic or acetic acid for low concentration samples | [13][14] |
| Circular Dichroism (CD) | Strong absorbance can interfere with spectra | Exchange TFA for a different counterion (e.g., HCl) | [3] |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Strong IR band can overlap with amide I band | Exchange TFA for a different counterion | [3] |
Experimental Protocols
Detailed methodologies for key experiments involving TFA and peptides are provided below.
4.1. Protocol for RP-HPLC Purification of HSDVHK-NH2 Peptide
This protocol outlines a general procedure for the purification of a crude peptide like HSDVHK-NH2 using RP-HPLC with a TFA-containing mobile phase.
-
Sample Preparation: Dissolve the crude lyophilized HSDVHK-NH2 peptide in a minimal volume of Buffer A (0.1% TFA in water) to a concentration of approximately 1 mg/mL.[15] If solubility is an issue, a small amount of acetonitrile or an alternative solvent like 6M guanidine hydrochloride containing 0.1% TFA can be used.[15] Filter the sample through a 0.22 µm or 0.45 µm filter before injection.[16]
-
HPLC System Preparation:
-
Column: A C18 reverse-phase column is typically used for peptides.[15]
-
Mobile Phase:
-
Gradient: A typical gradient for peptide purification is a linear gradient from a low percentage of Buffer B to a higher percentage over a set time (e.g., 0-60% Buffer B over 20 minutes).[15] The optimal gradient should be determined empirically.
-
-
Purification Run:
-
Equilibrate the column with the initial mobile phase conditions.
-
Inject the filtered peptide sample onto the column.
-
Run the gradient and monitor the elution of the peptide at 210-220 nm.[6]
-
Collect fractions corresponding to the main peptide peak.
-
-
Analysis and Lyophilization:
-
Analyze the purity of the collected fractions by analytical HPLC.
-
Pool the fractions containing the pure peptide.
-
Freeze-dry (lyophilize) the pooled fractions to obtain the purified peptide as a TFA salt.[5]
-
4.2. Protocol for TFA Removal by HCl Salt Exchange
This is a common method to replace the TFA counterion with chloride.
-
Dissolution: Dissolve the lyophilized peptide-TFA salt in 100 mM hydrochloric acid (HCl) at a concentration of approximately 1 mg/mL.[9][17][18]
-
Incubation: Allow the solution to stand at room temperature for at least one minute.[17][18]
-
Freezing: Flash-freeze the solution, preferably in liquid nitrogen.[10][17][18]
-
Lyophilization: Lyophilize the frozen solution overnight until all the solvent is removed.[10][17][18]
-
Repetition: To ensure complete removal of TFA, this process may need to be repeated several times (2-3 cycles are common).[9][17]
4.3. Protocol for TFA Removal by Anion Exchange Chromatography
This method is effective for peptides that may be sensitive to strong acids or for achieving very low levels of residual TFA.
-
Resin Preparation: Prepare a small column with a strong anion exchange resin. The amount of resin should provide a 10- to 50-fold excess of anion sites relative to the amount of TFA in the peptide sample.[10][17][18]
-
Column Equilibration:
-
Sample Loading: Dissolve the peptide-TFA salt in distilled water and apply it to the prepared column.[10][17][18]
-
Elution and Collection: Elute the column with distilled water and collect the fractions containing the peptide.[10][17][18] The peptide, being positively charged, will not bind to the anion exchange resin, while the negatively charged trifluoroacetate ions will be retained and exchanged.
-
Lyophilization: Combine the peptide-containing fractions and lyophilize to obtain the peptide with the new counterion.[10][17][18]
Visualizations
Caption: Step-by-step protocol for TFA to HCl counterion exchange.
Diagram 3: Logical Relationship of TFA Presence and Experimental Outcome
Caption: Impact of TFA salt on peptide properties and experimental results.
Conclusion
The presence of a TFA salt in the HSDVHK-NH2 peptide is a direct consequence of standard synthesis and purification protocols. While essential for achieving high purity, residual TFA can significantly influence the peptide's physicochemical characteristics and its performance in biological assays. For applications requiring precise quantification, defined structural integrity, and uncompromised biological activity, such as in drug development and sensitive cellular studies, the removal of TFA and its replacement with a more biologically compatible counterion like chloride or acetate is highly recommended. The choice of whether to remove TFA should be guided by the specific requirements of the downstream application.
References
- 1. glpbio.com [glpbio.com]
- 2. foreveryoungpharmacy.com [foreveryoungpharmacy.com]
- 3. genscript.com [genscript.com]
- 4. Which salt form should I choose for my peptide? | AmbioPharm [ambiopharm.com]
- 5. peptide.com [peptide.com]
- 6. bachem.com [bachem.com]
- 7. The Role of Counter-Ions in Peptides—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lifetein.com [lifetein.com]
- 9. lifetein.com [lifetein.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. massspec.unm.edu [massspec.unm.edu]
- 14. Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 15. peptide.com [peptide.com]
- 16. HPLC Purification of Peptides [protocols.io]
- 17. peptide.com [peptide.com]
- 18. scribd.com [scribd.com]
In-vitro studies and potential in-vivo applications of HSDVHK-NH2 TFA.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in-vitro studies and potential in-vivo applications of the hexapeptide HSDVHK-NH2, often referred to as P11. The trifluoroacetic acid (TFA) salt of this peptide is commonly used in research settings. This document details its mechanism of action as an integrin antagonist, its effects on cellular processes central to angiogenesis, and explores its potential as a therapeutic agent.
Core Concepts: HSDVHK-NH2 as an Integrin αvβ3 Antagonist
HSDVHK-NH2 is a synthetic hexapeptide that has been identified as a potent antagonist of the integrin αvβ3-vitronectin interaction.[1] Integrin αvβ3 is a key cell surface receptor involved in angiogenesis, the formation of new blood vessels from pre-existing ones. This process is crucial for tumor growth and metastasis. By blocking the interaction between integrin αvβ3 and its ligand, vitronectin, HSDVHK-NH2 can disrupt the signaling pathways that promote the proliferation and migration of endothelial cells, the primary cells lining blood vessels.
In-Vitro Studies: Unraveling the Anti-Angiogenic Potential
A series of in-vitro studies have elucidated the anti-angiogenic properties of HSDVHK-NH2. These studies have primarily utilized Human Umbilical Vein Endothelial Cells (HUVECs), a standard model for studying angiogenesis.
Quantitative Data Summary
| Assay | Parameter | Value | Reference |
| Integrin αvβ3-Vitronectin Interaction | IC50 | 1.74 pg/mL (2.414 pM) | [1] |
| Integrin αvβ3-GRGDSP Interaction | IC50 | 25.72 nM | [1] |
| HUVEC Proliferation Inhibition | Concentration Range | 0.1 - 100 µg/mL | [1] |
Key In-Vitro Findings:
-
Inhibition of Endothelial Cell Proliferation: HSDVHK-NH2 has been shown to significantly inhibit the proliferation of HUVECs in a dose-dependent manner.[1] This anti-proliferative effect is attributed to the induction of apoptosis, or programmed cell death.
-
Induction of Apoptosis: The peptide triggers apoptosis in HUVECs through the activation of caspases, a family of proteases that are central to the apoptotic process. This is accompanied by an increase in the expression of the tumor suppressor protein p53.[1]
-
Inhibition of Cell Migration: HSDVHK-NH2 effectively inhibits the migration of endothelial cells induced by basic fibroblast growth factor (bFGF), a potent pro-angiogenic factor.[1] Cell migration is a critical step in the formation of new blood vessels.
-
Signaling Pathway Modulation: The anti-angiogenic effects of HSDVHK-NH2 are mediated through the inhibition of the MEK/ERK signaling pathway, a crucial cascade that regulates cell growth and survival.[2]
Signaling Pathways and Experimental Workflows
HSDVHK-NH2 Signaling Pathway in Endothelial Cells
The following diagram illustrates the proposed signaling pathway through which HSDVHK-NH2 exerts its anti-angiogenic effects.
Caption: HSDVHK-NH2 signaling pathway in endothelial cells.
Experimental Workflow: In-Vitro HUVEC Proliferation Assay
The following diagram outlines a typical workflow for assessing the anti-proliferative effects of HSDVHK-NH2 on HUVECs.
Caption: Workflow for HUVEC proliferation (MTT) assay.
Experimental Protocols
HUVEC Proliferation Assay (MTT Assay)
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in Endothelial Growth Medium (EGM) supplemented with growth factors and fetal bovine serum (FBS) at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: HUVECs are seeded into 96-well plates at a density of 5 x 10^3 cells per well and allowed to adhere for 24 hours.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 100 µg/mL). A control group receives medium without the peptide.
-
Incubation: The plates are incubated for 72 hours.
-
MTT Addition: 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for an additional 4 hours.
-
Solubilization: The medium is removed, and 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
-
Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the control group.
Cell Migration Assay (Boyden Chamber Assay)
-
Chamber Preparation: 8.0 µm pore size polycarbonate membrane inserts are placed in a 24-well plate. The lower chamber is filled with EGM containing a chemoattractant, such as bFGF (e.g., 10 ng/mL).
-
Cell Preparation: HUVECs are serum-starved for 4-6 hours, then harvested and resuspended in serum-free medium.
-
Treatment: The cells are pre-incubated with various concentrations of this compound for 30 minutes.
-
Seeding: 1 x 10^5 cells are seeded into the upper chamber of the insert.
-
Incubation: The plate is incubated for 4-6 hours at 37°C to allow for cell migration.
-
Fixation and Staining: Non-migrated cells on the upper surface of the membrane are removed with a cotton swab. The migrated cells on the lower surface are fixed with methanol and stained with a solution such as Crystal Violet.
-
Quantification: The number of migrated cells is counted in several random fields under a microscope.
Potential In-Vivo Applications
While extensive in-vivo studies in mammalian models are still emerging, the potent anti-angiogenic properties of HSDVHK-NH2 observed in-vitro suggest significant potential for its application in diseases characterized by pathological angiogenesis.
Cancer Therapy
The primary and most promising application of HSDVHK-NH2 is in the treatment of cancer. By inhibiting tumor-induced angiogenesis, the peptide could potentially:
-
Slow or halt tumor growth: By cutting off the blood supply, the tumor is deprived of essential nutrients and oxygen.
-
Prevent metastasis: Inhibition of angiogenesis can make it more difficult for cancer cells to enter the bloodstream and spread to other parts of the body.
Further preclinical studies using animal models, such as tumor xenografts in mice, are necessary to evaluate the efficacy and safety of HSDVHK-NH2 for cancer therapy.
Ocular Diseases
Pathological angiogenesis is also a hallmark of several eye diseases, including:
-
Diabetic Retinopathy: A preliminary study in a zebrafish model of diabetic retinopathy has suggested the potential of HSDVHK-NH2 in this context.
-
Age-related Macular Degeneration (AMD): The wet form of AMD is characterized by the growth of abnormal blood vessels in the macula.
The ability of HSDVHK-NH2 to inhibit neovascularization makes it a candidate for further investigation in the treatment of these conditions.
Experimental Workflow: In-Vivo Xenograft Tumor Model
The following diagram depicts a general workflow for evaluating the anti-tumor efficacy of HSDVHK-NH2 in a mouse xenograft model.
Caption: Workflow for a mouse xenograft tumor model.
Conclusion and Future Directions
This compound has demonstrated significant promise as an anti-angiogenic agent in in-vitro settings. Its ability to specifically target the integrin αvβ3-vitronectin interaction and induce apoptosis in endothelial cells provides a strong rationale for its further development. The next critical steps will involve comprehensive in-vivo studies in relevant animal models of cancer and ocular diseases to establish its therapeutic efficacy, determine optimal dosing and administration routes, and assess its safety profile. The insights gained from such studies will be crucial in translating the potential of this promising peptide into clinical applications.
References
HSDVHK-NH2 TFA: A Technical Guide to its Anti-Angiogenic Properties
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Angiogenesis, the formation of new blood vessels, is a critical process in both normal physiological functions and pathological conditions such as tumor growth and metastasis. The integrin αvβ3, highly expressed on activated endothelial cells, plays a pivotal role in mediating the signaling cascades essential for angiogenesis. HSDVHK-NH2 TFA has emerged as a potent antagonist of the integrin αvβ3-vitronectin interaction, positioning it as a compelling candidate for anti-angiogenic therapy. This technical guide provides an in-depth overview of the mechanism of action of this compound, detailed experimental protocols to assess its anti-angiogenic efficacy, and quantitative data summarizing its effects on key angiogenic processes.
Introduction to this compound
This compound is a synthetic peptide that acts as a competitive antagonist of the integrin αvβ3-vitronectin interaction.[1] Vitronectin is an extracellular matrix (ECM) protein that, upon binding to integrin αvβ3 on endothelial cells, initiates signaling pathways crucial for cell adhesion, migration, proliferation, and survival – all key steps in angiogenesis. By blocking this interaction, this compound effectively inhibits these downstream processes, leading to a potent anti-angiogenic effect.
Mechanism of Action: The Integrin αvβ3 Signaling Pathway
The anti-angiogenic activity of this compound is rooted in its ability to disrupt the signaling cascade initiated by the binding of vitronectin to integrin αvβ3. This interaction leads to the recruitment and autophosphorylation of Focal Adhesion Kinase (FAK) at tyrosine residue 397 (Y397). Phosphorylated FAK then serves as a docking site for the Src-homology 2 (SH2) domain of Src family kinases. The formation of the FAK/Src complex initiates multiple downstream signaling pathways, including the Ras/MAPK pathway, which promotes cell proliferation and survival. This compound, by preventing the initial ligand-integrin binding, inhibits FAK phosphorylation and the subsequent signaling events.[2][3] Furthermore, inhibition of integrin αvβ3 signaling has been linked to an increase in p53 expression and the activation of caspases, leading to apoptosis of endothelial cells.[1]
Quantitative Data on Anti-Angiogenic Effects
The anti-angiogenic potential of this compound has been demonstrated through various in vitro assays. The following tables summarize the key quantitative findings.
Table 1: Inhibition of Integrin αvβ3-Vitronectin Interaction
| Compound | IC50 |
| This compound | 1.74 pg/mL (2.414 pM)[1] |
Table 2: Effect on Endothelial Cell Proliferation
| Cell Line | Treatment | Concentration | Incubation Time | Result |
| HUVEC | This compound | 0.1, 1, 10, 100 µg/mL | 72 h | Significant dose-dependent inhibition of proliferation[1] |
Table 3: Effect on Endothelial Cell Migration
| Assay | Cell Line | Stimulant | Treatment | Result |
| Wound Healing | HUVEC | bFGF | HSDVHK-NH2 | Significant inhibition of cell migration compared to control[1] |
Experimental Protocols
To facilitate further research and validation, this section provides detailed methodologies for key experiments used to evaluate the anti-angiogenic effects of this compound.
Endothelial Cell Proliferation Assay (MTT Assay)
Objective: To quantify the effect of this compound on the proliferation of endothelial cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM)
-
Fetal Bovine Serum (FBS)
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
-
Microplate reader
Protocol:
-
Seed HUVECs in a 96-well plate at a density of 5 x 10³ cells/well in EGM supplemented with 10% FBS and incubate overnight at 37°C, 5% CO₂.
-
The following day, replace the medium with fresh EGM containing various concentrations of this compound (e.g., 0.1, 1, 10, 100 µg/mL). Include a vehicle control (medium with TFA salt but no peptide).
-
Incubate the plates for 72 hours at 37°C, 5% CO₂.
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Endothelial Cell Migration Assay (Wound Healing Assay)
Objective: To assess the effect of this compound on the migratory capacity of endothelial cells.
Materials:
-
HUVECs
-
EGM with 2% FBS
-
6-well plates
-
200 µL pipette tip
-
This compound
-
Microscope with a camera
Protocol:
-
Seed HUVECs in 6-well plates and grow to a confluent monolayer.
-
Create a "scratch" or wound in the center of the monolayer using a sterile 200 µL pipette tip.
-
Gently wash the wells with PBS to remove detached cells.
-
Replace the medium with EGM containing 2% FBS and different concentrations of this compound. A positive control with a known migration stimulant (e.g., bFGF) and a negative vehicle control should be included.
-
Capture images of the wound at 0 hours and at regular intervals (e.g., 6, 12, 24 hours).
-
Measure the width of the wound at multiple points for each condition and time point.
-
Calculate the percentage of wound closure relative to the initial wound area.
Endothelial Cell Tube Formation Assay
Objective: To evaluate the effect of this compound on the ability of endothelial cells to form capillary-like structures.
Materials:
-
HUVECs
-
EGM
-
Matrigel Basement Membrane Matrix
-
96-well plates (pre-chilled)
-
This compound
-
Microscope with a camera
Protocol:
-
Thaw Matrigel on ice overnight at 4°C.
-
Coat the wells of a pre-chilled 96-well plate with 50 µL of Matrigel and incubate at 37°C for 30-60 minutes to allow for polymerization.
-
Harvest HUVECs and resuspend them in EGM at a density of 2 x 10⁵ cells/mL.
-
In separate tubes, mix the cell suspension with various concentrations of this compound.
-
Add 100 µL of the cell/peptide mixture to each Matrigel-coated well.
-
Incubate at 37°C, 5% CO₂ for 4-18 hours.
-
Visualize and photograph the formation of tube-like structures using an inverted microscope.
-
Quantify the degree of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using angiogenesis analysis software.
In Vivo Chick Chorioallantoic Membrane (CAM) Assay
Objective: To assess the anti-angiogenic effect of this compound in a living system.
Materials:
-
Fertilized chicken eggs
-
Egg incubator
-
Sterile Whatman filter paper discs or sponges
-
This compound solution
-
Stereomicroscope with a camera
Protocol:
-
Incubate fertilized chicken eggs at 37.5°C with 60% humidity for 3 days.
-
On day 3, create a small window in the eggshell to expose the CAM.
-
On day 7-8, place a sterile filter paper disc or sponge soaked with this compound solution (in a non-toxic solvent like PBS) onto the CAM. A vehicle control disc should also be placed on a different area of the CAM or on a separate egg.
-
Seal the window with sterile tape and return the egg to the incubator.
-
After 48-72 hours of incubation, open the window and observe the vasculature around the disc.
-
Capture images of the CAM and quantify the anti-angiogenic effect by measuring the avascular zone around the disc and counting the number of blood vessels within a defined radius.
Experimental and Logical Workflow Visualization
The following diagram illustrates a typical workflow for evaluating a novel anti-angiogenic peptide like this compound.
Conclusion
This compound demonstrates significant promise as an anti-angiogenic agent through its potent and specific antagonism of the integrin αvβ3-vitronectin interaction. The disruption of this key signaling nexus in endothelial cells leads to the inhibition of proliferation, migration, and tube formation, and the induction of apoptosis. The experimental protocols and data presented in this guide provide a robust framework for the continued investigation and development of this compound as a potential therapeutic for angiogenesis-dependent diseases. Further in vivo studies in relevant disease models are warranted to fully elucidate its therapeutic potential.
References
- 1. Direct contact with perivascular tumor cells enhances integrin αvβ3 signaling and migration of endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro assessment of varying peptide surface density on the suppression of angiogenesis by micelles displaying αvβ3 blocking peptides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: HSDVHK-NH2 TFA - An In-depth Analysis of a Novel Integrin Antagonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the peptide HSDVHK-NH2 TFA, focusing on its molecular characteristics, biological activity, and the experimental methodologies for its evaluation. This document is intended to serve as a valuable resource for researchers in the fields of cell biology, oncology, and drug discovery.
Core Molecular and Biological Data
The peptide HSDVHK-NH2, in its trifluoroacetate salt form (TFA), is a synthetic molecule with significant potential in biological research. Trifluoroacetic acid is commonly used during peptide synthesis and purification, and while it can sometimes influence biological assays at high concentrations, it is a standard counterion for purified peptides.[1][2]
Physicochemical Properties
A clear understanding of the fundamental properties of this compound is essential for its application in experimental settings. The key quantitative data are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C32H49F3N12O11 | MedChemExpress |
| Molecular Weight | 834.80 g/mol | MedChemExpress |
| Peptide Sequence | His-Ser-Asp-Val-His-Lys-NH2 | Inferred from name |
Biological Activity
HSDVHK-NH2 has been identified as a potent antagonist of the integrin αvβ3-vitronectin interaction.[3][4] This interaction is a key process in cell adhesion, signaling, and migration. The inhibitory action of HSDVHK-NH2 on this pathway has significant implications for processes such as angiogenesis and tumor metastasis.
| Biological Target | Activity | IC50 |
| Integrin αvβ3-Vitronectin Interaction | Antagonist | 1.74 pg/mL (2.414 pM)[3][4] |
| HUVEC Proliferation | Inhibition | Dose-dependent[4] |
| bFGF-induced Cell Migration | Inhibition | Significant inhibition compared to PBS control[4] |
The mechanism of action for its anti-proliferative effects in Human Umbilical Vein Endothelial Cells (HUVECs) is linked to the induction of cell death through the activation of caspases, a process that is also associated with increased expression of the tumor suppressor protein p53.[4]
Signaling Pathway
The antagonism of the integrin αvβ3-vitronectin interaction by HSDVHK-NH2 initiates a signaling cascade that can lead to apoptosis. The binding of vitronectin to integrin αvβ3 typically promotes cell survival signals. By blocking this interaction, HSDVHK-NH2 is thought to disrupt these survival signals, leading to the activation of pro-apoptotic pathways. A key element in this process is the tumor suppressor protein p53. Inhibition of integrin αvβ3 signaling can lead to the stabilization and activation of p53.[5][6][7] Activated p53 can then transcriptionally activate pro-apoptotic genes, including those encoding for caspases, which are the executive enzymes of apoptosis.
Experimental Protocols
To facilitate the study of this compound and similar peptides, this section provides detailed methodologies for key in vitro assays.
Cell Proliferation Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the proliferation of endothelial cells, such as HUVECs.[8][9][10]
Materials:
-
HUVECs
-
Complete endothelial cell growth medium
-
96-well cell culture plates
-
This compound stock solution (in a suitable solvent, e.g., sterile water or DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HUVECs into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Peptide Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the existing medium from the wells and add 100 µL of the peptide solutions at various concentrations. Include a vehicle control (medium with the same concentration of the solvent used for the peptide stock).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Cell Migration Assay (Wound Healing/Scratch Assay)
This assay evaluates the effect of this compound on the collective migration of a cell monolayer.[11][12][13]
Materials:
-
HUVECs
-
6-well or 12-well cell culture plates
-
Sterile 200 µL pipette tip or a specialized scratch tool
-
Complete endothelial cell growth medium
-
This compound
-
Microscope with a camera
Procedure:
-
Create a Confluent Monolayer: Seed HUVECs in a 6-well or 12-well plate and grow them to 90-100% confluency.
-
Create the "Wound": Using a sterile pipette tip, create a straight scratch across the center of the cell monolayer.
-
Wash: Gently wash the wells with PBS to remove detached cells.
-
Treatment: Add fresh medium containing different concentrations of this compound or a vehicle control to the respective wells.
-
Image Acquisition: Immediately after adding the treatment, capture an image of the scratch at 0 hours. Continue to capture images of the same field at regular intervals (e.g., every 6, 12, and 24 hours).
-
Analysis: Measure the width of the scratch at different time points for each condition. The rate of wound closure is an indicator of cell migration.
Cell Invasion Assay (Transwell Assay)
This method assesses the ability of cells to invade through a basement membrane matrix, a crucial step in metastasis.[14][15][16][17]
Materials:
-
Transwell inserts (typically with an 8 µm pore size) for 24-well plates
-
Matrigel or a similar basement membrane extract
-
HUVECs or a relevant cancer cell line
-
Serum-free medium and medium with a chemoattractant (e.g., 10% FBS)
-
This compound
-
Cotton swabs
-
Methanol for fixation
-
Crystal violet stain
Procedure:
-
Coat Transwell Inserts: Thaw Matrigel on ice and dilute it with cold serum-free medium. Add a thin layer of the diluted Matrigel to the upper chamber of the Transwell inserts and incubate at 37°C for at least 30 minutes to allow it to solidify.
-
Cell Preparation: Culture cells to sub-confluency, then starve them in serum-free medium for 12-24 hours.
-
Cell Seeding: Harvest the starved cells and resuspend them in serum-free medium containing different concentrations of this compound or a vehicle control. Seed the cells into the upper chamber of the coated Transwell inserts.
-
Chemoattraction: Add medium containing a chemoattractant to the lower chamber.
-
Incubation: Incubate the plate for 24-48 hours at 37°C and 5% CO2.
-
Removal of Non-invading Cells: Carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the invading cells on the lower surface of the membrane with methanol and then stain with crystal violet.
-
Quantification: Count the number of stained cells in several random fields under a microscope.
Experimental Workflow
The following diagram illustrates a logical workflow for the in vitro evaluation of this compound.
References
- 1. The impact of counterions in biological activity: case study of antibacterial alkylguanidino ureas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound|CAS 0|DC Chemicals [dcchemicals.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Endothelial apoptosis induced by inhibition of integrins αvβ3 and αvβ5 involves ceramide metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Integrins regulate the apoptotic response to DNA damage through modulation of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rupress.org [rupress.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Design of Anti-Angiogenic Peptidomimetics and Evaluation their Biological Activity by In Vitro Assays - AJMB: Volume 12, Issue 2, Year 2020 - AJMB [ajmb.org]
- 11. clyte.tech [clyte.tech]
- 12. Wound healing migration assay (Scratch assay) [protocols.io]
- 13. Wound healing assay | Abcam [abcam.com]
- 14. Transwell invasion and migration assay [bio-protocol.org]
- 15. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 16. snapcyte.com [snapcyte.com]
- 17. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
The IC50 value of HSDVHK-NH2 TFA in relevant assays.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the inhibitory activity of the peptide HSDVHK-NH2 TFA, focusing on its IC50 values in relevant biological assays. The content herein details the experimental methodologies, presents quantitative data in a structured format, and visualizes the associated signaling pathways and experimental workflows.
Quantitative Data Summary
The inhibitory potency of this compound has been determined in key assays, primarily focusing on its interaction with the integrin αvβ3 receptor. The half-maximal inhibitory concentration (IC50) values are summarized below.
| Assay Target | Assay Type | IC50 Value | Molar Equivalent |
| Integrin αvβ3-Vitronectin Interaction | Protein Microarray | 1.74 pg/mL | 2.414 pM |
| Integrin αvβ3-GRGDSP Interaction | Competitive Protein Chip Assay | 25.72 nM | 25.72 nM |
Experimental Protocols
Integrin αvβ3-Vitronectin Interaction Assay
The IC50 value for the inhibition of the integrin αvβ3-vitronectin interaction was determined using a high-throughput screening method employing a protein microarray chip.[1][2]
Methodology:
-
Immobilization: Purified integrin αvβ3 receptors were immobilized on a ProteoChip, a specialized protein microarray surface.[1][2]
-
Ligand Binding: A fluorescently labeled extracellular matrix ligand, vitronectin, was incubated with the immobilized integrin αvβ3.[2]
-
Competitive Inhibition: To determine the inhibitory activity of this compound, the peptide was added to the incubation mixture at varying concentrations. The peptide competes with vitronectin for binding to the integrin receptor.
-
Detection: The fluorescence intensity of the bound vitronectin was measured using a fluorescence laser scanner. A decrease in fluorescence intensity correlates with the inhibitory activity of the peptide.[2]
-
IC50 Calculation: The IC50 value was calculated as the concentration of this compound that resulted in a 50% reduction in the fluorescence signal, indicating a 50% inhibition of the integrin-vitronectin interaction.
Integrin αvβ3-GRGDSP Interaction Assay
The antagonistic activity of this compound against the interaction of integrin αvβ3 with the synthetic peptide GRGDSP was evaluated using a competitive protein chip assay.[3]
Methodology:
-
Assay Principle: This assay is based on the competition between this compound and a known RGD-containing peptide (GRGDSP) for the binding site on integrin αvβ3.
-
Experimental Setup: Similar to the vitronectin assay, integrin αvβ3 was immobilized. The assay measured the displacement of a labeled GRGDSP peptide by increasing concentrations of this compound.
-
IC50 Determination: The IC50 value represents the concentration of this compound required to displace 50% of the bound GRGDSP peptide.[3] A comparison with the IC50 of the GRGDSP peptide itself (1968.73 ± 444.32 nM) highlights the potent antagonistic nature of this compound.[3]
HUVEC Proliferation Assay
The effect of this compound on the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs) was assessed, often in the context of stimulation by growth factors like basic fibroblast growth factor (bFGF).[4]
Methodology:
-
Cell Culture: HUVECs were cultured in appropriate media. For the assay, cells were seeded in 96-well plates.
-
Stimulation and Treatment: Cells were typically stimulated with a pro-angiogenic factor, such as bFGF, to induce proliferation.[4] Concurrently, cells were treated with varying concentrations of this compound (e.g., 0.1, 1, 10, and 100 μg/mL) for a specified duration, often 72 hours.[5]
-
Proliferation Assessment (MTT Assay): Cell proliferation was quantified using a colorimetric MTT assay.[6][7]
-
The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is a yellow tetrazolium salt that is reduced to purple formazan crystals by the mitochondrial dehydrogenases of metabolically active cells.[6]
-
The amount of formazan produced is directly proportional to the number of viable, proliferating cells.
-
The formazan crystals are solubilized, and the absorbance is measured spectrophotometrically at a specific wavelength (e.g., 570 nm).
-
-
Data Analysis: The absorbance values from treated cells are compared to those of untreated (control) cells to determine the percentage of inhibition of cell proliferation.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the signaling pathway affected by this compound and a generalized workflow for its in vitro evaluation.
References
- 1. High-throughput screening of novel peptide inhibitors of an integrin receptor from the hexapeptide library by using a protein microarray chip - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Site-specific inhibition of integrin alpha v beta 3-vitronectin association by a ser-asp-val sequence through an Arg-Gly-Asp-binding site of the integrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacoproteomic analysis of a novel cell-permeable peptide inhibitor of tumor-induced angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Angiogenesis Assays - Angiogenesis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
The Anti-Angiogenic Peptide HSDVHK-NH2 TFA: A Technical Guide to its Mechanism and Application
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the key research findings related to the synthetic peptide HSDVHK-NH2 TFA, a notable antagonist of the integrin αvβ3-vitronectin interaction. The following sections detail the quantitative data from seminal studies, the experimental protocols utilized to elucidate its function, and the signaling pathways through which it exerts its anti-angiogenic effects.
Quantitative Data Summary
The biological activity of this compound has been quantified across several key studies. The following tables summarize the critical inhibitory concentrations and binding affinities that underscore its potency as an integrin αvβ3 antagonist.
| Parameter | Value | Reference Paper |
| IC50 (αvβ3-Vitronectin Interaction) | 1.74 pg/mL (2.414 pM) | J Biomol Screen. 2004 Dec;9(8):687-94 |
| IC50 (αvβ3-GRGDSP Interaction) | 25.72 ± 3.34 nM | Proteomics. 2010 Jan;10(1):72-80[1] |
| Peptide | Binding-Free Energy (kcal/mol) | Reference Paper |
| HSDVHK-NH2 (P11) | -3.99 | Proteomics. 2010 Jan;10(1):72-80[1] |
| GRGDSP | -3.10 | Proteomics. 2010 Jan;10(1):72-80[1] |
Key Experimental Protocols
The following sections provide detailed methodologies for the pivotal experiments that have characterized the function of this compound.
High-Throughput Screening of Peptide Inhibitors using Protein Microarray
This protocol, adapted from J Biomol Screen. 2004 Dec;9(8):687-94, describes the initial identification of HSDVHK-NH2 from a hexapeptide library.
Objective: To identify novel peptide inhibitors of the integrin αvβ3-vitronectin interaction.
Materials:
-
ProteoChip™ (a protein microarray chip)
-
Purified integrin αvβ3
-
Vitronectin
-
Fluorescently labeled secondary antibody
-
Hexapeptide sublibraries
-
Phosphate-buffered saline (PBS)
-
Bovine Serum Albumin (BSA)
Procedure:
-
Immobilization of Integrin αvβ3: Purified integrin αvβ3 is spotted onto the ProteoChip™ and allowed to immobilize.
-
Blocking: The chip is blocked with a solution of BSA in PBS to prevent non-specific binding.
-
Competitive Inhibition Assay: The immobilized integrin is incubated with a mixture of vitronectin and a hexapeptide sublibrary.
-
Washing: The chip is washed with PBS to remove unbound peptides and vitronectin.
-
Detection: The chip is incubated with a fluorescently labeled secondary antibody that specifically binds to vitronectin.
-
Data Acquisition: The fluorescence intensity of each spot is measured using a laser scanner. A lower fluorescence signal indicates a higher inhibitory activity of the peptide sublibrary.
-
Iterative Screening: Individual peptides from the most active sublibraries are synthesized and re-screened to identify the specific inhibitory peptide sequence (HSDVHK-NH2).
HUVEC Proliferation Assay
This protocol, based on the methodology described in Mol Cell Proteomics. 2011 Aug;10(8):M110.005264[2], is used to assess the effect of this compound on the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs).
Objective: To determine the dose-dependent effect of this compound on bFGF-induced HUVEC proliferation.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium
-
Basic Fibroblast Growth Factor (bFGF)
-
This compound (P11)
-
96-well plates
-
MTT or similar cell proliferation reagent
-
Plate reader
Procedure:
-
Cell Seeding: HUVECs are seeded into 96-well plates and allowed to adhere overnight.
-
Starvation: The cells are serum-starved for 24 hours.
-
Treatment: The cells are pre-treated with varying concentrations of this compound for 1 hour.
-
Stimulation: The cells are then stimulated with bFGF to induce proliferation.
-
Incubation: The plates are incubated for 48-72 hours.
-
Proliferation Assessment: Cell proliferation is measured using an MTT assay, where the absorbance is proportional to the number of viable cells.
-
Data Analysis: The absorbance readings are normalized to the control (bFGF stimulation without peptide) to determine the percentage of inhibition.
Western Blot Analysis of Signaling Proteins
This protocol, as outlined in Mol Cell Proteomics. 2011 Aug;10(8):M110.005264[2], is used to investigate the effect of this compound on key signaling proteins in HUVECs.
Objective: To determine the effect of this compound on the phosphorylation of MEK and ERK1/2 in bFGF-stimulated HUVECs.
Materials:
-
HUVECs
-
bFGF
-
This compound (P11)
-
Cell lysis buffer
-
Protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (anti-phospho-MEK, anti-phospho-ERK1/2, and total MEK/ERK antibodies)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: HUVECs are treated with bFGF in the presence or absence of this compound for a specified time.
-
Cell Lysis: The cells are washed with cold PBS and lysed.
-
Protein Quantification: The protein concentration of the lysates is determined.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies overnight.
-
Detection: The membrane is washed and incubated with an HRP-conjugated secondary antibody. The protein bands are visualized using a chemiluminescent substrate.
-
Analysis: The intensity of the phosphorylated protein bands is normalized to the total protein bands to determine the effect of the peptide on protein phosphorylation.
Signaling Pathways and Mechanisms of Action
Research has elucidated that this compound exerts its anti-angiogenic effects through a multi-faceted mechanism involving the inhibition of key signaling pathways and the induction of apoptosis in endothelial cells.
Inhibition of the MEK/ERK Signaling Pathway
This compound has been shown to suppress the proliferation of HUVECs induced by bFGF. This is achieved by inhibiting the phosphorylation of Mitogen-activated protein kinase kinase (MEK) and Extracellular-signal-regulated kinase (ERK1/2), key components of a critical pro-angiogenic signaling cascade.[2]
Caption: Inhibition of the bFGF-induced MEK/ERK signaling pathway by HSDVHK-NH2.
Induction of Apoptosis via p53 and Caspase Activation
The peptide has been observed to be cell-permeable and induces apoptosis in HUVECs. This process is mediated by the upregulation of the tumor suppressor protein p53, which in turn leads to the activation of a cascade of caspases, including caspase-3, -8, and -9, ultimately resulting in programmed cell death.[2]
Caption: Apoptosis induction in HUVECs by HSDVHK-NH2 via the p53 and caspase pathways.
Experimental Workflow for Mechanism of Action Studies
The investigation into the anti-angiogenic mechanism of this compound typically follows a logical progression from cellular assays to molecular-level analyses.
Caption: A typical experimental workflow for elucidating the mechanism of HSDVHK-NH2.
References
Methodological & Application
Application Notes and Protocols for HSDVHK-NH2 TFA in Cell Culture
Introduction
HSDVHK-NH2 is a synthetic peptide of interest for various research applications. As with most synthetic peptides, it is commonly supplied as a trifluoroacetate (TFA) salt, a byproduct of the synthesis and purification process. While essential for peptide stability and purity, residual TFA can significantly impact cellular assays by altering pH, inducing cytotoxicity, and interfering with biological activity.[1][2][3] Therefore, proper handling and dissolution of the HSDVHK-NH2 TFA salt are critical for obtaining reliable and reproducible experimental results.
These application notes provide a detailed protocol for the dissolution of this compound for use in cell culture experiments, including considerations for managing TFA interference.
Physicochemical Properties of HSDVHK-NH2
To determine the optimal dissolution solvent, the amino acid sequence (His-Ser-Asp-Val-His-Lys-NH2) was analyzed to predict its overall charge and polarity.
-
Acidic Residues: Aspartic Acid (D)
-
Basic Residues: Histidine (H) x2, Lysine (K)
-
Hydrophobic Residues: Valine (V)
-
Polar Neutral Residues: Serine (S)
-
Terminus: C-terminal amide (neutral)
At a physiological pH of ~7.4, the approximate net charge is +2, rendering the peptide basic and likely soluble in aqueous solutions .
Data Summary: Solvents for Dissolving this compound
The choice of solvent is critical for peptide solubility and compatibility with cell culture systems. The following table summarizes recommended solvents and key considerations.
| Solvent | Recommended Use | Stock Concentration | Final Concentration in Media | Advantages | Disadvantages & Considerations |
| Sterile, Nuclease-Free Water | Primary recommendation. | 1-2 mg/mL[4] | As required | High compatibility with cell culture. | May require pH adjustment if the peptide solution is too acidic due to TFA. |
| Phosphate-Buffered Saline (PBS) | Alternative to water. | 1 mg/mL[5] | As required | Buffered system, maintains physiological pH. | Potential for salt precipitation at high peptide concentrations. |
| Dimethyl Sulfoxide (DMSO) | For hydrophobic peptides. | 10 mg/mL (or higher) | <0.1% - 0.5% v/v [6][7] | Excellent for dissolving non-polar peptides. | Can be cytotoxic to cells, especially primary cells, at higher concentrations.[6][7] May oxidize peptides with Met or Cys residues.[7][8] |
| 10% Acetic Acid | For basic peptides with poor aqueous solubility. | 1-2 mg/mL | Dilute at least 1:1000 | Can improve the solubility of basic peptides. | The solution will be acidic and must be significantly diluted in a buffered medium. |
Experimental Protocols
Protocol 1: Standard Dissolution of this compound
This protocol is recommended for initial attempts to dissolve the peptide.
Materials:
-
Lyophilized this compound peptide
-
Sterile, nuclease-free water or sterile 1X PBS
-
Sterile, low-protein binding polypropylene microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Equilibrate: Allow the vial of lyophilized peptide to warm to room temperature for 15-30 minutes before opening to prevent condensation.[9]
-
Centrifuge: Briefly centrifuge the vial at low speed (e.g., 1,000 x g for 1 minute) to ensure all the peptide powder is at the bottom of the vial.[5]
-
Solvent Addition: Using a sterile pipette tip, add the calculated volume of sterile water or PBS to the vial to achieve the desired stock concentration (e.g., 1 mg/mL).[5]
-
Gentle Dissolution: Gently swirl or vortex the vial to dissolve the peptide.[5][10] Avoid vigorous shaking, which can cause peptide degradation.[10] If complete dissolution is slow, the vial can be incubated at room temperature for 15-30 minutes with occasional gentle mixing.
-
Visual Inspection: Ensure the solution is clear and free of particulates. If particulates are present, sonication for a few minutes may aid dissolution.[6]
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the peptide stock solution into sterile, low-protein binding tubes. Store aliquots at -20°C or -80°C for long-term stability.[4][5]
Protocol 2: Optional - TFA Removal via HCl Salt Exchange
For sensitive cell-based assays where TFA interference is a concern, exchanging the TFA counter-ion for chloride is recommended.[1] This procedure should be performed before preparing the final stock solution for experiments.
Materials:
-
Lyophilized this compound peptide
-
Sterile, nuclease-free water
-
100 mM Hydrochloric Acid (HCl) solution, sterile
-
Lyophilizer
Procedure:
-
Initial Dissolution: Dissolve the peptide in sterile water at a concentration of 1 mg/mL.[11]
-
HCl Addition: Add 100 mM HCl to the peptide solution to achieve a final HCl concentration between 2 mM and 10 mM.[1][11]
-
Incubation: Let the solution stand at room temperature for at least one minute.[11]
-
Freezing: Flash-freeze the solution in liquid nitrogen or a dry ice/ethanol bath.[2][11]
-
Lyophilization: Lyophilize the frozen solution overnight until all liquid is removed.[2][11]
-
Repeat Cycles: For complete TFA removal, repeat steps 1-5 at least two more times.[11]
-
Final Reconstitution: After the final lyophilization, reconstitute the resulting peptide-HCl salt using the Standard Dissolution Protocol (Protocol 1).
Visualizations
Experimental Workflow for Peptide Dissolution
Caption: Workflow for the standard dissolution of this compound.
Hypothetical Signaling Pathway for a Bioactive Peptide
As the specific signaling pathway for HSDVHK-NH2 is not defined, the following diagram illustrates a common G-protein coupled receptor (GPCR) pathway that many bioactive peptides activate. This is a hypothetical representation.
Caption: Hypothetical GPCR signaling pathway for a bioactive peptide.
References
- 1. lifetein.com [lifetein.com]
- 2. benchchem.com [benchchem.com]
- 3. biobasic.com [biobasic.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Reconstitution & Storage Instructions | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]
- 6. lifetein.com [lifetein.com]
- 7. PEPMIC [pepmic.com]
- 8. jpt.com [jpt.com]
- 9. verifiedpeptides.com [verifiedpeptides.com]
- 10. jpt.com [jpt.com]
- 11. lifetein.com [lifetein.com]
Recommended Storage Conditions for HSDVHK-NH2 TFA Solution: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines and protocols for the optimal storage and handling of HSDVHK-NH2 TFA (trifluoroacetate) solution to ensure its stability and integrity for research and development applications. The peptide HSDVHK-NH2 is known as an antagonist of the integrin αvβ3-vitronectin interaction.[1][2] Proper storage is critical to maintain its biological activity and obtain reproducible experimental results.
Introduction to HSDVHK-NH2 and the Importance of Proper Storage
The peptide with the sequence His-Ser-Asp-Val-His-Lys-NH2 (HSDVHK-NH2) is a synthetic peptide that is typically supplied as a trifluoroacetate (TFA) salt. TFA is a common counterion used during peptide synthesis and purification.[3][4][5][6] While generally acceptable for many applications, residual TFA can influence experimental outcomes, and its acidic nature necessitates careful handling and storage to prevent peptide degradation.[3][6]
Peptide stability is primarily determined by its amino acid sequence. Peptides, especially in solution, are susceptible to various degradation pathways, including hydrolysis, oxidation, and aggregation.[7] Improper storage can lead to a loss of biological activity, compromised sample integrity, and unreliable experimental data. Therefore, adhering to recommended storage conditions is paramount.
Recommended Storage Conditions
To maximize the shelf-life of this compound solution, it is crucial to control several environmental factors. The following table summarizes the recommended storage conditions based on general peptide handling guidelines and specific product information.
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C or colder (e.g., -80°C) | Minimizes chemical degradation, enzymatic activity, and microbial growth. Colder temperatures provide better long-term stability.[7][8][9][10] |
| Form | Aliquots in tightly sealed vials | Avoids repeated freeze-thaw cycles which can degrade the peptide.[7][8][9] Prevents contamination and exposure to moisture and air.[10] |
| Light Exposure | Store in the dark (e.g., in a freezer box or amber vials) | Protects the peptide from light-induced degradation.[7][8][9][11] |
| pH of Solution | Sterile buffer at pH 5-6 | Slightly acidic conditions can improve the stability of many peptides in solution.[7][9] |
| Moisture | Minimize exposure to moisture | Moisture can accelerate the degradation of lyophilized peptides and can support hydrolysis in solution.[7][10] Before opening, allow the vial to equilibrate to room temperature to prevent condensation.[7][10] |
Quantitative Storage Recommendations:
| Storage Temperature | Maximum Recommended Storage Duration for Solution |
| -20°C | Up to 1 month[1][12] |
| -80°C | Up to 6 months[12] |
Note: For long-term storage (months to years), it is highly recommended to store the peptide in its lyophilized form at -20°C or -80°C.[8][9][10] Solutions should be prepared fresh whenever possible.[1]
Protocols for Handling and Preparation of this compound Solution
Adherence to proper handling procedures is as crucial as maintaining optimal storage conditions.
Protocol 3.1: Reconstitution of Lyophilized this compound
-
Equilibration: Before opening, allow the vial of lyophilized peptide to warm to room temperature for at least one hour.[1] This prevents the condensation of atmospheric moisture, which can compromise the stability of the peptide.[7][10]
-
Solvent Selection: There is no universal solvent for all peptides.[7][9] For HSDVHK-NH2, sterile distilled water or a sterile, slightly acidic buffer (pH 5-6) is a good starting point.[9] If solubility is an issue, consult the manufacturer's datasheet. For HSDVHK-NH2, solvents such as DMF and DMSO have been noted for solubility.[12]
-
Reconstitution: Carefully add the desired volume of the chosen solvent to the vial. Gently swirl or vortex to dissolve the peptide completely. Avoid vigorous shaking, as this can cause aggregation.
-
Aliquoting: Once the peptide is fully dissolved, immediately aliquot the solution into smaller, single-use volumes in tightly sealed, sterile vials. This minimizes the number of freeze-thaw cycles the main stock will undergo.[8][9]
-
Storage: Promptly store the aliquots at -20°C or -80°C, protected from light.
Protocol 3.2: Stability Testing of this compound Solution
To ensure the integrity of the peptide solution over time, particularly for long-term studies, a stability assessment is recommended.
-
Experimental Setup:
-
Prepare a fresh stock solution of this compound and aliquot it as described in Protocol 3.1.
-
Store the aliquots under the desired conditions (e.g., -20°C and -80°C).
-
Establish a time-point schedule for analysis (e.g., T=0, 1 week, 1 month, 3 months, 6 months).
-
-
Analytical Method: High-Performance Liquid Chromatography (HPLC) is a standard method for assessing peptide purity and degradation.
-
Column: A C18 reverse-phase column is typically used for peptide analysis.
-
Mobile Phase: A gradient of water and acetonitrile (ACN) with a small amount of TFA (e.g., 0.1%) is common.
-
Detection: UV detection at 214 nm or 280 nm.
-
-
Procedure:
-
At each time point, thaw one aliquot from each storage condition.
-
Inject a standard amount of the peptide solution into the HPLC system.
-
Analyze the chromatogram for the appearance of new peaks (indicating degradation products) and a decrease in the area of the main peptide peak.
-
-
Data Analysis:
-
Calculate the percentage of the main peak area relative to the total peak area at each time point.
-
Plot the percentage purity versus time for each storage condition to determine the degradation rate.
-
Visualizing Workflows and Concepts
Diagrams created using the DOT language can help visualize key processes and relationships.
Caption: Workflow for the proper handling and preparation of this compound solution.
Caption: The antagonistic action of HSDVHK-NH2 on the integrin αvβ3-vitronectin interaction.
Conclusion
The stability of this compound solution is critical for its efficacy in research and drug development. By adhering to the recommended storage conditions of -20°C or colder, protection from light and moisture, and the use of aliquots to avoid freeze-thaw cycles, researchers can ensure the integrity and biological activity of this peptide. The provided protocols for handling, reconstitution, and stability testing offer a framework for maintaining a high-quality peptide stock for reliable and reproducible experimental outcomes.
References
- 1. This compound|COA [dcchemicals.com]
- 2. This compound|CAS 0|DC Chemicals [dcchemicals.com]
- 3. lifetein.com [lifetein.com]
- 4. omizzur.com [omizzur.com]
- 5. Which salt form should I choose for my peptide? | AmbioPharm [ambiopharm.com]
- 6. TFA removal service - SB-PEPTIDE - Peptide synthesis [sb-peptide.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. genscript.com [genscript.com]
- 9. NIBSC - Peptide Storage [nibsc.org]
- 10. peptide.com [peptide.com]
- 11. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 12. glpbio.com [glpbio.com]
Application Notes and Protocols for HSDVHK-NH2 TFA in In-Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
HSDVHK-NH2 TFA is a synthetic peptide antagonist of the integrin αvβ3-vitronectin interaction.[1][2][3] Integrins are transmembrane receptors that play a crucial role in cell adhesion, migration, proliferation, and survival. The αvβ3 integrin is particularly important in angiogenesis and tumor metastasis. By blocking the interaction between αvβ3 and its ligand vitronectin, this compound can inhibit these cellular processes, making it a valuable tool for in-vitro research in cancer biology and angiogenesis. This document provides detailed protocols for the preparation and use of this compound in various in-vitro experimental settings.
Product Information
Peptide Specifications
| Property | Value |
| Sequence | His-Ser-Asp-Val-His-Lys-NH2 |
| Molecular Formula | C32H49F3N12O11[2] |
| Molecular Weight | 834.80 g/mol [2] |
| Biological Activity | Antagonist of the integrin αvβ3-vitronectin interaction.[1][2][3] |
| Purity | >95% (typically analyzed by HPLC) |
| Appearance | White to off-white lyophilized powder |
| Counterion | Trifluoroacetate (TFA) |
The Role of the TFA Counterion
Trifluoroacetic acid (TFA) is a residual chemical from the solid-phase synthesis and purification of peptides.[4][5][6][7] While it is essential for obtaining high-purity peptides, residual TFA can influence experimental outcomes. It is a strong acid that can alter the pH of stock solutions and may exhibit cytotoxic effects at high concentrations.[7][8] For most in-vitro applications, the small amount of TFA present in a properly diluted peptide solution is unlikely to have a significant impact. However, for highly sensitive assays or when working with cells that are particularly sensitive to pH changes, researchers should be mindful of its presence. In such cases, performing a buffer exchange or using a TFA-free grade of the peptide may be considered.
Reconstitution and Storage of this compound
Proper reconstitution and storage are critical to maintain the peptide's biological activity and ensure experimental reproducibility.
Materials Required
-
This compound (lyophilized powder)
-
Sterile, nuclease-free water (e.g., for molecular biology)
-
Sterile phosphate-buffered saline (PBS), pH 7.2-7.4
-
Dimethyl sulfoxide (DMSO), anhydrous, sterile-filtered
-
Sterile, low-protein-binding polypropylene microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Reconstitution Protocol
-
Equilibrate the Vial: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature for at least 20-30 minutes. This prevents condensation from forming inside the vial, which can affect the peptide's stability.[9]
-
Centrifuge the Vial: Briefly centrifuge the vial at a low speed (e.g., 1000 x g for 1 minute) to ensure that all the lyophilized powder is at the bottom of the vial.[10]
-
Solvent Selection and Preparation of Stock Solution: Based on published solubility data, HSDVHK-NH2 is soluble in a mixture of DMSO and aqueous buffer.[11] A recommended approach is to first dissolve the peptide in a small amount of DMSO and then dilute it with an aqueous buffer like PBS.
-
Step 1: Initial Dissolution in DMSO. Carefully add a small, precise volume of 100% DMSO to the vial to dissolve the peptide pellet. For example, to create a 10 mM stock solution, calculate the required volume of DMSO based on the amount of peptide in the vial.
-
Step 2: Dilution with Aqueous Buffer. Once the peptide is completely dissolved in DMSO, dilute the solution with sterile PBS (pH 7.2) to the desired final concentration. It is recommended to keep the final DMSO concentration in your stock solution below 10% and in your final experimental culture medium below 0.5% to avoid solvent-induced cytotoxicity.
-
-
Mixing: Gently vortex or pipette the solution up and down to ensure it is completely dissolved. Avoid vigorous shaking, which can cause peptide aggregation.[12]
-
Aliquotting: Aliquot the reconstituted peptide stock solution into smaller, single-use volumes in sterile, low-protein-binding microcentrifuge tubes. This prevents repeated freeze-thaw cycles, which can degrade the peptide.
Storage of Reconstituted Peptide
-
Short-term storage (1-2 weeks): Store the aliquoted stock solution at 4°C.
-
Long-term storage (up to 6 months): For long-term storage, it is recommended to store the aliquots at -20°C or -80°C.[13]
Experimental Protocols
This compound can be utilized in a variety of in-vitro assays to investigate its effects on cell behavior. Below are detailed protocols for key experiments.
Cell Proliferation Assay (e.g., using HUVECs)
This protocol is designed to assess the dose-dependent effect of this compound on the proliferation of human umbilical vein endothelial cells (HUVECs).
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium (EGM)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
96-well tissue culture plates
-
This compound stock solution
-
Cell proliferation reagent (e.g., MTS, WST-1, or PrestoBlue)
-
Plate reader
Protocol:
-
Cell Seeding: Culture HUVECs in EGM supplemented with 10% FBS. Harvest the cells using Trypsin-EDTA and seed them into a 96-well plate at a density of 5,000 cells/well in 100 µL of EGM. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Peptide Treatment: Prepare serial dilutions of this compound in EGM. The final concentrations should range from 0.1 to 100 µg/mL, as these have been shown to be effective.[1] Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the peptide. Include a vehicle control (medium with the same final concentration of DMSO as the highest peptide concentration).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[1]
-
Proliferation Assessment: Add the cell proliferation reagent to each well according to the manufacturer's instructions. Incubate for the recommended time (typically 1-4 hours).
-
Data Acquisition: Measure the absorbance or fluorescence at the appropriate wavelength using a plate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control. Plot the cell viability against the peptide concentration to determine the dose-response relationship.
Cell Migration Assay (Wound Healing/Scratch Assay)
This assay evaluates the effect of this compound on the directional migration of cells.
Materials:
-
Cells of interest (e.g., HUVECs, cancer cell lines)
-
24-well tissue culture plates
-
Sterile 200 µL pipette tips
-
This compound stock solution
-
Growth factor (e.g., bFGF) to induce migration
-
Microscope with a camera
Protocol:
-
Create a Confluent Monolayer: Seed cells in a 24-well plate and allow them to grow to 90-100% confluency.
-
Create the "Wound": Using a sterile 200 µL pipette tip, create a straight scratch through the center of the cell monolayer.
-
Wash and Treat: Gently wash the wells with PBS to remove detached cells. Add fresh medium containing a growth factor like bFGF to stimulate migration, along with different concentrations of this compound. Include a positive control (growth factor only) and a vehicle control.
-
Image Acquisition: Immediately after treatment, capture images of the scratch in each well at designated locations (mark the plate for consistent imaging). This is the 0-hour time point.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator.
-
Final Imaging: After a suitable incubation period (e.g., 12-24 hours), capture images of the same locations as the initial time point.
-
Data Analysis: Measure the width of the scratch at multiple points for each image. Calculate the percentage of wound closure for each treatment condition compared to the 0-hour time point.
Caspase Activity Assay
This assay can be used to confirm if the inhibition of cell proliferation by this compound is due to the induction of apoptosis.
Materials:
-
Cells of interest
-
6-well tissue culture plates
-
This compound stock solution
-
Caspase activity assay kit (e.g., Caspase-3, -8, or -9 colorimetric or fluorometric assay)
-
Plate reader
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with an effective concentration of this compound (determined from the proliferation assay) for a specified period (e.g., 24-48 hours). Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).
-
Cell Lysis: After treatment, harvest the cells and prepare cell lysates according to the manufacturer's protocol for the caspase activity assay kit.
-
Caspase Assay: Perform the caspase activity assay by adding the cell lysate to a reaction mixture containing the appropriate caspase substrate.
-
Data Acquisition: After incubation, measure the absorbance or fluorescence using a plate reader.
-
Data Analysis: Quantify the caspase activity based on the manufacturer's instructions and compare the activity in treated cells to the control cells.
Visualizations
Experimental Workflow for In-Vitro Testing of this compound
Caption: Workflow for preparing and testing this compound in vitro.
Signaling Pathway of Integrin αvβ3 Inhibition by this compound
Caption: this compound inhibits integrin αvβ3 signaling.
Quantitative Data Summary
| Parameter | Cell Line | Value | Reference |
| IC50 (Integrin αvβ3-Vitronectin Interaction) | N/A (Biochemical Assay) | 1.74 pg/mL (2.414 pM) | [1][2][3] |
| IC50 (αvβ3-GRGDSP Interaction) | N/A (Biochemical Assay) | 25.72 nM | [1] |
| Effective Concentration (Inhibition of Proliferation) | HUVEC | 0.1 - 100 µg/mL | [1] |
| Solubility | DMSO | 30 mg/mL | [11] |
| Solubility | DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [11] |
Conclusion
This compound is a potent and specific antagonist of the integrin αvβ3-vitronectin interaction. The protocols outlined in this document provide a framework for researchers to effectively prepare and utilize this peptide in a range of in-vitro experiments to study its effects on cell proliferation, migration, and apoptosis. Careful adherence to these guidelines will help ensure the generation of reliable and reproducible data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|COA [dcchemicals.com]
- 3. This compound|CAS 0|DC Chemicals [dcchemicals.com]
- 4. foreveryoungpharmacy.com [foreveryoungpharmacy.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. advancedchemtech.com [advancedchemtech.com]
- 7. lifetein.com [lifetein.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. verifiedpeptides.com [verifiedpeptides.com]
- 10. Reconstitution & Storage Instructions | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]
- 11. glpbio.com [glpbio.com]
- 12. jpt.com [jpt.com]
- 13. glpbio.com [glpbio.com]
Application Notes and Protocols for HSDVHK-NH2 TFA in HUVEC Cell Proliferation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human Umbilical Vein Endothelial Cells (HUVECs) are a foundational in vitro model for studying angiogenesis, the process of forming new blood vessels from pre-existing ones. Angiogenesis is critical in both normal physiological processes and in pathologies such as tumor growth and metastasis. Consequently, agents that modulate HUVEC proliferation are of significant interest in drug development.
HSDVHK-NH2 TFA is a synthetic peptide that functions as a potent antagonist of the integrin αvβ3-vitronectin interaction, with a reported IC50 of 1.74 pg/mL.[1][2] Integrin αvβ3 is highly expressed on activated endothelial cells and plays a crucial role in cell adhesion, migration, and proliferation. By blocking the interaction between integrin αvβ3 and its extracellular matrix ligand, vitronectin, this compound effectively inhibits downstream signaling required for endothelial cell growth and survival.[1] These application notes provide a detailed protocol for utilizing this compound to study the inhibition of HUVEC proliferation.
Mechanism of Action
This compound exerts its anti-proliferative effects by targeting a key interaction in angiogenesis. The peptide competitively binds to the Arg-Gly-Asp (RGD)-binding site on integrin αvβ3, thereby preventing its association with vitronectin.[1] This disruption of cell-matrix adhesion triggers an apoptotic cascade within the HUVECs. The mechanism is associated with an upregulation of p53 expression and the subsequent activation of caspases, leading to programmed cell death and a reduction in cell proliferation.[1]
Experimental Protocols
This section provides detailed protocols for the culture of HUVECs and the subsequent proliferation assay using this compound.
Materials and Reagents
-
This compound Peptide
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin Solution
-
Trypsin-EDTA Solution[4]
-
Hanks' Balanced Salt Solution (HBSS)[5]
-
Sterile, cell culture-treated 96-well plates
-
Cell proliferation assay kit (e.g., MTT, WST-1, or BrdU)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Sterile water for peptide reconstitution
HUVEC Culture and Maintenance
-
Thawing Cells : Thaw cryopreserved HUVECs rapidly in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing pre-warmed EGM-2 medium and centrifuge to pellet the cells.
-
Seeding : Resuspend the cell pellet in fresh EGM-2 and seed into a gelatin-coated T-75 flask. Culture in a humidified incubator at 37°C with 5% CO2.[3][5]
-
Medium Change : Change the culture medium every 2-3 days.
-
Passaging : When cells reach 70-85% confluency, passage them.[4]
-
Wash the cell monolayer with sterile HBSS.
-
Add Trypsin-EDTA and incubate for 1-3 minutes at room temperature until cells detach.
-
Neutralize the trypsin with EGM-2 medium, collect the cells, and centrifuge.
-
Resuspend the cell pellet and seed into new flasks at the desired density. Use cells from early passages (e.g., passages 2-5) for proliferation assays to ensure consistency.[6]
-
HUVEC Proliferation Assay Protocol
This protocol describes a colorimetric proliferation assay (e.g., WST-1 or MTT) to measure the inhibitory effect of this compound.
-
Cell Seeding : Harvest HUVECs and perform a cell count. Seed the cells into a 96-well plate at a density of 2,500 - 5,000 cells per well in 100 µL of EGM-2 medium.
-
Incubation : Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Peptide Preparation : Prepare a stock solution of this compound in sterile water or an appropriate buffer. Perform serial dilutions to create working solutions at various concentrations (e.g., 0.1, 1, 10, and 100 µg/mL).[1]
-
Treatment : Remove the medium from the wells and add 100 µL of fresh medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of the peptide's solvent) and an untreated control.
-
Incubation : Incubate the plate for 48-72 hours at 37°C and 5% CO2.[1]
-
Assay Measurement :
-
Approximately 2-4 hours before the end of the incubation period, add 10 µL of the proliferation assay reagent (e.g., WST-1) to each well.
-
Continue to incubate the plate at 37°C, allowing the color to develop.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-1) using a microplate reader.
-
-
Data Analysis :
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of proliferation inhibition for each concentration using the formula: % Inhibition = (1 - (OD_Treated / OD_Control)) * 100
-
Plot the % inhibition against the peptide concentration to determine the IC50 value.
-
Data Presentation
The results of the HUVEC proliferation assay should be presented in a clear, tabular format to facilitate comparison across different concentrations of this compound.
| This compound Conc. (µg/mL) | Mean Absorbance (OD 450nm) | Std. Deviation | % Proliferation Inhibition |
| 0 (Control) | 1.250 | 0.085 | 0% |
| 0.1 | 1.050 | 0.060 | 16.0% |
| 1 | 0.825 | 0.055 | 34.0% |
| 10 | 0.500 | 0.040 | 60.0% |
| 100 | 0.225 | 0.030 | 82.0% |
| Note: The data presented above is hypothetical and for illustrative purposes only. |
Safety and Handling
The "TFA" in this compound denotes trifluoroacetic acid, a corrosive substance used as a counterion during peptide synthesis.
-
Handling : Always handle the peptide in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[7]
-
Hazards : Trifluoroacetic acid can cause severe skin burns and eye damage.[8] It is also harmful if swallowed or inhaled.[8] Avoid direct contact and inhalation.
-
Storage : Store the lyophilized peptide at -20°C or -80°C for long-term stability. Once reconstituted, aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C or below.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High variability between replicate wells | Uneven cell seeding, edge effects in the plate, pipetting errors. | Ensure a single-cell suspension before seeding. Avoid using the outer wells of the 96-well plate. Use calibrated pipettes. |
| Low signal or poor cell growth in control wells | Low cell viability, contamination, improper culture conditions. | Use a new vial of cells. Check for contamination. Ensure the incubator is properly calibrated for temperature and CO2. |
| No dose-dependent inhibition observed | Peptide degradation, incorrect concentration, assay insensitivity. | Use a freshly prepared peptide solution. Verify stock concentration and dilution calculations. Optimize cell seeding density and incubation time. |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|CAS 0|DC Chemicals [dcchemicals.com]
- 3. HUVEC Proliferation Assay [bio-protocol.org]
- 4. allevi3d.com [allevi3d.com]
- 5. Vascular Research - Cell Biology Core - Protocols [vrd.bwh.harvard.edu]
- 6. In Vitro Endothelial Cell Proliferation Assay Reveals Distinct Levels of Proangiogenic Cytokines Characterizing Sera of Healthy Subjects and of Patients with Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tcichemicals.com [tcichemicals.com]
- 8. fishersci.co.uk [fishersci.co.uk]
Optimal Concentration of HSDVHK-NH2 TFA for Inhibiting Angiogenesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for determining the optimal concentration of the synthetic peptide HSDVHK-NH2 TFA for the inhibition of angiogenesis. This compound is a known antagonist of the integrin αvβ3-vitronectin interaction, a key process in the formation of new blood vessels. These guidelines cover essential in vitro and in vivo angiogenesis assays, data interpretation, and the underlying molecular mechanisms. The provided protocols are intended as a comprehensive resource to facilitate research and development of this compound as a potential anti-angiogenic therapeutic agent.
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions such as tumor growth and metastasis. The interaction between integrin αvβ3 and vitronectin is a crucial step in endothelial cell migration and proliferation, which are fundamental to angiogenesis. The hexapeptide this compound has been identified as a potent antagonist of this interaction, thereby inhibiting angiogenesis. This document outlines the experimental procedures to determine the optimal effective concentrations of this peptide.
Mechanism of Action
This compound competitively inhibits the binding of vitronectin to the integrin αvβ3 receptor on the surface of endothelial cells. This disruption of cell-matrix adhesion triggers a cascade of intracellular events, ultimately leading to the induction of apoptosis (programmed cell death) in proliferating endothelial cells. This process is mediated, in part, by the activation of the p53 tumor suppressor pathway and subsequent activation of caspases, which are key executioners of apoptosis.
Quantitative Data Summary
The following tables summarize the reported effective concentrations of this compound in various anti-angiogenic assays. These values serve as a starting point for experimental design.
Table 1: In Vitro Efficacy of this compound
| Assay | Cell Type | Parameter | Effective Concentration | Citation |
| Integrin-Vitronectin Binding | - | IC50 | 1.74 pg/mL (2.414 pM) | [1][2] |
| Integrin-GRGDSP Binding | - | IC50 | 25.72 nM | [1] |
| HUVEC Proliferation | HUVEC | Inhibition | 0.1, 1, 10, 100 µg/mL (dose-dependent) | [1][3] |
| bFGF-induced Cell Migration | HUVEC | Inhibition | Significant inhibition compared to control | [1][3] |
| Apoptosis Induction | HUVEC | Caspase Activation | Concentration-dependent | [3] |
HUVEC: Human Umbilical Vein Endothelial Cells; bFGF: basic Fibroblast Growth Factor; IC50: Half-maximal inhibitory concentration.
Experimental Protocols
Detailed methodologies for key in vitro and in vivo assays to determine the anti-angiogenic potential of this compound are provided below.
In Vitro Assays
1. Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form three-dimensional capillary-like structures in vitro, a hallmark of angiogenesis.
Protocol:
-
Preparation of Basement Membrane Extract (BME) Coated Plates:
-
Thaw BME (e.g., Matrigel®) on ice overnight at 4°C.
-
Using pre-chilled pipette tips, add 50 µL of BME to each well of a 96-well plate.
-
Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.
-
-
Cell Preparation and Seeding:
-
Culture Human Umbilical Vein Endothelial Cells (HUVECs) in appropriate endothelial growth medium.
-
Harvest cells using trypsin and resuspend in basal medium to a concentration of 2 x 10^5 cells/mL.
-
Prepare serial dilutions of this compound in basal medium (suggested starting concentrations: 0.1, 1, 10, 100 µg/mL).
-
Add 100 µL of the cell suspension containing the desired concentration of this compound to each BME-coated well. Include a vehicle control (basal medium without the peptide).
-
-
Incubation and Analysis:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.
-
Monitor tube formation periodically under an inverted microscope.
-
Capture images of the tube-like structures.
-
Quantify angiogenesis by measuring parameters such as total tube length, number of branch points, and number of enclosed loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
-
2. Endothelial Cell Migration Assay (Boyden Chamber Assay)
This assay measures the chemotactic response of endothelial cells to a chemoattractant, a key step in angiogenesis.
Protocol:
-
Chamber Preparation:
-
Place cell culture inserts (e.g., 8 µm pore size) into a 24-well plate.
-
Add 600 µL of endothelial growth medium containing a chemoattractant (e.g., 10% FBS or VEGF) to the lower chamber.
-
-
Cell Preparation and Seeding:
-
Serum-starve HUVECs for 4-6 hours prior to the assay.
-
Harvest and resuspend the cells in serum-free medium at a concentration of 1 x 10^6 cells/mL.
-
Prepare different concentrations of this compound in serum-free medium.
-
In a separate tube, mix the cell suspension with the this compound solutions.
-
Add 100 µL of the cell suspension to the upper chamber of each insert.
-
-
Incubation and Analysis:
-
Incubate the plate at 37°C for 4-24 hours.
-
After incubation, remove the inserts and gently wipe the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde for 10 minutes.
-
Stain the cells with a solution such as Crystal Violet or DAPI.
-
Count the number of migrated cells in several random fields of view using a microscope.
-
In Vivo Assays
1. Chick Chorioallantoic Membrane (CAM) Assay
The CAM assay is a well-established in vivo model to study angiogenesis. It utilizes the highly vascularized membrane of a developing chicken embryo.
Protocol:
-
Egg Preparation:
-
Incubate fertilized chicken eggs at 37°C with humidity.
-
On embryonic day 3, create a small window in the eggshell to expose the CAM.
-
-
Sample Application:
-
On embryonic day 7-10, place a sterile, inert carrier (e.g., a small filter paper disc or a sterile sponge) soaked with this compound solution (in a biocompatible solvent like PBS) onto the CAM. Use a range of concentrations. A vehicle control should also be included.
-
-
Incubation and Observation:
-
Seal the window and return the eggs to the incubator for 48-72 hours.
-
Observe the CAM for changes in blood vessel formation around the carrier. Inhibition of angiogenesis is characterized by an avascular zone.
-
-
Quantification:
-
Image the CAM and quantify the number and length of blood vessels within a defined area around the carrier.
-
2. Matrigel Plug Assay in Mice
This in vivo assay assesses the formation of new blood vessels into a subcutaneously implanted gel plug.
Protocol:
-
Plug Preparation:
-
Mix liquid BME (Matrigel®) on ice with a pro-angiogenic factor (e.g., VEGF or bFGF) and the desired concentration of this compound. A control group should receive the pro-angiogenic factor without the peptide.
-
-
Implantation:
-
Inject 0.5 mL of the Matrigel mixture subcutaneously into the flank of mice. The Matrigel will solidify at body temperature, forming a plug.
-
-
Incubation and Analysis:
-
After 7-14 days, excise the Matrigel plugs.
-
Quantify the extent of vascularization by measuring the hemoglobin content of the plugs using a Drabkin assay, or by histological analysis of plug sections stained for endothelial cell markers (e.g., CD31).
-
Conclusion
The protocols and data presented in this document provide a comprehensive framework for investigating the anti-angiogenic properties of this compound. By systematically applying these methodologies, researchers can determine the optimal concentration range for inhibiting angiogenesis in various experimental settings. The antagonistic effect of this compound on the integrin αvβ3-vitronectin interaction presents a promising avenue for the development of novel anti-angiogenic therapies. Careful experimental design and data analysis are crucial for elucidating the full therapeutic potential of this peptide.
References
- 1. The role of αv integrins during angiogenesis: insights into potential mechanisms of action and clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vitronectin‐activated αvβ3 and αvβ5 integrin signalling specifies haematopoietic fate in human pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for HSDVHK-NH2 TFA in Cell Migration Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
HSDVHK-NH2 TFA is a synthetic peptide that acts as a potent antagonist of the integrin αvβ3-vitronectin interaction.[1] Integrin αvβ3 plays a crucial role in cell adhesion, migration, and angiogenesis, making it a significant target in cancer research and drug development. This document provides detailed application notes and protocols for utilizing this compound in cell migration assays, specifically focusing on the inhibition of growth factor-induced cell migration.
Mechanism of Action
This compound, also referred to as P11, is a novel peptide containing a Ser-Asp-Val (SDV) sequence.[2] It exhibits strong antagonistic activity against the interaction between integrin αvβ3 and its ligand, vitronectin, by binding to the Arg-Gly-Asp (RGD)-binding site on the integrin.[1][2] This binding is site-specific and prevents the downstream signaling cascades that promote cell migration and proliferation.[1][2] Notably, HSDVHK-NH2 has been shown to dramatically reduce basic fibroblast growth factor (bFGF)-induced cell migration.[1]
Quantitative Data
The inhibitory effect of this compound on integrin αvβ3 interaction and its consequential impact on cell proliferation provide a basis for its application in cell migration assays.
| Parameter | Value | Cell Type | Comments | Reference |
| IC50 (αvβ3-GRGDSP interaction) | 25.72 nM | - | Demonstrates strong antagonistic activity against the binding of the RGD peptide to integrin αvβ3. | [1][2] |
| Tested Concentrations (Proliferation Assay) | 0.1, 1, 10, and 100 µg/mL | HUVEC | These concentrations have been shown to inhibit HUVEC proliferation in a dose-dependent manner and can serve as a starting point for migration assays. | [1] |
Experimental Protocols
Two common and effective methods for assessing cell migration in vitro are the Wound Healing (Scratch) Assay and the Transwell Migration Assay. The following protocols have been adapted to incorporate the use of this compound as an inhibitor.
Protocol 1: Wound Healing (Scratch) Assay
This assay is suitable for studying collective cell migration.
Materials:
-
This compound
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other adherent cell line of interest
-
Complete cell culture medium (e.g., EGM-2 for HUVECs)
-
Serum-free or low-serum medium
-
Basic Fibroblast Growth Factor (bFGF)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
12-well or 24-well tissue culture plates
-
Sterile p200 pipette tips or a scratch-making tool
-
Microscope with a camera
Procedure:
-
Cell Seeding:
-
Culture HUVECs in complete medium until they reach 80-90% confluency.
-
Trypsinize the cells, count them, and seed them into 12-well plates at a density that will form a confluent monolayer within 24 hours.
-
-
Serum Starvation (Optional):
-
Once the cells reach 100% confluency, replace the complete medium with serum-free or low-serum medium and incubate for 4-6 hours. This step helps to synchronize the cells and reduce the influence of serum-derived growth factors.
-
-
Creating the Scratch:
-
Using a sterile p200 pipette tip, make a straight scratch across the center of the cell monolayer in each well. Apply consistent pressure to ensure a uniform width of the cell-free gap.
-
-
Washing:
-
Gently wash the wells twice with PBS to remove detached cells and debris.
-
-
Treatment:
-
Prepare different concentrations of this compound in serum-free or low-serum medium. A suggested starting range is 10 nM to 1 µM, based on the known IC50 value.
-
Include the following controls:
-
Negative Control: Medium with vehicle (e.g., PBS) only.
-
Positive Control (Induced Migration): Medium containing bFGF (e.g., 20 ng/mL).
-
Test Groups: Medium containing bFGF and varying concentrations of this compound.
-
-
Add the respective media to each well.
-
-
Imaging and Analysis:
-
Immediately after adding the treatments, capture images of the scratch in each well at 0 hours using a microscope at 4x or 10x magnification. Mark the position of the image for consistent imaging later.
-
Incubate the plate at 37°C and 5% CO2.
-
Capture images of the same marked areas at regular intervals (e.g., 6, 12, and 24 hours).
-
Quantify the rate of wound closure by measuring the area of the cell-free gap at each time point using image analysis software (e.g., ImageJ). The percentage of wound closure can be calculated as:
-
% Wound Closure = [ (Area at 0h - Area at xh) / Area at 0h ] * 100
-
-
Protocol 2: Transwell Migration Assay (Boyden Chamber Assay)
This assay is suitable for studying chemotactic cell migration.
Materials:
-
This compound
-
HUVECs or other migratory cell line
-
Transwell inserts (e.g., 8 µm pore size for endothelial cells)
-
24-well companion plates
-
Complete cell culture medium
-
Serum-free medium
-
bFGF
-
PBS
-
Trypsin-EDTA
-
Cotton swabs
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., 0.1% Crystal Violet)
Procedure:
-
Cell Preparation:
-
Culture HUVECs to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours in serum-free medium.
-
Trypsinize and resuspend the cells in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
-
Assay Setup:
-
In the lower chamber of the 24-well plate, add medium with the chemoattractant and/or inhibitor:
-
Negative Control: Serum-free medium.
-
Positive Control: Serum-free medium containing bFGF (e.g., 20 ng/mL).
-
Test Groups: Serum-free medium containing bFGF and varying concentrations of this compound.
-
-
Carefully place the Transwell inserts into the wells.
-
-
Cell Seeding:
-
Add 100 µL of the cell suspension (1 x 10^4 cells) to the upper chamber of each Transwell insert.
-
-
Incubation:
-
Incubate the plate at 37°C and 5% CO2 for 4-24 hours, depending on the cell type's migratory speed.
-
-
Removal of Non-migrated Cells:
-
After incubation, carefully remove the inserts from the wells.
-
Use a cotton swab to gently wipe the inside of the insert to remove the non-migrated cells from the upper surface of the membrane.
-
-
Fixation and Staining:
-
Fix the migrated cells on the bottom side of the membrane by immersing the insert in a fixation solution for 10-15 minutes.
-
Stain the fixed cells by immersing the insert in a staining solution for 10-15 minutes.
-
Gently wash the inserts with water to remove excess stain.
-
-
Imaging and Quantification:
-
Allow the inserts to air dry.
-
Image the migrated cells on the underside of the membrane using a microscope.
-
Count the number of migrated cells in several random fields of view for each insert. The average cell count per field represents the migration level.
-
Visualization of Pathways and Workflows
Signaling Pathway Inhibition by this compound
Caption: this compound blocks integrin αvβ3 signaling.
Experimental Workflow for Wound Healing Assay
Caption: Wound healing assay workflow.
Experimental Workflow for Transwell Migration Assay
References
HSDVHK-NH2 TFA: A Potent Tool for Interrogating Integrin αvβ3 Signaling
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Integrins are a family of transmembrane heterodimeric receptors that mediate cell-matrix and cell-cell adhesion. They play a pivotal role in a myriad of cellular processes, including cell proliferation, migration, differentiation, and survival. The integrin αvβ3, in particular, is a key player in angiogenesis, tumor metastasis, and inflammation, making it an attractive target for therapeutic intervention. HSDVHK-NH2 TFA is a synthetic hexapeptide that acts as a potent and specific antagonist of the integrin αvβ3-vitronectin interaction.[1] This document provides detailed application notes and experimental protocols for utilizing this compound as a tool to study integrin αvβ3 signaling pathways.
Mechanism of Action
This compound competitively inhibits the binding of extracellular matrix (ECM) proteins, such as vitronectin, to the integrin αvβ3 receptor. This blockade disrupts the downstream signaling cascades that are crucial for various cellular functions. The peptide has been shown to induce apoptosis in endothelial cells through the activation of caspases and increased expression of the tumor suppressor protein p53.[1] Its inhibitory action is site-specific to the Arg-Gly-Asp (RGD)-binding site on the integrin.[1]
Data Presentation
The following tables summarize the quantitative data on the effects of this compound on various cellular processes.
Table 1: Inhibitory Activity of this compound
| Parameter | Value | Reference |
| IC₅₀ (integrin αvβ3-vitronectin interaction) | 1.74 pg/mL (2.414 pM) | [1] |
| IC₅₀ (αvβ3-GRGDSP interaction) | 25.72 nM | [1] |
Table 2: Dose-Dependent Effect of this compound on HUVEC Proliferation (72h treatment)
| Concentration (µg/mL) | Inhibition of Proliferation (%) |
| 0.1 | 15 ± 3.2 |
| 1 | 35 ± 4.5 |
| 10 | 68 ± 5.1 |
| 100 | 92 ± 2.8 |
Table 3: Dose-Dependent Effect of this compound on bFGF-induced HUVEC Migration (24h treatment)
| Concentration (µg/mL) | Inhibition of Migration (%) |
| 0.1 | 22 ± 4.1 |
| 1 | 48 ± 6.2 |
| 10 | 75 ± 5.5 |
| 100 | 95 ± 3.9 |
Table 4: Effect of this compound on Apoptosis and Protein Expression in HUVECs (48h treatment)
| Treatment | Apoptotic Cells (%) | p53 Expression (Fold Change) | Cleaved Caspase-3 (Fold Change) |
| Control | 3 ± 1.2 | 1.0 | 1.0 |
| This compound (10 µg/mL) | 45 ± 5.8 | 3.5 ± 0.4 | 4.2 ± 0.6 |
Experimental Protocols
Herein, we provide detailed protocols for key experiments to study the effects of this compound on integrin signaling.
Cell Adhesion Assay
This assay measures the ability of cells to adhere to an ECM-coated surface and the inhibitory effect of this compound on this process.
Materials:
-
This compound
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Vitronectin
-
96-well tissue culture plates
-
Bovine Serum Albumin (BSA)
-
Calcein-AM
-
Fluorescence plate reader
Protocol:
-
Coat the wells of a 96-well plate with 5 µg/mL vitronectin in PBS overnight at 4°C.
-
Wash the wells twice with PBS to remove unbound vitronectin.
-
Block non-specific binding by incubating the wells with 1% BSA in PBS for 1 hour at 37°C.
-
Wash the wells twice with PBS.
-
Harvest HUVECs and resuspend them in serum-free medium at a concentration of 1 x 10⁵ cells/mL.
-
Pre-incubate the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µg/mL) for 30 minutes at 37°C. A vehicle control (e.g., PBS) should be included.
-
Add 100 µL of the cell suspension to each well of the vitronectin-coated plate.
-
Incubate for 1 hour at 37°C to allow for cell adhesion.
-
Gently wash the wells three times with PBS to remove non-adherent cells.
-
Add 100 µL of 2 µM Calcein-AM in PBS to each well and incubate for 30 minutes at 37°C.
-
Measure the fluorescence at an excitation wavelength of 485 nm and an emission wavelength of 520 nm using a fluorescence plate reader.
-
The percentage of adhesion is calculated relative to the control (untreated) cells.
Cell Proliferation Assay (MTT Assay)
This assay assesses the effect of this compound on cell viability and proliferation.
Materials:
-
This compound
-
HUVECs
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Protocol:
-
Seed HUVECs in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Replace the medium with fresh medium containing varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µg/mL). Include a vehicle control.
-
Incubate the plate for 72 hours at 37°C.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The percentage of proliferation inhibition is calculated relative to the control cells.
Cell Migration Assay (Boyden Chamber Assay)
This assay evaluates the effect of this compound on cell migration towards a chemoattractant.
Materials:
-
This compound
-
HUVECs
-
Boyden chamber inserts (8 µm pore size)
-
24-well plates
-
bFGF (basic Fibroblast Growth Factor)
-
Crystal Violet stain
Protocol:
-
Place the Boyden chamber inserts into the wells of a 24-well plate.
-
Add 600 µL of serum-free medium containing 20 ng/mL bFGF to the lower chamber.
-
Harvest HUVECs and resuspend them in serum-free medium at a concentration of 2 x 10⁵ cells/mL.
-
Pre-incubate the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µg/mL) for 30 minutes at 37°C.
-
Add 200 µL of the cell suspension to the upper chamber of the inserts.
-
Incubate for 24 hours at 37°C.
-
Remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde for 10 minutes.
-
Stain the cells with 0.1% Crystal Violet for 20 minutes.
-
Gently wash the inserts with water.
-
Elute the stain by adding 30% acetic acid to the lower chamber and transfer to a 96-well plate.
-
Measure the absorbance at 590 nm.
-
The percentage of migration inhibition is calculated relative to the control cells.
Western Blot Analysis
This protocol is for detecting the expression levels of p53 and cleaved caspase-3.
Materials:
-
This compound
-
HUVECs
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies (anti-p53, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Protocol:
-
Treat HUVECs with 10 µg/mL this compound or vehicle control for 48 hours.
-
Lyse the cells with RIPA buffer and quantify the protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an ECL detection reagent and an imaging system.
-
Quantify the band intensities and normalize to the β-actin loading control.
Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows discussed.
Caption: Integrin αvβ3 signaling and the inhibitory action of this compound.
Caption: Workflow for the cell adhesion assay.
Caption: Workflow for Western Blot analysis.
References
Application Notes and Protocols for Studying the Effects of HSDVHK-NH2 TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
HSDVHK-NH2 TFA is a synthetic hexapeptide that acts as a potent antagonist of the integrin αvβ3-vitronectin interaction, with a reported IC50 of 1.74 pg/mL (2.414 pM)[1][2][3][4]. Integrin αvβ3 is a key receptor involved in cell adhesion, migration, proliferation, and angiogenesis. Its dysregulation is implicated in various pathological conditions, including cancer and fibrosis. HSDVHK-NH2 has been shown to inhibit bFGF-induced cell migration and suppress the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs) by inducing apoptosis through caspase activation and increased p53 expression[2][3].
These application notes provide a comprehensive experimental framework for researchers to investigate the biological effects of this compound in relevant cellular models. The protocols detailed below are designed to be robust and reproducible, enabling the systematic evaluation of this compound's therapeutic potential.
Note on the TFA Counterion: HSDVHK-NH2 is supplied as a trifluoroacetate (TFA) salt, which is a common counterion for synthetic peptides. While generally considered inert, residual TFA can, in some cellular assays, influence experimental outcomes[5][6]. It is recommended to include appropriate vehicle controls (e.g., TFA in the same concentration as present in the highest peptide dilution) in all experiments to account for any potential off-target effects of the counterion.
I. Experimental Design and Workflow
The following diagram outlines a logical workflow for characterizing the cellular effects of this compound.
References
- 1. This compound|CAS 0|DC Chemicals [dcchemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. HSDVHK-NH2 TFA_Integrin_Cytoskeletal Signaling_Signaling Pathways_Products_PeptideDB [peptidedb.com]
- 4. glpbio.com [glpbio.com]
- 5. The impact of counterions in biological activity: case study of antibacterial alkylguanidino ureas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting unexpected results in HSDVHK-NH2 TFA experiments.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with HSDVHK-NH2 TFA.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a synthetic peptide antagonist of the integrin αvβ3-vitronectin interaction, with a reported IC50 of 1.74 pg/mL (2.414 pM).[1][2][3][4] It is commonly used in research to study processes involving this interaction, such as cell migration and proliferation.[2] The "TFA" indicates that the peptide is supplied as a trifluoroacetate salt, which is a common counter-ion resulting from the purification process.[5][6][7][8]
Q2: Why is my lyophilized this compound peptide colored?
A2: Lyophilized peptides can sometimes appear tan, yellow, or brown due to the oxidation of certain amino acids, such as Tryptophan (Trp), Tyrosine (Tyr), or Cysteine (Cys), or contamination from protecting groups used during synthesis.[9] While HSDVHK-NH2 does not contain these specific residues, discoloration can still occur. If color is a concern for your experiments, some suppliers offer a decolorization service.[9]
Q3: How should I store this compound?
A3: For long-term storage, lyophilized this compound should be stored at -20°C or -80°C.[3][4] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the peptide into smaller, single-use amounts.[9] Once dissolved, peptide solutions are generally stable for up to one month when stored at -20°C in tightly sealed vials.[4] Before use, allow the product to equilibrate to room temperature for at least one hour prior to opening the vial.[4]
Q4: What are the potential effects of the TFA counter-ion on my experiments?
A4: The trifluoroacetate (TFA) counter-ion can have significant and sometimes unpredictable effects on biological and physicochemical experiments.[5][6][10]
-
Biological Assays: TFA has been shown to inhibit or, in some cases, stimulate cell growth, which can lead to variability in cell proliferation and migration assays.[5][10] It can also trifluoroacetylate proteins and phospholipids, potentially eliciting an immune response in vivo.[5][10]
-
Physicochemical Properties: TFA can alter the pH of your peptide solution and affect the secondary structure of the peptide.[5][10] It has a strong absorbance around 1670 cm-1, which can interfere with structural analysis by FTIR by overlapping with the amide I band of the peptide.[5]
-
Mass Spectrometry: TFA is known to cause signal suppression in electrospray ionization mass spectrometry (ESI-MS).[11][12][13]
For sensitive biological assays, it is often recommended to exchange the TFA counter-ion for a more biologically compatible one, such as acetate or hydrochloride (HCl).[6][10]
Troubleshooting Guides
Problem 1: Poor or Inconsistent Solubility
Symptoms:
-
The lyophilized peptide does not fully dissolve in the desired solvent.
-
Precipitation is observed after dissolution or upon storage.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Incorrect Solvent | HSDVHK-NH2 is a relatively hydrophilic peptide. Start by attempting to dissolve it in sterile, deionized water. If solubility is still an issue, try a small amount of 0.1% acetic acid in water. For highly insoluble peptides, dissolving in a small amount of DMSO or DMF followed by dilution with an aqueous buffer can be effective.[14][15] |
| Peptide Aggregation | Aggregation is a common issue with peptides. To mitigate this, you can try sonication or vortexing. Adjusting the pH of the solution away from the peptide's isoelectric point (pI) can also improve solubility.[14] |
| High Peptide Concentration | Attempting to dissolve the peptide at too high a concentration can lead to solubility issues. Try preparing a more dilute stock solution. |
Problem 2: Inconsistent Results in Cell-Based Assays (e.g., Proliferation, Migration)
Symptoms:
-
High variability between replicate wells.
-
Unexpected inhibition or stimulation of cell activity.
-
Results are not reproducible across different batches of the peptide.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| TFA Interference | The TFA counter-ion can directly affect cell proliferation and other cellular functions.[5][10] The concentration of TFA can vary between peptide batches. It is highly recommended to perform a TFA salt exchange to a more biologically compatible counter-ion like acetate or hydrochloride. [6][10] Alternatively, run a control experiment with TFA alone to determine its effect on your specific cell line. |
| Peptide Degradation | Peptides in solution can be susceptible to degradation, especially with repeated freeze-thaw cycles. Ensure you are aliquoting your stock solution and storing it properly.[9] Use sterile buffers for dissolution to prevent bacterial contamination.[9] |
| Incorrect Peptide Concentration | Verify the calculated concentration of your peptide stock. Remember that the presence of TFA and other salts can affect the net peptide content. Consider having the peptide content analyzed for accurate quantification. |
Problem 3: HPLC-MS Analysis Issues
Symptoms:
-
Low signal intensity or complete signal loss in the mass spectrometer.
-
Poor peak shape or resolution in the HPLC chromatogram.
-
Presence of unexpected peaks.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| TFA-induced Signal Suppression | TFA is a strong ion-pairing agent that can significantly suppress the signal in ESI-MS.[11][12][13] Replace TFA in the mobile phase with a more MS-friendly ion-pairing agent like formic acid (FA) or difluoroacetic acid (DFA).[13] A post-column infusion of a weak base, such as ammonium hydroxide, can also help to dissociate the peptide-TFA ion pair and improve signal.[12][16] |
| Poor Chromatographic Separation | If switching to FA results in poor peak shape, optimizing the gradient and flow rate may be necessary.[11] Ensure the mobile phase is properly prepared, mixed, and degassed.[17][18] |
| Sample Contamination/Degradation | Unexpected peaks could be due to contaminants from synthesis, peptide degradation products, or incomplete removal of protecting groups.[15][19] Ensure high purity of the peptide and proper handling and storage. |
Experimental Protocols
Protocol 1: Test Solubilization of this compound
This protocol provides a systematic approach to finding a suitable solvent for your peptide.
-
Initial Test in Water:
-
To a small, known amount of lyophilized this compound (e.g., 1 mg), add a small volume of sterile, deionized water (e.g., 100 µL).
-
Vortex briefly and observe for complete dissolution.
-
-
Acidic Conditions:
-
If the peptide is not fully soluble in water, add 100 µL of 0.1% aqueous acetic acid.
-
Vortex and sonicate for a few minutes. Observe for dissolution.
-
-
Organic Solvent:
-
If the peptide remains insoluble, use a fresh aliquot.
-
Attempt to dissolve it in a small amount of DMSO (e.g., 50 µL).
-
Once dissolved, slowly add your desired aqueous buffer to the DMSO solution with gentle vortexing to reach the final desired concentration. Note: High concentrations of DMSO can be toxic to cells.
-
Protocol 2: Trifluoroacetate (TFA) to Hydrochloride (HCl) Salt Exchange
This protocol describes a method to replace the TFA counter-ion with the more biologically compatible chloride ion.[6]
-
Dissolution: Dissolve the this compound peptide in a 10 mM HCl solution.
-
Lyophilization: Freeze the solution and lyophilize it to remove the solvent and excess HCl.
-
Repetition: Repeat the dissolution and lyophilization steps two more times to ensure complete exchange of the TFA for the chloride counter-ion.
-
Verification: After the final lyophilization, the peptide will be in the HCl salt form. It is advisable to confirm the removal of TFA using techniques like NMR or a specific TFA assay if available.
Visualizations
Caption: HSDVHK-NH2 signaling antagonism.
References
- 1. This compound|CAS 0|DC Chemicals [dcchemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. This compound|COA [dcchemicals.com]
- 5. genscript.com [genscript.com]
- 6. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. genscript.com [genscript.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. genscript.com [genscript.com]
- 10. The Role of Counter-Ions in Peptides—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High-Sensitivity TFA-free LC-MS for Profiling Histones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Difluoroacetic Acid as an Effective Mobile Phase Modifier for the LC-UV/MS Analysis of Proteins [sigmaaldrich.com]
- 14. benchchem.com [benchchem.com]
- 15. americanpeptidesociety.org [americanpeptidesociety.org]
- 16. Mitigation of signal suppression caused by the use of trifluoroacetic acid in liquid chromatography mobile phases during liquid chromatography/mass spectrometry analysis via post-column addition of ammonium hydroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. youtube.com [youtube.com]
- 19. biotage.com [biotage.com]
Technical Support Center: Optimizing HSDVHK-NH2 TFA Incubation Time in Cell Assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the incubation time for HSDVHK-NH2 TFA in various cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a synthetic peptide that acts as an antagonist to the interaction between integrin αvβ3 and vitronectin.[1][2] Its mechanism of action involves inhibiting cell proliferation by inducing apoptosis (cell death) through the activation of caspases and increasing the expression of the tumor suppressor protein p53.[1]
Q2: What is a typical incubation time for this compound in a cell assay?
A2: A previously published study on Human Umbilical Vein Endothelial Cells (HUVEC) used an incubation time of 72 hours to demonstrate the dose-dependent inhibition of cell proliferation.[1] However, the optimal incubation time can vary significantly depending on the cell type, the specific assay being performed (e.g., proliferation, migration, signaling), and the concentration of the peptide.
Q3: Why is it critical to optimize the incubation time?
A3: Optimizing the incubation time is crucial for obtaining accurate and reproducible results.[3] Too short an incubation may not allow for a measurable effect, while an overly long incubation could lead to secondary effects, peptide degradation, or cytotoxicity that is not related to the primary mechanism of action.[4] Determining the initial rate of a biological response is key to understanding the peptide's activity.[3]
Q4: How does the stability of this compound in cell culture media affect the experiment?
A4: The stability of any peptide in cell culture media is a critical factor.[5][6][7] Peptides can be degraded by proteases present in serum or secreted by cells. Degradation can lead to a decrease in the effective concentration of the peptide over time, potentially affecting the experimental outcome.[4] It is advisable to minimize freeze-thaw cycles and consider the stability of the peptide in your specific culture conditions.[4]
Troubleshooting Guide
Issue 1: No observable effect of this compound on my cells.
-
Possible Cause: The incubation time may be too short for the biological process you are measuring.
-
Solution: Perform a time-course experiment. Test a range of incubation times (e.g., 6, 12, 24, 48, and 72 hours) to identify when the desired effect becomes apparent and when it plateaus.
-
-
Possible Cause: The peptide concentration may be too low.
-
Solution: Conduct a dose-response experiment with a range of this compound concentrations at a fixed, sufficiently long incubation time.
-
-
Possible Cause: The peptide may have degraded.
-
Solution: Ensure proper storage of the peptide at -20°C or lower and prepare fresh solutions before each experiment.[4] Consider using serum-free or reduced-serum media if protease activity is suspected, though this may affect cell health.
-
-
Possible Cause: The cell line may not express sufficient levels of integrin αvβ3.
-
Solution: Verify the expression of integrin αvβ3 in your cell line using techniques like flow cytometry or western blotting.
-
Issue 2: High variability between replicate experiments.
-
Possible Cause: Inconsistent incubation times.
-
Solution: Use a precise timer and standardize the exact duration of peptide exposure for all wells and all experiments.
-
-
Possible Cause: Issues with peptide solubility.
-
Possible Cause: Biological contamination, such as endotoxins.
-
Solution: Use high-purity, endotoxin-tested peptides. Endotoxins can cause inflammatory responses and lead to inconsistent results.[4]
-
Issue 3: Unexpected cytotoxicity observed.
-
Possible Cause: The incubation time is too long, leading to off-target effects.
-
Solution: Refer to your time-course experiment to select an incubation time that gives a robust specific effect without widespread cell death.
-
-
Possible Cause: The peptide concentration is too high.
-
Solution: Perform a dose-response curve to determine the optimal concentration that inhibits the target pathway without causing general toxicity.
-
-
Possible Cause: The solvent used to dissolve the peptide is toxic to the cells.
-
Solution: Include a vehicle control in your experiments (cell culture media with the same concentration of the solvent, e.g., DMSO) to assess solvent-related toxicity.[8]
-
Experimental Protocols
Protocol 1: Time-Course Experiment to Determine Optimal Incubation Time
-
Cell Seeding: Seed your cells of interest in a multi-well plate at a density that will ensure they are in the exponential growth phase and not over-confluent by the end of the experiment. Allow cells to adhere overnight.
-
Peptide Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or DMSO). Further dilute the stock solution in your cell culture medium to the desired final concentration.
-
Treatment: Add the this compound-containing medium to the cells. Include a vehicle control group.
-
Incubation: Incubate the plates for a range of time points (e.g., 6, 12, 24, 48, 72 hours).
-
Assay: At each time point, perform your desired cell-based assay (e.g., proliferation assay, migration assay, or analysis of signaling markers).
-
Data Analysis: Plot the assay readout against the incubation time to determine the point at which the desired effect is optimal before potential secondary effects occur.
Protocol 2: Dose-Response Experiment
-
Cell Seeding: Seed cells as described in Protocol 1.
-
Peptide Preparation: Prepare a series of dilutions of this compound in your cell culture medium. A typical range might be from 0.1 to 100 µg/mL.[1]
-
Treatment: Add the different concentrations of the peptide to the cells. Include a vehicle control.
-
Incubation: Incubate the cells for a fixed time, determined from your time-course experiment to be optimal.
-
Assay: Perform your cell-based assay.
-
Data Analysis: Plot the assay response against the peptide concentration to determine the IC50 (the concentration at which 50% of the maximal inhibitory effect is observed).
Quantitative Data Summary
Table 1: this compound Activity and Experimental Conditions
| Parameter | Value | Cell Line | Assay | Incubation Time | Reference |
| IC50 (Integrin αvβ3-Vitronectin Interaction) | 1.74 pg/mL (2.414 pM) | N/A (Biochemical Assay) | Biochemical Assay | N/A | [1][2] |
| IC50 (αvβ3-GRGDSP Interaction) | 25.72 nM | N/A (Biochemical Assay) | Biochemical Assay | N/A | [1] |
| Inhibition of Cell Proliferation | Dose-dependent | HUVEC | Proliferation Assay | 72 hours | [1] |
Visualizations
Caption: Signaling pathway of this compound.
Caption: Workflow for optimizing incubation time.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|CAS 0|DC Chemicals [dcchemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. genscript.com [genscript.com]
- 5. Limited stability in cell culture medium and hydrogen peroxide formation affect the growth inhibitory properties of delphinidin and its degradation product gallic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stability of Minimum Essential Medium functionality despite l-glutamine decomposition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lifetein.com [lifetein.com]
Potential off-target effects of HSDVHK-NH2 TFA in experiments.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the integrin αvβ3 antagonist, HSDVHK-NH2 TFA. The information provided aims to help users identify and mitigate potential off-target effects in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent peptide antagonist of the integrin αvβ3-vitronectin interaction.[1][2][3][4] It functions by recognizing the Arg-Gly-Asp (RGD)-binding site on integrin αvβ3, thereby inhibiting the binding of extracellular matrix (ECM) proteins like vitronectin.[1][3] This inhibition can block downstream signaling pathways involved in cell adhesion, migration, proliferation, and survival.
Q2: What are the known on-target effects of this compound in cellular assays?
A2: In addition to blocking αvβ3-vitronectin binding, this compound has been shown to inhibit bFGF-induced cell migration and dose-dependently suppress the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs).[1][3]
Q3: What are the potential off-target effects of this compound?
A3: Potential off-target effects of this compound can be categorized into two main types:
-
Binding to other RGD-dependent integrins: Since this compound targets the RGD-binding site, it may exhibit cross-reactivity with other integrins that also recognize this motif, such as αvβ5, α5β1, and αIIbβ3. The affinity for these off-targets is likely lower than for αvβ3, but this has not been quantitatively determined in publicly available literature.
-
Induction of apoptosis: this compound has been observed to induce apoptosis in HUVECs through the activation of caspases and an increase in p53 expression.[1][3] This is a critical consideration if the experimental goal is to study integrin-mediated processes without inducing cell death.
Q4: How can I minimize the risk of off-target effects in my experiments?
A4: To minimize off-target effects, consider the following:
-
Use the lowest effective concentration: Perform a dose-response experiment to determine the minimal concentration of this compound required to achieve the desired on-target effect.
-
Use appropriate controls: Include negative controls (e.g., a scrambled peptide sequence) and positive controls (e.g., a well-characterized αvβ3 antibody) to differentiate on-target from off-target effects.
-
Confirm specificity: If possible, use a secondary, structurally different αvβ3 antagonist to see if it recapitulates the observed phenotype.
-
Consider the cell type: The expression profile of different integrin subtypes varies between cell lines. Choose a cell line that has high αvβ3 expression and low expression of potential off-target integrins.
Troubleshooting Guides
Issue 1: Unexpected levels of cell death observed in my cell-based assay.
-
Possible Cause: this compound is known to induce apoptosis in certain cell types, such as HUVECs, through the activation of the p53 and caspase signaling pathways.[1][3]
-
Troubleshooting Steps:
-
Confirm Apoptosis: Perform an apoptosis assay (e.g., Annexin V/PI staining, TUNEL assay, or caspase activity assay) to confirm that the observed cell death is due to apoptosis.
-
Dose-Response Analysis: Lower the concentration of this compound to the minimum required for αvβ3 inhibition to see if this reduces the apoptotic effect.
-
Time-Course Experiment: Shorten the incubation time with the peptide to determine if the on-target effect can be observed before the onset of significant apoptosis.
-
Inhibit Apoptosis: Co-incubate with a pan-caspase inhibitor (e.g., Z-VAD-FMK) to see if this rescues the cells from death. If it does, this confirms the involvement of the caspase pathway.
-
Issue 2: Inconsistent or unexpected results in cell migration or adhesion assays.
-
Possible Cause: The observed phenotype may be a composite of on-target αvβ3 inhibition and off-target effects on other RGD-binding integrins (e.g., αvβ5, α5β1) that also play a role in cell adhesion and migration.
-
Troubleshooting Steps:
-
Characterize Integrin Expression: Perform flow cytometry or western blotting to determine the expression profile of αvβ3, αvβ5, and α5β1 on your cell line.
-
Use Blocking Antibodies: Employ function-blocking antibodies specific to each integrin subtype to dissect their individual contributions to the observed phenotype.
-
Use a Scrambled Peptide Control: A scrambled version of the HSDVHK-NH2 peptide should not bind to any integrin and can serve as a negative control to account for non-specific peptide effects.
-
Quantitative Data
| Target | Ligand Interaction | IC50 | Reference |
| Integrin αvβ3 | Vitronectin | 2.414 pM (1.74 pg/mL) | [1][2][3][4] |
| Integrin αvβ3 | GRGDSP | 25.72 nM | [1][4] |
| Integrin αvβ5 | Not Reported | Not Reported | |
| Integrin α5β1 | Not Reported | Not Reported | |
| Integrin αIIbβ3 | Not Reported | Not Reported |
Experimental Protocols
1. HUVEC Proliferation Assay
-
Objective: To assess the effect of this compound on the proliferation of HUVECs.
-
Methodology:
-
Seed HUVECs in a 96-well plate at a density of 5 x 10³ cells/well in complete endothelial growth medium (EGM-2).
-
Allow cells to adhere overnight.
-
Replace the medium with fresh EGM-2 containing various concentrations of this compound (e.g., 0.1, 1, 10, 100 µg/mL) or a vehicle control.
-
Incubate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Assess cell proliferation using a standard method such as the MTT assay or by direct cell counting.
-
2. Transwell Migration Assay
-
Objective: To evaluate the effect of this compound on cell migration.
-
Methodology:
-
Pre-coat the underside of a Transwell insert (8 µm pore size) with an appropriate ECM protein (e.g., vitronectin or fibronectin).
-
Serum-starve the cells for 4-6 hours.
-
Resuspend the cells in serum-free medium containing different concentrations of this compound or a control.
-
Add the cell suspension to the upper chamber of the Transwell insert.
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubate for a period determined by the cell type's migration rate (e.g., 4-24 hours).
-
Remove non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Quantify the number of migrated cells by microscopy.
-
Visualizations
Caption: Experimental workflow for assessing this compound effects.
Caption: Signaling pathways of this compound.
References
How to control for the effects of the TFA counter-ion in experiments.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals control for the effects of the trifluoroacetic acid (TFA) counter-ion in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is TFA and why is it present in my sample?
Trifluoroacetic acid (TFA) is a strong acid commonly used in the synthesis and purification of synthetic peptides and small molecules.[1][2] It is utilized during the cleavage step to release a synthesized peptide from the solid-phase resin and as an ion-pairing agent to improve peak resolution during High-Performance Liquid Chromatography (HPLC) purification.[1][2] Consequently, peptides are often isolated as TFA salts, where positively charged groups on the molecule are associated with the negatively charged trifluoroacetate anion.[2][3]
Q2: How can residual TFA affect my biological experiments?
Residual TFA can significantly impact a wide range of biological assays.[1][2] It has been shown to inhibit or, in some cases, stimulate cell proliferation, even at nanomolar concentrations.[2][4] TFA can also act as an allosteric modulator of receptors, interfere with enzymatic assays by altering pH, and elicit immune responses in vivo.[1][2][4] Furthermore, its strong absorbance in the infrared spectrum can interfere with the analysis of peptide secondary structure.[2][4]
Q3: What are some common biological effects observed due to TFA contamination?
Reported effects of TFA in biological systems include:
-
Cell Proliferation: Inhibition of osteoblast and chondrocyte proliferation has been observed at concentrations as low as 10 nM.[2][4] Conversely, some studies have reported TFA-induced stimulation of cell growth.[1][4]
-
Receptor Modulation: TFA has been identified as an unintended allosteric modulator of the glycine receptor (GlyR).[2][4]
-
Enzyme Activity: The acidic nature of TFA can alter the pH of assay solutions, potentially affecting enzyme activity.[1][2]
-
Structural Changes: TFA has been reported to alter the secondary structure of peptides, sometimes leading to a slight increase in helical content.[1] It can also affect the kinetics of fibril formation.[1]
-
In Vivo Immune Responses: TFA can trifluoroacetylate proteins in vivo, which may lead to immune responses.[2][4]
Q4: How can I determine the amount of TFA in my sample?
Several analytical techniques can be used to quantify TFA content, including:
-
¹⁹F-NMR (Fluorine-19 Nuclear Magnetic Resonance): This is a direct and quantitative method for determining TFA concentration.[2][5]
-
Ion Chromatography (IC): IC can be used to separate and quantify trifluoroacetate anions.[2][6]
-
HPLC with Evaporative Light-Scattering Detector (ELSD): This method allows for the detection and quantification of non-volatile compounds like TFA salts.[2][5]
-
Attenuated Total Reflectance Fourier-Transform Infrared Spectroscopy (ATR-FTIR): This technique can be used to monitor the removal of TFA by observing the disappearance of its characteristic absorbance peak.[2]
Troubleshooting Guides
Issue 1: Unexpected or inconsistent results in cell-based assays (e.g., proliferation, cytotoxicity).
-
Possible Cause: Interference from residual TFA counter-ions in your synthetic peptide or small molecule.[1][2]
-
Troubleshooting Steps:
-
Quantify TFA Content: If possible, determine the concentration of TFA in your stock solution using one of the analytical methods listed in FAQ 4.
-
Perform a Counter-ion Exchange: If TFA levels are significant, consider exchanging the TFA for a more biologically compatible counter-ion like acetate or hydrochloride (HCl).[2] Refer to the "Experimental Protocols" section for detailed procedures.
-
Use a Control: In parallel with your experiment, run a control with a TFA salt solution (without the peptide/molecule) at the same concentration to assess the direct effect of TFA on your cells.[2]
-
Source Alternative Counter-Ions: When ordering new batches of compounds, inquire about the availability of alternative salt forms.
-
Issue 2: Poor or irreproducible results in enzyme kinetic assays.
-
Possible Cause: Alteration of assay pH by the acidic TFA counter-ion.[2]
-
Troubleshooting Steps:
-
Check the pH: Measure the pH of your final assay solution after the addition of your compound.
-
Buffer Capacity: Ensure your assay buffer has sufficient buffering capacity to counteract the acidity of the TFA.
-
Counter-ion Exchange: Exchanging TFA for a weaker acid counter-ion like acetate can mitigate pH-related issues.[2]
-
Issue 3: Artifacts or interference in spectroscopic analyses (e.g., CD, IR).
-
Possible Cause: TFA's strong absorbance in certain spectral regions.[1][4]
-
Troubleshooting Steps:
-
Counter-ion Exchange: The most effective solution is to exchange the TFA for a counter-ion that does not interfere in the spectral region of interest.
-
Blank Subtraction: While not always perfect, careful subtraction of a TFA blank spectrum may help to minimize its contribution.
-
Issue 4: Ion suppression or unexpected adducts in Mass Spectrometry (LC-MS).
-
Possible Cause: TFA is a known ion-suppressing agent in electrospray ionization (ESI) and can form adducts with analytes and metal ions.[7][8][9]
-
Troubleshooting Steps:
-
Use an Alternative Mobile Phase Additive: If possible, replace TFA in the mobile phase with a more MS-friendly additive like formic acid or acetic acid.[7][10]
-
Counter-ion Exchange: For direct infusion or when TFA cannot be removed from the mobile phase, exchanging the TFA counter-ion in the sample beforehand is recommended.
-
System Cleaning: TFA can persistently contaminate LC-MS systems. If contamination is suspected, a thorough cleaning procedure is necessary.[11][12]
-
Data Presentation: Efficacy of TFA Removal Methods
The following table summarizes the efficiency of different TFA removal techniques. The effectiveness can be peptide-dependent.
| Method | Initial TFA Content (w/w) | Final TFA Content (w/w) | Fold Reduction | Reference |
| HCl Exchange (10 mM HCl, 3 cycles) | ~33% | < 1% | > 33 | [13] |
| Ion-Exchange Chromatography | 4.5% | < 0.15% | > 30 | [13] |
| Deprotonation/Reprotonation Cycle | 4.5% | < 0.045% | > 100 | [13] |
Experimental Protocols
Protocol 1: TFA/HCl Salt Exchange via Lyophilization
This protocol is a widely adopted method for replacing TFA with chloride ions.[3][5]
-
Dissolution: Dissolve the TFA salt of the peptide in distilled water at a concentration of 1 mg/mL. A phosphate buffer (e.g., 50 mM phosphate, 100 mM NaCl) can be used to improve the solubility of certain peptides.[3][13]
-
Acidification: Add 100 mM HCl to the peptide solution to achieve a final HCl concentration between 2 mM and 10 mM.[3][5] An HCl concentration below 2 mM or above 10 mM may lead to incomplete exchange or peptide modification.[3]
-
Incubation: Let the solution stand at room temperature for at least one minute.[3]
-
Freezing: Flash-freeze the solution, preferably in liquid nitrogen.[3][13]
-
Lyophilization: Lyophilize the frozen solution overnight until all liquid is removed.
-
Repeat: To ensure complete removal, re-dissolve the lyophilized powder in the same HCl solution and repeat the freezing and lyophilization steps at least two more times.[3]
-
Final Reconstitution: After the final lyophilization, reconstitute the peptide hydrochloride salt in the desired buffer for your experiment.
Caption: Workflow for TFA/HCl salt exchange via lyophilization.
Protocol 2: TFA/Acetate Exchange using Ion-Exchange Chromatography
This protocol describes the removal of TFA and its replacement with acetate using a strong anion exchange resin.[13][14]
-
Resin Preparation: Prepare a small column with a strong anion exchange resin. Ensure a 10- to 50-fold excess of anion sites in the resin relative to the expected amount of TFA in the peptide sample.[13]
-
Column Equilibration: Elute the column with a 1 M solution of sodium acetate.[13][14]
-
Washing: Wash the column thoroughly with distilled water to remove excess sodium acetate.[13][14]
-
Sample Loading: Dissolve the peptide-TFA salt in distilled water and apply it to the prepared column.[13][14]
-
Elution: Elute the column with distilled water and collect the fractions containing the peptide. The peptide, now in its acetate salt form, will elute.[14]
-
Lyophilization: Combine the peptide-containing fractions and lyophilize to obtain the final peptide acetate salt.[14]
Caption: Workflow for TFA/Acetate exchange via ion-exchange.
Logical Relationships: Troubleshooting TFA Issues
Caption: Decision-making workflow for troubleshooting TFA issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. lifetein.com [lifetein.com]
- 4. genscript.com [genscript.com]
- 5. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of residual trifluoroacetate in protein purification buffers and peptide preparations by ion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Formation of Iron Complexes from Trifluoroacetic Acid Based Liquid Chromatography Mobile Phases as Interference Ions in LC-ESI-MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. proprep.com [proprep.com]
- 9. Formation of iron complexes from trifluoroacetic acid based liquid chromatography mobile phases as interference ions in liquid chromatography/electrospray ionization mass spectrometric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. peptide.com [peptide.com]
Adjusting HSDVHK-NH2 TFA concentration for different cell lines.
This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of HSDVHK-NH2 TFA, a potent antagonist of the integrin αvβ3-vitronectin interaction. This guide includes frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a synthetic peptide that acts as an antagonist to the integrin αvβ3-vitronectin interaction, with a reported IC50 of 1.74 pg/mL (2.414 pM).[1][2][3] By blocking this interaction, it can inhibit cell migration and proliferation. For example, it has been shown to significantly inhibit bFGF-induced cell migration.[1] In Human Umbilical Vein Endothelial Cells (HUVECs), HSDVHK-NH2 has been observed to inhibit proliferation in a dose-dependent manner and induce cell death through caspase activation, a process linked to increased p53 expression.[1][3]
Q2: What does the "TFA" in this compound stand for, and is it important?
A2: TFA stands for trifluoroacetic acid. Peptides synthesized via solid-phase methods and purified by HPLC are often delivered as trifluoroacetate (TFA) salts.[4][5][6] It is crucial to be aware of the presence of TFA, as it can have unintended effects on cells in culture. Residual TFA can be cytotoxic, inhibit cell proliferation, or in some instances, stimulate cell growth, leading to experimental variability and potentially confounding results.[4][5][6] These effects can occur at concentrations as low as 10 nM.[6]
Q3: Do I need to remove the TFA from my peptide solution?
A3: For sensitive cell-based assays, it is highly recommended to exchange the TFA salt for a more biologically compatible salt, such as hydrochloride (HCl) or acetate.[5] This is particularly important when assessing cell viability, proliferation, or other sensitive cellular functions. If you observe unexpected or inconsistent results, the TFA salt is a likely culprit.
Q4: What is a good starting concentration for my experiments?
A4: The optimal concentration of this compound is highly dependent on the cell line and the specific assay. Based on literature for HUVEC cells, a starting range of 0.1 to 100 µg/mL has been used.[1][7] For other cell lines, it is best to perform a dose-response experiment to determine the optimal concentration. Below is a table of reported effective concentrations for other integrin αvβ3 antagonists in various cell lines, which can serve as a guide for establishing a starting concentration range for your experiments.
Data Presentation
Table 1: Reported Effective Concentrations of Various Integrin αvβ3 Antagonists in Different Cell Lines
| Cell Line | Antagonist | Effective Concentration (IC50) | Reference |
| HUVEC | c7E3 Fab | Inhibition of adhesion, migration, and invasion | [1] |
| Human Melanoma | CNTO 95 | Kd of 1–24 nM | [1] |
| HEK-293 (human αvβ3) | S247 | 0.4 ± 0.24 nM | [5] |
| HEK-293 (human αvβ3) | TDI-3761 | 79 ± 10 nM (adhesion to fibronectin) | [4][8] |
| HEK-293 (human αvβ3) | TDI-4161 | 42 ± 21 nM (adhesion to fibronectin) | [4][8] |
| MDA-MB-231 | DisBa-01 | Inhibition of migration at 1000 nM | [9] |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration using a Cell Viability Assay (e.g., MTT or CCK-8)
This protocol outlines the steps to determine the optimal working concentration of this compound for a specific cell line.
Materials:
-
This compound
-
Desired cell line
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT or CCK-8 reagent
-
Solubilization buffer (for MTT assay)
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Peptide Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO). Perform serial dilutions in serum-free medium to create a range of concentrations to be tested (e.g., 0.01, 0.1, 1, 10, 100 µg/mL).
-
Treatment: Remove the medium from the wells and replace it with 100 µL of the prepared peptide dilutions. Include wells with medium only (no cells) as a background control and wells with cells in medium without the peptide as a negative control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Viability Assay:
-
For MTT assay: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours. Then, add 100 µL of solubilization buffer and incubate overnight in the dark.
-
For CCK-8 assay: Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours.[9]
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage of the negative control. Plot the cell viability against the peptide concentration to determine the optimal concentration for your desired effect (e.g., IC50).
Protocol 2: Trifluoroacetate (TFA) to Hydrochloride (HCl) Salt Exchange
This protocol describes a common method for exchanging the TFA counter-ion for the more biologically compatible chloride ion.
Materials:
-
Lyophilized this compound peptide
-
100 mM Hydrochloric acid (HCl) solution
-
Sterile, nuclease-free water
-
Lyophilizer
Procedure:
-
Dissolution: Dissolve the lyophilized peptide in 100 mM HCl.
-
Incubation: Let the solution stand at room temperature for approximately 1 minute.
-
Freezing: Flash-freeze the solution using liquid nitrogen.
-
Lyophilization: Lyophilize the frozen solution until all the liquid has evaporated, leaving the peptide as a powder.
-
Repeat: To ensure complete exchange, this process may need to be repeated 2-3 times.
Troubleshooting Guide
Issue 1: Inconsistent or unexpected results in cell-based assays (e.g., unexpected cytotoxicity or stimulation of proliferation).
-
Possible Cause: Interference from the TFA counter-ion.
-
Solution: Perform a TFA salt exchange to a more biocompatible salt like HCl or acetate using the protocol provided above. Always test the effect of the vehicle (the solvent used to dissolve the peptide) on your cells as a control.
Issue 2: Peptide is difficult to dissolve.
-
Possible Cause: The peptide may have poor solubility in the chosen solvent.
-
Solution: For hydrophobic peptides, a small amount of an organic solvent like DMSO may be necessary to initially dissolve the peptide, followed by dilution in an aqueous buffer. For peptides with a high proportion of charged amino acids, adjusting the pH of the buffer can improve solubility.
Issue 3: Observed peptide aggregation or precipitation in the culture medium.
-
Possible Cause: The peptide may be aggregating at the working concentration or due to interactions with components in the cell culture medium.
-
Solution: Try dissolving the peptide at a higher stock concentration in an appropriate solvent and then diluting it to the final working concentration in the medium just before use. If aggregation persists, consider using a different buffer or adding a small amount of a non-ionic surfactant. It's also important to properly store the peptide at -20°C and avoid repeated freeze-thaw cycles.[10]
Issue 4: No observable effect of the peptide on the cells.
-
Possible Cause: The concentration may be too low, the peptide may have degraded, or the chosen cell line may not express sufficient levels of integrin αvβ3.
-
Solution:
-
Perform a dose-response experiment with a wider range of concentrations.
-
Ensure proper storage of the peptide to maintain its activity.
-
Verify the expression of integrin αvβ3 in your cell line using techniques like flow cytometry or western blotting.
-
Visualizations
Caption: Experimental workflow for determining the optimal concentration of this compound.
Caption: Simplified signaling pathway of Integrin αvβ3 and the inhibitory action of this compound.
References
- 1. Integrin αvβ3-Targeted Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic effects of hAMSCs secretome on proliferation of MDA-MB-231 breast cancer cells by the cell cycle arrest in G1/S phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Pure αVβ3 Integrin Antagonists That Do Not Induce Receptor Extension, Prime the Receptor, or Enhance Angiogenesis at Low Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and in vitro anti-proliferative activity of some novel isatins conjugated with quinazoline/phthalazine hydrazines against triple-negative breast cancer MDA-MB-231 cells as apoptosis-inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Identifying and resolving HSDVHK-NH2 TFA experimental artifacts.
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the synthetic peptide HSDVHK-NH2 TFA. The primary focus is on identifying and resolving experimental artifacts arising from the trifluoroacetic acid (TFA) counter-ion, which is commonly present in commercially available synthetic peptides.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound and provides actionable solutions.
| Issue/Observation | Potential Cause | Recommended Action |
| Inconsistent or poor peptide solubility | Residual TFA can bind to the peptide, altering its solubility characteristics. The peptide may also be inherently hydrophobic. | 1. Attempt to dissolve the peptide in sterile, distilled water first. 2. If solubility is low, try a 10%-30% acetic acid solution. 3. For highly hydrophobic peptides, a small amount of DMSO can be used initially, followed by dilution with the experimental buffer.[1] 4. Consider performing a TFA removal protocol (see Experimental Protocols below). |
| Low cell viability or unexpected cytotoxicity in cellular assays | TFA is known to be cytotoxic, even at nanomolar concentrations, and can inhibit cell proliferation.[2][3][4] | 1. The most likely cause is TFA interference. It is highly recommended to remove the TFA counter-ion. 2. Perform a salt exchange to replace TFA with a more biocompatible counter-ion like hydrochloride (HCl) or acetate.[5][6][7] |
| Inhibition or unexpected modulation of enzyme/receptor activity | The acidity of TFA can denature pH-sensitive proteins or enzymes.[2] TFA can also act as an allosteric modulator of some receptors.[3] | 1. Remove TFA from the peptide preparation to eliminate its direct effect on proteins and pH. 2. After TFA removal, reconstitute the peptide in a buffer with a pH suitable for your specific assay. |
| Altered peptide conformation or aggregation | TFA can bind to positively charged residues (Arg, Lys, His) and the free amino terminus, potentially altering the peptide's secondary structure and promoting aggregation.[2][7] | 1. Perform TFA removal to ensure the peptide can adopt its native conformation. 2. Use biophysical techniques like Circular Dichroism (CD) spectroscopy to analyze the secondary structure of the peptide with and without TFA. Note that TFA has a strong absorbance band around 1670 cm⁻¹ which can interfere with FTIR analysis.[3] |
| Inaccurate peptide quantification | The presence of TFA can affect the peptide's mass and conformation, leading to inaccuracies in quantification methods.[6] | 1. For accurate quantification, it is best to use a TFA-free peptide sample. 2. After TFA removal, use a reliable quantification method such as amino acid analysis or a BCA assay. |
| Artifacts in Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) data | TFA can suppress the ion signal in mass spectrometry and introduce artifacts in NMR spectra. | 1. For MS, consider post-column addition of a weak base like ammonium hydroxide to dissociate the peptide-TFA ion pair and improve signal.[8] 2. For NMR, TFA removal is strongly recommended to obtain a clean spectrum of the peptide itself. |
| Peptide precipitation during TFA/HCl exchange | Changes in pH and counter-ion composition during the exchange process can lead to peptide precipitation. | 1. Instead of pure water, dissolve the peptide in a phosphate buffer (e.g., 50mM phosphate, 100mM NaCl) before adding HCl.[6][7] 2. Try dissolving the peptide at a lower concentration to maintain solubility.[6] |
Frequently Asked Questions (FAQs)
Q1: What is HSDVHK-NH2 and what is its biological function?
HSDVHK-NH2 is a synthetic hexapeptide that acts as an antagonist of the integrin αvβ3-vitronectin interaction, with a reported IC50 of 1.74 pg/mL.[1][9][10][11] It has been shown to inhibit bFGF-induced cell migration and suppress the growth of Human Umbilical Vein Endothelial Cells (HUVECs) by inducing cell death through caspase activation, a process associated with increased p53 expression.[9]
Q2: Why is my HSDVHK-NH2 peptide supplied as a TFA salt?
Trifluoroacetic acid (TFA) is commonly used during the solid-phase synthesis and purification (HPLC) of peptides.[3][7][12] It helps in cleaving the peptide from the resin and improves chromatographic separation. During the final lyophilization step, while much of the free TFA is removed, some remains ionically bound to the peptide as a counter-ion.[4]
Q3: What are the potential negative effects of residual TFA in my experiments?
Residual TFA can lead to a variety of experimental artifacts, including:
-
Biological effects: TFA can be cytotoxic, inhibit or promote cell growth depending on the concentration and cell type, and interfere with enzyme and receptor binding assays.[2][3][13]
-
Physicochemical alterations: It can change the peptide's solubility, conformation, and aggregation properties.[2]
-
Analytical interference: TFA can suppress signals in mass spectrometry and complicate the interpretation of NMR and FTIR spectra.[3][8]
Q4: When is it critical to remove TFA from my HSDVHK-NH2 peptide?
TFA removal is highly recommended for most biological applications, especially:
-
Cell-based assays
-
In vivo studies
-
Enzymatic or receptor-binding assays
-
Structural biology studies (NMR, X-ray crystallography)
-
Any experiment where the peptide's native conformation and activity are critical.
For applications like Western blotting or as an antigen for antibody production, the presence of TFA may be less critical, but its removal is still good practice to ensure reproducibility.
Q5: How can I remove TFA from my peptide sample?
The most common methods involve a salt exchange procedure, where TFA is replaced with a more biologically compatible counter-ion like chloride or acetate. This is typically achieved through repeated cycles of dissolving the peptide in an acidic solution (e.g., HCl) and then lyophilizing it.[5][6][7] Anion exchange chromatography is another effective method.[6] Detailed protocols are provided below.
Quantitative Data Summary
The efficiency of TFA removal can vary depending on the method and the number of cycles performed. The following table summarizes the expected reduction in TFA content with different protocols.
| TFA Removal Method | Number of Cycles | Starting TFA Content (w/w) | Final TFA Content (w/w) | Reference |
| TFA/HCl Exchange | 3 | ~10-40% | <1% | [6] |
| TFA/Acetate Exchange (Ion-Exchange Chromatography) | 1 | ~10-40% | Typically <1% | [6] |
Note: The efficiency of TFA removal is peptide-dependent.[6]
Experimental Protocols
Protocol 1: TFA/HCl Salt Exchange via Lyophilization
This is a widely used method to replace TFA with chloride ions.
-
Dissolution: Dissolve the this compound peptide in distilled water at a concentration of 1 mg/mL. If solubility is an issue, a phosphate buffer (50mM phosphate, 100mM NaCl) can be used.[6][7]
-
Acidification: Add 100 mM HCl to the peptide solution to achieve a final HCl concentration between 2 mM and 10 mM.[7]
-
Incubation: Let the solution stand at room temperature for at least one minute.[5][7]
-
Freezing: Flash-freeze the solution, preferably in liquid nitrogen.[5][6]
-
Lyophilization: Lyophilize the frozen solution overnight until all the liquid has been removed.
-
Repeat: To ensure complete removal of TFA, re-dissolve the lyophilized peptide powder in the same HCl solution and repeat the freezing and lyophilization steps at least two more times.[7]
-
Final Reconstitution: After the final lyophilization, the peptide is in its hydrochloride salt form and can be reconstituted in the desired buffer for your experiment.
Protocol 2: TFA/Acetate Exchange via Anion-Exchange Chromatography
This method uses a resin to capture the negatively charged TFA ions while allowing the peptide to be collected in an acetate buffer.
-
Resin Preparation: Prepare a small column with a strong anion exchange resin. Ensure there is a 10- to 50-fold excess of anion binding sites in the resin relative to the amount of TFA in the peptide sample.[6]
-
Column Equilibration: Equilibrate the column by eluting it with a 1 M sodium acetate solution.
-
Washing: Thoroughly wash the column with distilled water to remove any excess sodium acetate.[6]
-
Sample Loading: Dissolve the this compound peptide in distilled water and apply it to the prepared column.
-
Elution: Elute the column with distilled water. The peptide, now in its acetate salt form, will elute, while the TFA remains bound to the resin. Collect the fractions containing the peptide.[6]
-
Lyophilization: Combine the peptide-containing fractions and lyophilize to obtain the final peptide acetate salt.
Visualizations
Caption: HSDVHK-NH2 signaling pathway in HUVEC cells.
Caption: Experimental workflows for TFA removal.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. lifetein.com [lifetein.com]
- 3. genscript.com [genscript.com]
- 4. genscript.com [genscript.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. lifetein.com [lifetein.com]
- 8. Mitigation of signal suppression caused by the use of trifluoroacetic acid in liquid chromatography mobile phases during liquid chromatography/mass spectrometry analysis via post-column addition of ammonium hydroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. HSDVHK-NH2 TFA_Integrin_Cytoskeletal Signaling_Signaling Pathways_Products_PeptideDB [peptidedb.com]
- 10. glpbio.com [glpbio.com]
- 11. This compound|CAS 0|DC Chemicals [dcchemicals.com]
- 12. genscript.com [genscript.com]
- 13. The Role of Counter-Ions in Peptides—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for handling and storing HSDVHK-NH2 TFA to maintain activity.
This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for handling and storing HSDVHK-NH2 TFA to maintain its biological activity. This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a synthetic peptide that acts as an antagonist of the integrin αvβ3-vitronectin interaction.[1] It is often used in research to study processes like angiogenesis, cell migration, and proliferation by blocking the signaling pathways mediated by this integrin interaction. The "TFA" indicates that the peptide is supplied as a trifluoroacetate salt, which is a common counterion from the peptide synthesis and purification process.[2][3][4]
Q2: Why is proper storage of this compound important?
A2: Like all peptides, this compound is susceptible to degradation from factors such as temperature, moisture, and light.[2][5] Improper storage can lead to a loss of biological activity, resulting in inaccurate and irreproducible experimental results.[2] Storing the peptide under optimal conditions ensures its stability and longevity.[6][7][8]
Q3: What are the primary degradation pathways for peptides like this compound?
A3: The primary degradation pathways for peptides include:
-
Hydrolysis: Breaking of peptide bonds by water molecules. This is accelerated by moisture.[5]
-
Oxidation: Certain amino acid residues are prone to oxidation. While the HSDVHK-NH2 sequence does not contain the most susceptible residues like Cysteine or Methionine, oxidation can still occur over time, especially with improper storage.[6]
-
Deamidation: Can occur in peptides containing Asparagine or Glutamine residues.[6]
-
Photodegradation: Exposure to light can degrade light-sensitive residues.[5]
Q4: Can the TFA counterion affect my experiments?
A4: Yes, the trifluoroacetic acid (TFA) counterion can interfere with biological assays.[2][3] Residual TFA can lower the pH of your peptide solution and has been shown to exhibit cytotoxicity, potentially inhibiting or stimulating cell proliferation in a dose-dependent manner.[2][3][4] For sensitive cell-based assays or in vivo studies, it is crucial to be aware of potential TFA effects. If unpredictable results are observed, consider exchanging the TFA for a more biologically compatible counterion like acetate or hydrochloride.[2][9]
Handling and Storage Best Practices
To ensure the maximum stability and activity of your this compound peptide, please adhere to the following guidelines.
Storage of Lyophilized Peptide
-
Temperature: For long-term storage, lyophilized this compound should be stored at -20°C or preferably at -80°C.[5][7] Under these conditions, the peptide can remain stable for several years.[6] For short-term storage (weeks to a few months), refrigeration at 2-8°C is acceptable.[6][10]
-
Moisture: Peptides are often hygroscopic, meaning they readily absorb moisture from the air.[8] Store the peptide in a tightly sealed vial, preferably in a desiccator or a dry environment, to prevent hydrolysis.[5]
-
Light: Protect the lyophilized powder from direct light by storing it in an opaque or amber vial.[5][6]
Handling Lyophilized Peptide
-
Equilibration: Before opening the vial, allow it to warm to room temperature in a desiccator for at least 30 minutes.[8] This prevents condensation from forming inside the vial, which can compromise the peptide's stability.[8]
-
Weighing: Weigh the desired amount of peptide quickly in a clean, dry environment. Reseal the vial tightly immediately after use to minimize exposure to air and moisture.[8]
-
Aliquoting: To avoid repeated freeze-thaw cycles and contamination, it is highly recommended to aliquot the lyophilized powder into single-use vials upon receipt.[2]
Reconstitution and Storage of Peptide Solutions
-
Reconstitution: The solubility of a peptide is sequence-dependent. For HSDVHK-NH2, which is a basic peptide, follow these steps:
-
Solvent Choice: The choice of solvent can impact the peptide's stability and its compatibility with your assay. If organic solvents are necessary for highly hydrophobic peptides, DMSO is a common choice but should be used at low concentrations in cell-based assays due to its potential toxicity.[13][14]
-
Storage of Solutions: Peptide solutions are significantly less stable than their lyophilized form.[8]
-
For short-term storage (a few days to a week), store the solution at 4°C.
-
For longer-term storage, aliquot the peptide solution into single-use tubes and freeze at -20°C or -80°C.[8]
-
Crucially, avoid repeated freeze-thaw cycles , as this can degrade the peptide.[2]
-
Using sterile buffers at a pH of 5-7 can improve the stability of peptides in solution.[8]
-
Quantitative Data on Peptide Stability
| Storage Condition | Temperature | Expected Stability (Purity >90%) |
| Lyophilized | -80°C | > 5 years |
| Lyophilized | -20°C | 3-5 years[6] |
| Lyophilized | 4°C | ~1-2 years[6] |
| Lyophilized | Room Temperature (20-25°C) | Weeks to months[6][15] |
| In Aqueous Solution | -20°C | Weeks to a few months |
| In Aqueous Solution | 4°C | Days to a few weeks[15] |
Note: This data is an estimation for a typical peptide. Actual stability may vary based on the specific amino acid sequence and purity.
Troubleshooting Guide
Problem: The peptide will not dissolve.
-
Possible Cause: The peptide's net charge and hydrophobicity are affecting its solubility in the chosen solvent. HSDVHK-NH2 is a basic peptide.
-
Solution:
-
Ensure you are using a sufficient volume of solvent.
-
If using water, try adding 10-30% acetic acid to the solution to aid dissolution of a basic peptide.[11][12]
-
Briefly sonicate the vial to help break up any aggregates.[12]
-
As a last resort for very hydrophobic peptides, a small amount of an organic solvent like DMSO can be used to create a stock solution, which can then be diluted into your aqueous buffer.[13] Always check the tolerance of your experimental system to the organic solvent.
-
Problem: I am observing unexpected or inconsistent results in my cell-based assay (e.g., cell death, altered proliferation).
-
Possible Cause 1: The TFA counterion is interfering with your assay. TFA can be cytotoxic at certain concentrations.[3][4]
-
Solution 1:
-
Run a control experiment with just the TFA salt in your cell culture medium to determine its effect.
-
Lower the concentration of the peptide in your experiment, if possible.
-
Consider obtaining the peptide with a different counterion (e.g., acetate or hydrochloride) or performing a salt exchange procedure.[2][9]
-
-
Possible Cause 2: The peptide has degraded due to improper storage or handling.
-
Solution 2:
-
Review your storage and handling procedures. Was the peptide stored at the correct temperature? Was it protected from moisture and light?
-
Always use freshly prepared solutions or properly stored aliquots. Avoid using a stock solution that has undergone multiple freeze-thaw cycles.[2]
-
If degradation is suspected, obtain a new vial of the peptide.
-
Problem: The peptide shows no biological activity.
-
Possible Cause 1: The peptide is not fully dissolved, leading to an inaccurate concentration.
-
Solution 1: Ensure the peptide is completely solubilized before use. A properly solubilized peptide solution should be clear and free of particulates.[12] Centrifuge the vial before taking your aliquot to pellet any undissolved material.
-
Possible Cause 2: The experimental conditions are not optimal for observing the peptide's antagonistic activity.
-
Solution 2:
-
Verify that your positive and negative controls are working as expected.
-
Ensure that the integrin αvβ3 is expressed on the cell line you are using.
-
Optimize the concentration of the peptide. Perform a dose-response experiment to determine the optimal inhibitory concentration.
-
-
Possible Cause 3: The peptide has completely degraded.
-
Solution 3: If you have ruled out other possibilities and have followed all recommended handling and storage procedures, there may be an issue with the peptide batch. Contact the supplier for support.
Experimental Protocols & Visualizations
Experimental Workflow: Cell Migration (Transwell) Assay
The following diagram illustrates a typical workflow for assessing the effect of this compound on cell migration.
Caption: Workflow for a Transwell cell migration assay with this compound.
Detailed Protocol: HUVEC Proliferation (MTT) Assay
This protocol outlines a method to assess the inhibitory effect of this compound on Human Umbilical Vein Endothelial Cell (HUVEC) proliferation.
-
Cell Seeding:
-
Culture HUVECs in EGM-2 medium.
-
Harvest cells and seed them into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium.[16]
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Peptide Treatment:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in sterile water or a suitable buffer.
-
Prepare serial dilutions of the peptide in serum-free medium to achieve final concentrations ranging from 0.1 to 100 µg/mL.[1]
-
Include a "no peptide" vehicle control.
-
After 24 hours, replace the medium in the wells with 100 µL of the medium containing the different peptide concentrations.
-
-
Incubation:
-
MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C until formazan crystals form.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell proliferation inhibition compared to the vehicle control.
-
Plot the results to determine the IC50 value of this compound.
-
Signaling Pathway: Integrin αvβ3 Antagonism
This compound acts as an antagonist to the integrin αvβ3, which, when bound to its ligand (e.g., vitronectin), typically promotes cell survival by suppressing p53-mediated apoptotic pathways. By blocking this interaction, this compound can lead to the activation of p53 and downstream caspases, ultimately inducing apoptosis and inhibiting proliferation.[18][19][20][21]
Caption: Signaling pathway of this compound-mediated integrin αvβ3 antagonism.
References
- 1. HSDVHK-NH2 TFA_Integrin_Cytoskeletal Signaling_Signaling Pathways_Products_PeptideDB [peptidedb.com]
- 2. genscript.com [genscript.com]
- 3. lifetein.com [lifetein.com]
- 4. genscript.com [genscript.com]
- 5. researchgate.net [researchgate.net]
- 6. peptidesystems.com [peptidesystems.com]
- 7. verifiedpeptides.com [verifiedpeptides.com]
- 8. bachem.com [bachem.com]
- 9. News - Differences in the environments in which TFA salts, acetate, and hydrochloride are used in peptide synthesis [gtpeptide.com]
- 10. realpeptides.co [realpeptides.co]
- 11. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 12. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 13. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 14. organic chemistry - What can I do if a peptide won't go in solution in a biological assay? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 15. Maximum Temperature For Peptides That Are Mixed & Unmixed | Dripdok Help Center [intercom.help]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Endothelial apoptosis induced by inhibition of integrins αvβ3 and αvβ5 involves ceramide metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Vitronectin‐activated αvβ3 and αvβ5 integrin signalling specifies haematopoietic fate in human pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. rupress.org [rupress.org]
- 21. content-assets.jci.org [content-assets.jci.org]
Validation & Comparative
A Comparative Guide to Integrin αvβ3 Antagonists: HSDVHK-NH2 TFA in Focus
For Researchers, Scientists, and Drug Development Professionals
Integrin αvβ3, a key player in angiogenesis, tumor growth, and metastasis, has emerged as a critical target for anticancer therapies. This guide provides a comparative analysis of HSDVHK-NH2 TFA against other notable integrin αvβ3 antagonists—Cilengitide, Etaracizumab, and Abituzumab. The comparison is based on available experimental data on their binding affinities, in vitro efficacy, and in vivo therapeutic potential.
At a Glance: Comparative Efficacy of Integrin αvβ3 Antagonists
The following tables summarize the quantitative data on the performance of this compound and its counterparts.
Table 1: Binding Affinity and In Vitro Efficacy
| Antagonist | Type | Target Integrin(s) | Binding Affinity (IC50) | In Vitro Effects |
| This compound | Peptide | αvβ3 | 1.74 pg/mL (2.414 pM) for αvβ3-vitronectin interaction; 25.72 nM for αvβ3-GRGDSP interaction[1] | Dose-dependently inhibits HUVEC proliferation (0.1-100 µg/mL); inhibits bFGF-induced cell migration[1] |
| Cilengitide | Cyclic Peptide | αvβ3, αvβ5 | 0.61 nM (αvβ3), 8.4 nM (αvβ5)[2]; 4 nM (αvβ3-vitronectin), 79 nM (αvβ5-vitronectin) | Inhibits endothelial cell attachment and migration; induces apoptosis in tumor cells[3][4] |
| Etaracizumab (LM609) | Monoclonal Antibody (IgG1) | αvβ3 | Not explicitly found in searches | Sterically hinders ligand binding; induces NK cell-mediated cytotoxicity; inhibits tumor cell proliferation and invasion |
| Abituzumab (DI17E6) | Monoclonal Antibody (IgG2) | Pan-αv (αvβ1, αvβ3, αvβ5, αvβ6, αvβ8) | Not explicitly found in searches | Inhibits migration and invasion of prostate cancer cells (~25-40% inhibition at 100 µg/mL); promotes detachment from ECM proteins[5][6] |
Table 2: In Vivo Efficacy in Preclinical Models
| Antagonist | Animal Model | Tumor Type | Dosage and Schedule | Observed Effects |
| This compound | Data not available in searches | - | - | - |
| Cilengitide | Nude Mice | Meningioma Xenograft | 75 mg/kg daily | Suppressed brain invasion; 67% reduction in tumor volume when combined with radiation[3] |
| C57BL/6 Mice | B16 Melanoma | 50 mg/kg daily | Reduced tumor growth and extended survival when combined with anti-PD1 therapy[4][7] | |
| Etaracizumab (LM609) | Data from a Phase II clinical trial in metastatic melanoma patients is available, showing limited efficacy as a monotherapy but some objective responses when combined with dacarbazine.[8] | Metastatic Melanoma | - | 12.7% objective response rate in combination with dacarbazine[8] |
| Abituzumab (DI17E6) | Mouse Xenograft | Prostate Cancer | - | Inhibited prometastatic phenotypes[5][6] |
Mechanism of Action: Targeting the Integrin αvβ3 Signaling Axis
Integrin αvβ3 signaling is a complex cascade that promotes cell survival, proliferation, and migration. Antagonists like this compound interrupt this pathway, leading to anti-tumor effects. The binding of extracellular matrix (ECM) proteins like vitronectin to integrin αvβ3 triggers the recruitment and activation of Focal Adhesion Kinase (FAK) and Src family kinases. This leads to the activation of downstream pathways, including the PI3K/Akt and Ras/MEK/ERK pathways, which are central to cell growth and survival.
Caption: Integrin αvβ3 signaling pathway and the point of intervention for antagonists.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to evaluate integrin αvβ3 antagonists.
In Vitro Integrin Binding Assay (ELISA-based)
This assay quantifies the ability of a compound to inhibit the binding of integrin αvβ3 to its ligand.
Caption: Workflow for a competitive ELISA-based integrin binding assay.
Detailed Steps:
-
Coating: 96-well plates are coated with an integrin ligand, such as vitronectin, and incubated overnight.
-
Blocking: Non-specific binding sites are blocked using a solution like bovine serum albumin (BSA).
-
Competition: A fixed concentration of purified integrin αvβ3 is mixed with varying concentrations of the antagonist (e.g., this compound) and added to the wells.
-
Incubation: The plate is incubated to allow the integrin to bind to the immobilized ligand.
-
Washing: Unbound integrin and antagonist are removed by washing.
-
Detection: The amount of bound integrin is detected using a primary antibody specific for integrin αvβ3, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Quantification: A substrate for HRP is added, and the resulting colorimetric signal is measured using a plate reader. The IC50 value is calculated from the dose-response curve.
Cell Migration Assays
1. Wound Healing (Scratch) Assay: This assay assesses the collective migration of a sheet of cells.
Detailed Steps:
-
Cell Seeding: Cells (e.g., HUVECs) are seeded in a culture plate and grown to form a confluent monolayer.
-
Wound Creation: A sterile pipette tip is used to create a "scratch" or cell-free gap in the monolayer.
-
Treatment: The cells are treated with the integrin antagonist at various concentrations.
-
Imaging: Images of the scratch are captured at time zero and at subsequent time points (e.g., every 6-12 hours).
-
Analysis: The area of the scratch is measured over time to determine the rate of cell migration and wound closure.[9]
2. Transwell (Boyden Chamber) Assay: This method evaluates the chemotactic migration of individual cells.
Detailed Steps:
-
Chamber Setup: A Transwell insert with a porous membrane is placed in a well of a culture plate. The lower chamber contains a chemoattractant (e.g., fetal bovine serum).
-
Cell Seeding: Cells, pre-treated with the antagonist, are seeded into the upper chamber in a serum-free medium.
-
Incubation: The plate is incubated to allow cells to migrate through the pores towards the chemoattractant.
-
Analysis: After incubation, non-migrated cells on the upper surface of the membrane are removed. Migrated cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.[10][11][12]
In Vivo Tumor Xenograft Model
This model evaluates the anti-tumor efficacy of a compound in a living organism.
Caption: General workflow for an in vivo tumor xenograft study.
Detailed Steps:
-
Cell Implantation: Human tumor cells are injected subcutaneously into immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Tumors are allowed to grow to a predetermined size.
-
Treatment: Mice are randomized into groups and treated with the integrin antagonist or a vehicle control according to a specific dosage and schedule.
-
Monitoring: Tumor size and animal body weight are measured regularly.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be further analyzed by immunohistochemistry to assess markers of proliferation, apoptosis, and angiogenesis.[13][14]
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Wound healing migration assay (Scratch assay) [protocols.io]
- 3. aacrjournals.org [aacrjournals.org]
- 4. tandfonline.com [tandfonline.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A randomized phase 2 study of etaracizumab, a monoclonal antibody against integrin alpha(v)beta(3), + or - dacarbazine in patients with stage IV metastatic melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. clyte.tech [clyte.tech]
- 10. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 11. Corning Transwell Cell Migration Assay Ultimate Guide [corning.com]
- 12. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Integrin αvβ6-targeted MR molecular imaging of breast cancer in a xenograft mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evaluation of Integrin αvβ3 Expression in Murine Xenograft Models: [68Ga]Ga-DOTA-C(RGDfK) PET Study with Immunohistochemical Confirmation - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of HSDVHK-NH2 TFA's Binding Specificity to αvβ3 Integrin
For Researchers, Scientists, and Drug Development Professionals: A Guide to Validating Peptide-Integrin Interactions
This guide provides a comprehensive comparison of HSDVHK-NH2 TFA's binding specificity to αvβ3 integrin against other known ligands. It includes supporting experimental data, detailed protocols for key validation assays, and visual representations of signaling pathways and experimental workflows to aid in the design and interpretation of studies focused on αvβ3 integrin targeting.
Executive Summary
This compound has emerged as a potent, non-RGD-based antagonist of the αvβ3 integrin. This guide presents a comparative analysis of its binding affinity alongside established RGD-containing peptides and other non-RGD alternatives. The data herein is intended to provide researchers with a quantitative basis for selecting appropriate tools and methodologies for their specific research needs in the field of integrin-targeted drug development and molecular imaging.
Data Presentation: Comparative Binding Affinities
The following table summarizes the binding affinities of this compound and a selection of alternative ligands for the αvβ3 integrin. These values have been compiled from various studies and are presented to facilitate a direct comparison of their potencies.
| Compound | Peptide Sequence/Type | Target Interaction | Binding Affinity (IC50/Kd) |
| This compound (P11) | HSDVHK (non-RGD) | αvβ3 integrin-Vitronectin | 2.414 pM (IC50) |
| αvβ3 integrin-GRGDSP | 25.72 nM (IC50) | ||
| ATN-161 | Ac-PHSCN-NH2 (non-RGD) | αvβ3 integrin | 0.6 µM (Kd) |
| Cyclic RGD Peptides | e.g., c(RGDyK) | αvβ3 integrin | Low nM to pM range (Kd) |
| Engineered AgRP Peptides | RGD-containing cystine-knot | αvβ3 integrin | 780 pM to 15 nM (Kd)[1] |
| Linear Peptides (RWr, RWrNM) | RGD-like motifs | αvβ3 integrin | Low nM range (Kd)[2][3][4] |
Experimental Protocols
To ensure robust and reproducible validation of binding specificity, detailed methodologies for key experiments are provided below.
Solid-Phase Competitive Binding Assay (ELISA-based)
This assay quantifies the ability of a test compound (e.g., this compound) to compete with a known, labeled ligand for binding to purified αvβ3 integrin.
Materials:
-
Purified human αvβ3 integrin
-
High-binding 96-well microplates
-
Coating Buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, 1 mM MnCl2, pH 7.4)
-
Blocking Buffer (e.g., Coating Buffer with 3% BSA)
-
Wash Buffer (e.g., Coating Buffer with 0.05% Tween-20)
-
Labeled Ligand (e.g., Biotinylated Vitronectin or a known RGD peptide)
-
Test Compound (this compound and alternatives)
-
Streptavidin-HRP conjugate
-
TMB Substrate
-
Stop Solution (e.g., 2N H2SO4)
-
Plate Reader
Protocol:
-
Coating: Coat the wells of a 96-well plate with purified αvβ3 integrin (e.g., 1 µg/mL in Coating Buffer) overnight at 4°C.
-
Washing: Wash the plate three times with Wash Buffer to remove unbound integrin.
-
Blocking: Block non-specific binding sites by incubating with Blocking Buffer for 2 hours at room temperature.
-
Washing: Wash the plate three times with Wash Buffer.
-
Competition: Add serial dilutions of the test compound (this compound) and a constant concentration of the labeled ligand to the wells. Incubate for 2-3 hours at room temperature.
-
Washing: Wash the plate three times to remove unbound reagents.
-
Detection: Add Streptavidin-HRP conjugate and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with Wash Buffer.
-
Development: Add TMB substrate and incubate in the dark until sufficient color develops.
-
Stopping: Stop the reaction with Stop Solution.
-
Measurement: Read the absorbance at 450 nm using a plate reader. The IC50 value is determined by plotting the percentage of inhibition against the log concentration of the test compound.
Cell Adhesion Assay
This assay measures the ability of a test compound to inhibit the adhesion of cells expressing αvβ3 integrin to a substrate coated with an αvβ3 ligand (e.g., vitronectin).
Materials:
-
αvβ3-expressing cells (e.g., U87MG glioblastoma cells, M21 melanoma cells)
-
Tissue culture-treated 96-well plates
-
Extracellular matrix protein (e.g., Vitronectin)
-
Serum-free cell culture medium
-
Test Compound (this compound and alternatives)
-
Calcein AM or Crystal Violet for cell staining
-
Fluorescence plate reader or spectrophotometer
Protocol:
-
Coating: Coat the wells of a 96-well plate with vitronectin (e.g., 10 µg/mL in PBS) overnight at 4°C.
-
Blocking: Block non-specific sites with 1% BSA in PBS for 1 hour at 37°C.
-
Cell Preparation: Harvest αvβ3-expressing cells and resuspend in serum-free medium. For fluorescent detection, pre-load cells with Calcein AM.
-
Inhibition: Incubate the cells with various concentrations of the test compound for 30 minutes at 37°C.
-
Adhesion: Add the cell-compound mixture to the vitronectin-coated wells and incubate for 1-2 hours at 37°C to allow for cell adhesion.
-
Washing: Gently wash the wells with PBS to remove non-adherent cells.
-
Quantification:
-
Calcein AM: Measure fluorescence at an excitation/emission of ~485/520 nm.
-
Crystal Violet: Fix the cells, stain with 0.5% crystal violet, wash, solubilize the dye, and measure absorbance at ~570 nm.
-
-
Analysis: The percentage of adhesion inhibition is calculated relative to the control (no inhibitor), and the IC50 is determined.
Microscale Thermophoresis (MST)
MST is a biophysical technique that measures the affinity of a peptide to its target protein in solution by detecting changes in the hydration shell, charge, or size of the molecules upon binding.
Materials:
-
Purified human αvβ3 integrin
-
Fluorescent labeling kit for proteins
-
Test Peptide (this compound)
-
MST instrument and capillaries
-
Assay Buffer (e.g., PBS with 0.05% Tween-20)
Protocol:
-
Labeling: Label the purified αvβ3 integrin with a fluorescent dye according to the manufacturer's instructions.
-
Serial Dilution: Prepare a serial dilution of the unlabeled test peptide in the Assay Buffer.
-
Binding Reaction: Mix a constant concentration of the labeled integrin with each dilution of the test peptide. Incubate at room temperature to allow the binding to reach equilibrium.
-
Capillary Loading: Load the samples into MST capillaries.
-
MST Measurement: Measure the thermophoretic movement of the labeled integrin in the presence of varying concentrations of the peptide using the MST instrument.
-
Data Analysis: The change in thermophoresis is plotted against the peptide concentration, and the dissociation constant (Kd) is determined by fitting the data to a binding model.
Mandatory Visualizations
αvβ3 Integrin Downstream Signaling Pathway
The engagement of αvβ3 integrin by its ligands initiates a cascade of intracellular signaling events that are crucial for cell adhesion, migration, proliferation, and survival. The diagram below illustrates the key downstream pathways activated upon ligand binding.
Caption: Key downstream signaling pathways activated by αvβ3 integrin engagement.
Experimental Workflow for Validating Binding Specificity
The following workflow outlines the logical progression of experiments to validate the binding specificity of a novel peptide to αvβ3 integrin.
Caption: A typical experimental workflow for validating peptide binding specificity.
References
- 1. Engineered Cystine-Knot Peptides That Bind αvβ3 Integrin With Antibody-Like Affinities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Linear Peptides with High Affinity to αvβ3 Integrin for Precise Tumor Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Control Experiments for HSDVHK-NH2 TFA Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of essential control experiments for studying the biological effects of the integrin αvβ3-vitronectin antagonist, HSDVHK-NH2 TFA. The inclusion of appropriate controls is paramount for the robust validation of experimental findings, ensuring that observed effects are specifically attributable to the peptide's activity. This document outlines key alternatives for comparison, presents detailed experimental protocols, and offers data interpretation guidelines.
I. Rationale for Control Experiments
This compound is a synthetic peptide that has been shown to inhibit cell migration and proliferation, and induce apoptosis by targeting the integrin αvβ3-vitronectin interaction.[1] To validate these findings and elucidate the specific mechanisms of action, a panel of control experiments is necessary. These controls help to distinguish the peptide's sequence-specific effects from non-specific or vehicle-related responses.
II. Comparative Analysis of Control and Alternative Treatments
To contextualize the activity of this compound, its performance should be benchmarked against both negative and positive controls, as well as established alternative inhibitors.
| Treatment Group | Description | Expected Outcome in Bioassays | Purpose |
| This compound | The experimental peptide, an antagonist of integrin αvβ3-vitronectin interaction. | Inhibition of cell migration and proliferation; induction of apoptosis. | To test the primary hypothesis. |
| Vehicle Control | The solvent used to dissolve the peptide (e.g., sterile PBS or DMSO). | No significant effect on cell behavior compared to untreated cells. | To control for any effects of the solvent on the cells. |
| Scrambled Peptide | A peptide with the same amino acid composition as HSDVHK-NH2 but in a randomized sequence. | No significant biological activity compared to the vehicle control. | To demonstrate that the biological effect is sequence-specific.[2][3][4][5] |
| Echistatin | A potent disintegrin and a well-characterized antagonist of αvβ3 and αIIbβ3 integrins.[6][7] | Strong inhibition of cell migration and proliferation.[8] | To serve as a positive control for integrin αvβ3 inhibition. |
| RGD Peptide | A short peptide containing the Arg-Gly-Asp motif, a minimal recognition sequence for many integrins, including αvβ3.[9] | Inhibition of cell migration and proliferation, though potentially with different potency than HSDVHK-NH2.[10][11][12] | To compare the activity with a well-known, simpler integrin-binding motif. |
III. Experimental Data Summary
The following tables summarize hypothetical data from key in vitro assays comparing this compound with appropriate controls.
Table 1: Cell Migration Assay (Transwell Assay)
| Treatment (10 µM) | Migrated Cells per Field (Mean ± SD) | % Inhibition of Migration |
| Vehicle Control | 250 ± 15 | 0% |
| This compound | 75 ± 8 | 70% |
| Scrambled Peptide | 240 ± 12 | 4% |
| Echistatin | 50 ± 5 | 80% |
| RGD Peptide | 125 ± 10 | 50% |
Table 2: Cell Proliferation Assay (MTT Assay)
| Treatment (10 µM, 48h) | Absorbance at 570 nm (Mean ± SD) | % Inhibition of Proliferation |
| Vehicle Control | 1.2 ± 0.1 | 0% |
| This compound | 0.5 ± 0.05 | 58.3% |
| Scrambled Peptide | 1.15 ± 0.09 | 4.2% |
| Echistatin | 0.4 ± 0.04 | 66.7% |
| RGD Peptide | 0.8 ± 0.07 | 33.3% |
Table 3: Apoptosis Assay (Caspase-3/7 Activity)
| Treatment (10 µM, 24h) | Luminescence (RLU, Mean ± SD) | Fold Increase vs. Vehicle |
| Vehicle Control | 10,000 ± 800 | 1.0 |
| This compound | 45,000 ± 3500 | 4.5 |
| Scrambled Peptide | 11,000 ± 900 | 1.1 |
| Echistatin | 52,000 ± 4200 | 5.2 |
| RGD Peptide | 25,000 ± 2000 | 2.5 |
Table 4: Western Blot Analysis of p53 Expression
| Treatment (10 µM, 24h) | Relative p53 Protein Level (Normalized to β-actin) |
| Vehicle Control | 1.0 |
| This compound | 3.8 |
| Scrambled Peptide | 1.1 |
IV. Experimental Protocols
Cell Culture
Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in EGM-2 medium in a humidified incubator at 37°C with 5% CO2.[13]
Cell Migration Assay (Transwell Assay)
This assay measures the chemotactic response of cells towards a chemoattractant.[14][15]
-
Preparation: Coat the upper surface of an 8 µm pore size Transwell insert with a thin layer of Matrigel.
-
Cell Seeding: Seed serum-starved HUVECs in the upper chamber in serum-free media containing the test compounds (this compound, scrambled peptide, Echistatin, RGD peptide, or vehicle).
-
Chemoattractant: Add complete medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubation: Incubate for 4-18 hours.[16]
-
Analysis: Remove non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface. Count the number of migrated cells in several random fields under a microscope.
Cell Proliferation Assay (MTT Assay)
This colorimetric assay assesses cell viability and proliferation.[17]
-
Cell Seeding: Seed HUVECs in a 96-well plate and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing the test compounds or vehicle control.
-
Incubation: Incubate for 48 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Assay (Caspase-3/7 Activity)
This assay quantifies the activity of key executioner caspases in apoptosis.[1][18][19]
-
Cell Seeding and Treatment: Seed HUVECs in a 96-well plate and treat with the test compounds or vehicle for 24 hours.
-
Reagent Addition: Add a luminogenic caspase-3/7 substrate to each well.
-
Incubation: Incubate at room temperature to allow for cell lysis and substrate cleavage.
-
Measurement: Measure the luminescence, which is proportional to the amount of active caspase-3/7, using a luminometer.
Western Blot for p53 Expression
This technique is used to detect and quantify the level of p53 protein.[20][21][22][23][24]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in TBST and then incubate with a primary antibody against p53, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use an antibody against a housekeeping protein (e.g., β-actin) for loading control.
V. Visualizations
Caption: Hypothetical signaling pathway of this compound.
Caption: Experimental workflow for the MTT cell proliferation assay.
References
- 1. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 2. Scrambled Peptide Libraries – ProteoGenix [us.proteogenix.science]
- 3. all-chemistry.com [all-chemistry.com]
- 4. Scrambled — Advanced Peptides [advancedpeptides.com]
- 5. Scrambled Peptide Library Services - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 6. Structural Insight into Integrin Recognition and Anticancer Activity of Echistatin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biochemical characterization of the binding of echistatin to integrin alphavbeta3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Disintegrin targeting of an αvβ3 integrin-over-expressing high-metastatic human osteosarcoma with echistatin inhibits cell proliferation, migration, invasion and adhesion in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. A small-molecule RGD-integrin antagonist inhibits cell adhesion, cell migration and induces anoikis in glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of the alpha-ν integrins with a cyclic RGD peptide impairs angiogenesis, growth and metastasis of solid tumours in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of integrin function by a cyclic RGD-containing peptide prevents neointima formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. HUVEC Proliferation Assay [bio-protocol.org]
- 14. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 16. Human Umbilical Vein Endothelial Cells (HUVECs) Tube Formation Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. researchgate.net [researchgate.net]
- 18. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 19. ulab360.com [ulab360.com]
- 20. Detection of Post-translationally Modified p53 by Western Blotting | Springer Nature Experiments [experiments.springernature.com]
- 21. resources.novusbio.com [resources.novusbio.com]
- 22. researchgate.net [researchgate.net]
- 23. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 24. Mutant p53 protein expression and antioxidant status deficiency in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Inhibitory Activity of HSDVHK-NH2 TFA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for confirming the inhibitory activity of the peptide HSDVHK-NH2 TFA, a potent antagonist of the integrin αvβ3-vitronectin interaction. To provide a clear benchmark for its performance, we compare it with two other well-characterized inhibitors of the same target: Cilengitide, a cyclic peptide, and Etaracizumab, a humanized monoclonal antibody. This guide outlines detailed experimental protocols and presents comparative data to aid in the evaluation of this compound's efficacy.
Introduction to Integrin αvβ3 Inhibitors
Integrin αvβ3 plays a crucial role in angiogenesis, the formation of new blood vessels, which is a hallmark of cancer and other diseases. By binding to extracellular matrix proteins like vitronectin, integrin αvβ3 triggers downstream signaling pathways that promote endothelial cell proliferation, migration, and survival.[1] Consequently, inhibitors of this interaction are promising therapeutic agents.
-
This compound: A synthetic hexapeptide identified as a potent antagonist of the integrin αvβ3-vitronectin interaction.[2] It has been shown to inhibit cell migration and proliferation of human umbilical vein endothelial cells (HUVECs).[2]
-
Cilengitide: A cyclic pentapeptide that is a potent and selective inhibitor of αvβ3 and αvβ5 integrins.[3] It has been extensively studied in preclinical and clinical settings for its anti-angiogenic and anti-tumor activities.[3][4][5]
-
Etaracizumab (MEDI-522): A humanized monoclonal antibody that specifically targets the αvβ3 integrin, blocking its interaction with ligands and thereby inhibiting angiogenesis.[6] It has been evaluated in clinical trials for various cancers.[6][7][8]
Comparative Performance Data
The following tables summarize the inhibitory activities of this compound and its alternatives across key in vitro and in vivo assays.
Table 1: In Vitro Integrin αvβ3-Vitronectin Binding Affinity
| Compound | Type | IC50 (Integrin-Vitronectin Binding) |
| This compound | Peptide | 1.74 pg/mL (2.414 pM) [2] |
| Cilengitide | Peptide | ~0.6 nM[3] |
| Etaracizumab | Antibody | Data not available in this format |
Table 2: In Vitro Inhibition of HUVEC Proliferation
| Compound | Concentration | Proliferation Inhibition (%) |
| This compound | 10 µg/mL | Data not publicly available |
| Cilengitide | 1 µg/mL | ~44% after 72h[3] |
| Etaracizumab | 100 µg/mL | Significant inhibition on vitronectin-coated plates[9] |
Table 3: In Vitro Inhibition of Cell Migration (Transwell Assay)
| Compound | Concentration | Migration Inhibition (%) |
| This compound | Not Specified | Significantly inhibited bFGF-induced migration[2] |
| Cilengitide | 10 µM | Dose-dependent reduction in meningioma cell invasion |
| Etaracizumab | 1-10 µg/mL | Significant dose-dependent inhibition of ovarian cancer cell invasion[9] |
Table 4: In Vivo Anti-Tumor Efficacy (Xenograft Models)
| Compound | Model | Tumor Growth Inhibition (%) |
| This compound | Not Specified | Data not publicly available |
| Cilengitide | Breast Cancer Xenograft | 53% cure rate in combination with radioimmunotherapy[5] |
| Etaracizumab | Ovarian Cancer Xenograft | 36% to 49% tumor weight reduction (monotherapy)[8] |
Experimental Protocols
To validate the inhibitory activity of this compound, a series of in vitro and in vivo experiments are recommended.
In Vitro Integrin αvβ3-Vitronectin Binding Assay
This assay directly measures the ability of the test compound to disrupt the interaction between integrin αvβ3 and its ligand, vitronectin.
Protocol:
-
Coating: Coat 96-well microtiter plates with vitronectin and incubate overnight at 4°C.
-
Blocking: Block non-specific binding sites with a solution of bovine serum albumin (BSA).
-
Inhibition: Add a constant concentration of purified integrin αvβ3 and varying concentrations of this compound (or control inhibitors) to the wells. Incubate for 2-3 hours at room temperature.
-
Detection: Wash the plates and add a primary antibody against the integrin, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Quantification: Add a chromogenic substrate and measure the absorbance at the appropriate wavelength. The signal will be inversely proportional to the inhibitory activity of the compound.
-
Analysis: Calculate the IC50 value, which is the concentration of the inhibitor that reduces the binding by 50%.
HUVEC Proliferation Assay
This cell-based assay assesses the effect of the inhibitor on the proliferation of endothelial cells, a key process in angiogenesis.
Protocol:
-
Cell Seeding: Seed HUVECs in 96-well plates and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound, positive controls (Cilengitide, Etaracizumab), and a vehicle control.
-
Incubation: Incubate the cells for 48-72 hours.
-
Quantification: Measure cell proliferation using a suitable method, such as the MTT or CyQUANT assay.
-
Analysis: Express the results as a percentage of inhibition relative to the vehicle control and determine the IC50 value.
Transwell Cell Migration Assay
This assay evaluates the ability of the inhibitor to block the migration of endothelial cells towards a chemoattractant.
Protocol:
-
Chamber Setup: Place Transwell inserts with a porous membrane into the wells of a 24-well plate.
-
Chemoattractant: Add a chemoattractant (e.g., VEGF or bFGF) to the lower chamber.
-
Cell Seeding: Seed HUVECs in serum-free medium in the upper chamber of the Transwell insert. Add varying concentrations of this compound or control inhibitors to the upper chamber.
-
Incubation: Incubate for 4-6 hours to allow for cell migration.
-
Quantification: Remove non-migrated cells from the top of the membrane. Fix and stain the migrated cells on the bottom of the membrane. Count the number of migrated cells in several fields of view under a microscope.
-
Analysis: Calculate the percentage of migration inhibition compared to the control.
In Vivo Xenograft Tumor Model
This animal model assesses the anti-tumor and anti-angiogenic efficacy of the inhibitor in a living organism.
Protocol:
-
Tumor Implantation: Subcutaneously inject human tumor cells (e.g., glioblastoma or melanoma cell lines known to induce angiogenesis) into immunocompromised mice.
-
Treatment: Once tumors reach a palpable size, randomize the mice into treatment groups: vehicle control, this compound, and positive controls. Administer the treatments systemically (e.g., intraperitoneally or intravenously) according to a predetermined schedule.
-
Monitoring: Measure tumor volume and body weight regularly.
-
Endpoint Analysis: At the end of the study, excise the tumors and weigh them. Perform immunohistochemical analysis on tumor sections to assess microvessel density (using markers like CD31) and apoptosis (e.g., TUNEL staining).
-
Analysis: Compare the tumor growth rates and final tumor weights between the different treatment groups.
Visualizing the Mechanism and Workflow
To better understand the context of these experiments, the following diagrams illustrate the targeted signaling pathway and the experimental workflows.
References
- 1. HSDVHK-NH2 TFA_Integrin_Cytoskeletal Signaling_Signaling Pathways_Products_PeptideDB [peptidedb.com]
- 2. Cilengitide induces cellular detachment and apoptosis in endothelial and glioma cells mediated by inhibition of FAK/src/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cilengitide, an αvβ3-integrin inhibitor, enhances the efficacy of anti-programmed cell death-1 therapy in a murine melanoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cilengitide targeting of alpha(v)beta(3) integrin receptor synergizes with radioimmunotherapy to increase efficacy and apoptosis in breast cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Etaracizumab Overview - Creative Biolabs [creativebiolabs.net]
- 6. Tumor-Selective Response to Antibody-Mediated Targeting of αvβ3 Integrin in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tumor-selective response to antibody-mediated targeting of alphavbeta3 integrin in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
Scrambled Peptide Control for HSDVHK-NH2 TFA Experiments: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for utilizing a scrambled peptide as a negative control in experiments involving the HSDVHK-NH2 TFA peptide. The HSDVHK-NH2 peptide, a known antagonist of the integrin αvβ3-vitronectin interaction, has demonstrated potent anti-angiogenic properties by inhibiting endothelial cell proliferation and migration. To ensure the specificity of these effects, a scrambled peptide control with the same amino acid composition but a randomized sequence is essential. This document outlines the design of a representative scrambled control, presents experimental protocols for comparative analysis, and offers a template for data presentation.
Peptide Sequences
For robust experimental design, a scrambled peptide control should be synthesized alongside the active HSDVHK-NH2 peptide. This control should possess a randomized sequence of the same amino acids to demonstrate that the biological activity of HSDVHK-NH2 is sequence-specific and not due to non-specific effects of the amino acid composition.
| Peptide | Sequence | Notes |
| Active Peptide | HSDVHK-NH2 | A potent antagonist of the integrin αvβ3-vitronectin interaction. |
| Scrambled Control (Representative) | KSVHDH-NH2 | A representative scrambled sequence with the same amino acid composition as the active peptide. The primary purpose is to serve as a negative control in functional assays. |
Comparative Experimental Data (Representative)
The following tables represent expected outcomes from in vitro assays comparing the activity of HSDVHK-NH2 with its scrambled peptide control.
Table 1: Inhibition of HUVEC Proliferation
This table illustrates the dose-dependent inhibitory effect of HSDVHK-NH2 on Human Umbilical Vein Endothelial Cell (HUVEC) proliferation, as measured by a standard MTT or similar viability assay. The scrambled peptide is expected to show minimal to no effect.
| Concentration (µM) | HSDVHK-NH2 (% Inhibition) | Scrambled Control (% Inhibition) |
| 0.1 | 25 ± 4.2 | 2 ± 1.5 |
| 1 | 52 ± 5.1 | 4 ± 2.1 |
| 10 | 85 ± 6.3 | 5 ± 2.5 |
| 100 | 92 ± 4.8 | 6 ± 3.0 |
Table 2: Inhibition of HUVEC Migration
This table demonstrates the expected inhibition of HUVEC migration in a transwell or wound healing assay. HSDVHK-NH2 is anticipated to significantly reduce cell migration, while the scrambled control should have a negligible impact.
| Treatment (10 µM) | Migrated Cells (Normalized) | % Inhibition of Migration |
| Vehicle Control | 1.00 ± 0.12 | 0 |
| HSDVHK-NH2 | 0.28 ± 0.08 | 72 |
| Scrambled Control | 0.95 ± 0.15 | 5 |
Signaling Pathway and Experimental Workflow
Integrin αvβ3 Signaling Inhibition
HSDVHK-NH2 exerts its anti-angiogenic effects by binding to integrin αvβ3, thereby blocking its interaction with extracellular matrix proteins like vitronectin. This inhibition disrupts downstream signaling cascades crucial for endothelial cell survival, proliferation, and migration. The diagram below illustrates the key pathways affected.
Caption: HSDVHK-NH2 inhibits integrin αvβ3 signaling.
Experimental Workflow for Comparative Analysis
The following workflow outlines the key steps for comparing the effects of HSDVHK-NH2 and its scrambled control on HUVEC function.
Caption: Workflow for HSDVHK-NH2 vs. Scrambled Control.
Experimental Protocols
HUVEC Proliferation Assay (MTT)
-
Cell Seeding: Seed HUVECs in a 96-well plate at a density of 5 x 10³ cells/well in complete endothelial growth medium (EGM-2) and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Serum Starvation: Replace the medium with a low-serum (e.g., 0.5% FBS) medium and incubate for another 12-24 hours.
-
Peptide Treatment: Treat the cells with varying concentrations of HSDVHK-NH2 and the scrambled control peptide (e.g., 0.1, 1, 10, 100 µM). Include a vehicle control (e.g., sterile PBS or DMSO, depending on peptide solvent).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of proliferation inhibition relative to the vehicle control.
HUVEC Migration Assay (Transwell)
-
Chamber Preparation: Coat the upper surface of 8 µm pore size transwell inserts with an appropriate extracellular matrix protein (e.g., fibronectin or gelatin) and allow it to dry.
-
Cell Seeding: Seed serum-starved HUVECs (2.5 x 10⁴ cells/well) in the upper chamber in a serum-free medium.
-
Chemoattractant and Peptide Addition: In the lower chamber, add EGM-2 containing a chemoattractant (e.g., VEGF or 10% FBS). Add HSDVHK-NH2 or the scrambled control peptide to both the upper and lower chambers at the desired concentration (e.g., 10 µM).
-
Incubation: Incubate the plate for 4-6 hours at 37°C in a 5% CO₂ incubator.
-
Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the insert with methanol and stain with a suitable stain (e.g., crystal violet or DAPI).
-
Cell Counting: Count the number of migrated cells in several random fields under a microscope.
-
Data Analysis: Normalize the number of migrated cells to the vehicle control and calculate the percentage of migration inhibition.
A Comparative Analysis of HSDVHK-NH2 TFA and Other Anti-Angiogenic Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-angiogenic compound HSDVHK-NH2 TFA and other established anti-angiogenic agents. The objective is to furnish researchers, scientists, and drug development professionals with a comprehensive overview of their mechanisms of action, efficacy, and the experimental basis for these findings. This document summarizes quantitative data in structured tables, details experimental protocols for key assays, and utilizes visualizations to illustrate complex biological pathways and workflows.
Introduction to Anti-Angiogenic Strategies
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a crucial process in tumor growth and metastasis. Tumors require a dedicated blood supply to obtain nutrients and oxygen and to remove waste products. Consequently, inhibiting angiogenesis has become a cornerstone of modern cancer therapy. Anti-angiogenic compounds typically target various signaling pathways involved in endothelial cell proliferation, migration, and tube formation.
This guide focuses on a comparative analysis of two major anti-angiogenic strategies:
-
Targeting the Integrin Pathway: Represented by This compound , a peptide antagonist of the integrin αvβ3-vitronectin interaction.
-
Targeting the VEGF Pathway: Represented by established drugs such as Bevacizumab , a monoclonal antibody against Vascular Endothelial Growth Factor A (VEGF-A), and Sunitinib , a multi-targeted receptor tyrosine kinase inhibitor that blocks VEGF receptors (VEGFRs).
Mechanism of Action and Signaling Pathways
This compound: Antagonist of Integrin αvβ3
This compound exerts its anti-angiogenic effects by targeting integrin αvβ3. Integrins are transmembrane receptors that mediate cell-extracellular matrix (ECM) and cell-cell interactions. The αvβ3 integrin is highly expressed on activated endothelial cells and various tumor cells and plays a pivotal role in angiogenesis. By binding to ECM proteins like vitronectin, integrin αvβ3 triggers intracellular signaling cascades that promote endothelial cell survival, proliferation, and migration.
This compound, as an antagonist, likely competitively inhibits the binding of vitronectin to integrin αvβ3. This disruption of the integrin-ligand interaction inhibits downstream signaling pathways, including the Focal Adhesion Kinase (FAK) and MAPK/ERK pathways, which are critical for angiogenic processes.
VEGF/VEGFR-Targeted Therapies: Bevacizumab and Sunitinib
The VEGF signaling pathway is a primary regulator of angiogenesis. VEGF-A, a potent pro-angiogenic factor, binds to its receptor, VEGFR-2, on endothelial cells, initiating a signaling cascade that leads to proliferation, migration, and increased vascular permeability.
-
Bevacizumab is a humanized monoclonal antibody that directly binds to and neutralizes VEGF-A, preventing it from activating VEGFR-2.
-
Sunitinib is a small molecule inhibitor that targets multiple receptor tyrosine kinases, including all VEGFRs (VEGFR-1, -2, and -3). By blocking the ATP-binding site of the receptor's intracellular kinase domain, Sunitinib inhibits VEGF-induced receptor phosphorylation and downstream signaling.
The following diagrams, generated using the DOT language, illustrate the targeted signaling pathways.
Comparative Efficacy Data
Table 1: In Vivo Efficacy Comparison in a Xenograft Model
| Compound | Target | Dosage | Administration Route | Tumor Inhibitory Rate | Reference |
| mPEG-SC20k-HM-3 | Integrin αvβ3 | 73.4 mg/kg | Subcutaneous | 70.1% | [1] |
| Avastin (Bevacizumab) | VEGF-A | 10.0 mg/kg | Intravenous | 72.2% | [1] |
This data suggests that targeting the integrin αvβ3 pathway can achieve a tumor inhibitory efficacy comparable to that of targeting the VEGF pathway.
For in vitro activities, while specific IC50 values for this compound are not publicly available, the following tables summarize representative data for Bevacizumab and Sunitinib from various studies to provide a general performance benchmark.
Table 2: In Vitro Anti-Proliferative Activity on Endothelial Cells
| Compound | Cell Line | Assay | Concentration | Effect | Reference |
| Bevacizumab | HUVEC | Alamar Blue | 2-4 mg/ml | Initial decrease, recovery within 72h | [2] |
| Bevacizumab | HUVEC | Alamar Blue | > 6 mg/ml | Continuous decline | [2] |
| Sunitinib | NB cells | Not specified | Not specified | Inhibits proliferation | [3][4] |
Table 3: In Vitro Inhibition of Endothelial Cell Migration and Tube Formation
| Compound | Assay | Effect | Reference |
| Bevacizumab | Scratch Assay | Reverses VEGF-induced migration | [5] |
| Sunitinib | Not specified | Inhibits angiogenesis | [3][4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of standard protocols for key in vitro anti-angiogenesis assays.
Endothelial Cell Proliferation Assay
This assay measures the ability of a compound to inhibit the growth of endothelial cells.
Protocol Outline:
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in endothelial growth medium.
-
Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with a low-serum medium containing various concentrations of the test compound. Control wells receive the vehicle.
-
Incubation: Cells are incubated for 48-72 hours.
-
Quantification: Cell proliferation is assessed using assays such as MTT, WST-1, or by direct cell counting. The absorbance is read using a microplate reader.
-
Data Analysis: The percentage of inhibition is calculated relative to the control, and the IC50 value (the concentration that inhibits 50% of cell proliferation) is determined.
Endothelial Cell Migration Assay (Scratch Assay)
This assay assesses the effect of a compound on the directional migration of endothelial cells.
Protocol Outline:
-
Cell Culture: HUVECs are grown to a confluent monolayer in 6-well plates.
-
"Scratch" Creation: A sterile pipette tip is used to create a linear "scratch" in the monolayer.
-
Treatment: The medium is replaced with a fresh medium containing the test compound at various concentrations.
-
Image Acquisition: Images of the scratch are captured at time 0 and at subsequent time points (e.g., 6, 12, 24 hours).
-
Data Analysis: The width of the scratch is measured over time. The percentage of wound closure is calculated, and the inhibitory effect of the compound on cell migration is determined.
Endothelial Cell Tube Formation Assay
This assay evaluates the ability of a compound to inhibit the formation of capillary-like structures by endothelial cells.
Protocol Outline:
-
Matrix Coating: 96-well plates are coated with a basement membrane matrix (e.g., Matrigel) and allowed to solidify.
-
Cell Seeding and Treatment: HUVECs are suspended in a medium containing the test compound and seeded onto the matrix-coated wells.
-
Incubation: The plate is incubated for 4-18 hours to allow for the formation of tube-like structures.
-
Visualization and Quantification: The formation of networks of tubes is observed and photographed under a microscope. The total tube length, number of junctions, and number of loops are quantified using image analysis software.
-
Data Analysis: The inhibitory effect of the compound on tube formation is quantified relative to the control.
The following diagram illustrates a general workflow for in vitro anti-angiogenesis testing.
Conclusion
This comparative guide highlights two distinct yet potentially equally effective strategies for inhibiting angiogenesis. This compound, by targeting the integrin αvβ3 pathway, represents a promising alternative or complementary approach to the established VEGF/VEGFR-targeted therapies like Bevacizumab and Sunitinib. While direct comparative quantitative data for this compound is currently limited in publicly accessible literature, the available information on a similar integrin αvβ3 antagonist suggests comparable in vivo efficacy to a leading VEGF inhibitor.
The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers designing and interpreting studies in the field of angiogenesis. Further head-to-head studies are warranted to fully elucidate the comparative efficacy and potential synergistic effects of combining these different anti-angiogenic approaches.
References
- 1. An integrin αvβ3 antagonistic modified peptide inhibits tumor growth through inhibition of the ERK and AKT signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An in vitro study on the effect of bevacizumab on endothelial cell proliferation and VEGF concentration level in patients with hereditary hemorrhagic telangiectasia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vivo Antitumor and Antimetastatic Activity of Sunitinib in Preclinical Neuroblastoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo antitumor and antimetastatic activity of sunitinib in preclinical neuroblastoma mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tumor cell response to bevacizumab single agent therapy in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Impact of HSDVHK-NH2 TFA: A Comparative Guide to Its Effects on Integrin αvβ3 Signaling
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of HSDVHK-NH2 TFA in Modulating a Key Angiogenesis and Cell Survival Pathway.
The synthetic peptide this compound has emerged as a potent antagonist of the integrin αvβ3, a critical cell surface receptor implicated in angiogenesis, tumor progression, and cell adhesion. This guide provides a comprehensive comparison of this compound with other known integrin inhibitors, supported by experimental data and detailed protocols to facilitate further research and validation. Its primary mechanism involves the disruption of the αvβ3-vitronectin interaction, leading to significant downstream effects on cancer cell proliferation, migration, and survival.
Performance Comparison: this compound vs. Alternative Integrin αvβ3 Antagonists
This compound demonstrates high efficacy in inhibiting the function of the integrin αvβ3. Its performance, particularly its inhibitory concentration, is comparable to and in some cases exceeds that of well-established cyclic RGD peptides, which are a benchmark class of αvβ3 inhibitors. The following table summarizes the quantitative comparison of this compound with notable alternatives.
| Compound | Type | Target | IC50 (Inhibition of Receptor Binding) | Key Downstream Effects |
| This compound | Linear Hexapeptide | Integrin αvβ3 | 2.41 pM | Induces apoptosis via caspase activation and p53 expression; Inhibits HUVEC proliferation and migration.[1] |
| Cilengitide (cyclo[RGDfV]) | Cyclic RGD Pentapeptide | Integrins αvβ3 and αvβ5 | ~1 nM (αvβ3) | Induces apoptosis in endothelial cells; Inhibits angiogenesis and tumor growth.[2][3] |
| Cyclo(-RGDfK) TFA | Cyclic RGD Pentapeptide | Integrin αvβ3 | 0.94 nM | Targets tumor microvasculature and cancer cells.[4] |
| Cyclo(RGDyK) | Cyclic RGD Pentapeptide | Integrin αvβ3 | 20 nM | Potent and selective αvβ3 inhibition.[4] |
| CT3HPQcT3RGDcT3 | Bicyclic RGD Peptide | Integrin αvβ3 | 30 nM | Highly selective for αvβ3 over other integrins.[5][6] |
Signaling Pathway and Experimental Workflow Visualizations
To clarify the mechanism of action and the methods for its validation, the following diagrams illustrate the integrin αvβ3 signaling cascade and a standard experimental workflow for testing inhibitors.
Caption: Inhibition of Integrin αvβ3 Signaling by HSDVHK-NH2.
Caption: Workflow for validating the effects of αvβ3 inhibitors.
Detailed Experimental Protocols
To ensure reproducibility and aid in the design of validation studies, the following are detailed methodologies for key experiments cited in the evaluation of this compound and its alternatives.
Cell Proliferation (MTT Assay)
This protocol assesses cell viability and proliferation by measuring the metabolic activity of cells.
-
Materials : HUVEC or other target cells, 96-well plates, complete culture medium, this compound and other inhibitors, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS), and DMSO.
-
Procedure :
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium and incubate for 24 hours.
-
Remove the medium and add 100 µL of fresh medium containing various concentrations of the test peptides (e.g., this compound) or vehicle control.
-
Incubate for the desired period (e.g., 24-72 hours) at 37°C in a 5% CO2 incubator.[1][7]
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Measure the absorbance at 570 nm using a microplate reader.[7][8]
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Cell Migration (Boyden Chamber/Transwell Assay)
This assay quantifies the chemotactic ability of cells to migrate through a porous membrane.
-
Materials : Transwell inserts (e.g., 8 µm pore size), 24-well plates, serum-free medium, medium with chemoattractant (e.g., 10% FBS), test peptides, cotton swabs, and crystal violet stain.
-
Procedure :
-
Place Transwell inserts into the wells of a 24-well plate. Add 600 µL of medium containing a chemoattractant to the lower chamber.
-
Resuspend cells (e.g., 5 x 10^4 cells/well) in 200 µL of serum-free medium containing the desired concentrations of this compound or other inhibitors.[9]
-
Add the cell suspension to the upper chamber of the Transwell insert.
-
Incubate for 16-24 hours at 37°C to allow for cell migration.[9]
-
After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface with 70% ethanol and stain with 0.1% crystal violet.[9]
-
Count the stained, migrated cells in several microscopic fields to quantify migration.
-
Apoptosis (Caspase-3/7 Activity Assay)
This luminescent assay measures the activity of caspases 3 and 7, key executioners of apoptosis.
-
Materials : Opaque-walled 96-well plates, target cells, test peptides, and a commercial Caspase-Glo® 3/7 Assay kit.
-
Procedure :
-
Seed cells in an opaque-walled 96-well plate and treat with this compound or other compounds for the desired time.
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[10]
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well, mixing gently.[10]
-
Incubate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence using a plate-reading luminometer. The signal is proportional to the amount of caspase activity.
-
p53 Protein Expression (Western Blot)
This protocol allows for the detection and relative quantification of p53 protein levels, which are often elevated in response to apoptosis-inducing stimuli.
-
Materials : Treated cells, lysis buffer (e.g., RIPA buffer with protease inhibitors), SDS-PAGE gels, transfer apparatus, nitrocellulose or PVDF membranes, blocking buffer (e.g., 5% non-fat milk in TBST), primary antibody (anti-p53), HRP-conjugated secondary antibody, and chemiluminescence substrate.
-
Procedure :
-
Lyse the treated cells on ice and quantify the protein concentration of the resulting lysates.
-
Load equal amounts of protein (e.g., 20-50 µg) per lane onto an SDS-PAGE gel and separate by electrophoresis.[11]
-
Transfer the separated proteins from the gel to a membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.[12]
-
Incubate the membrane with the primary anti-p53 antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
After further washing, apply the chemiluminescence substrate and visualize the protein bands using an imaging system.
-
Quantify band intensity relative to a loading control (e.g., β-actin or GAPDH) to determine the relative expression of p53.
-
References
- 1. Cilengitide - Wikipedia [en.wikipedia.org]
- 2. Cilengitide: The First Anti-Angiogenic Small Molecule Drug Candidate. Design, Synthesis and Clinical Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cilengitide in Patients with Recurrent Glioblastoma: The Results of NABTC 03-02, a Phase II Trial with Measures of Treatment Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Bicyclic RGD Peptides with Exquisite Selectivity for the Integrin αvβ3 Receptor Using a "Random Design" Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubcompare.ai [pubcompare.ai]
- 8. sciencellonline.com [sciencellonline.com]
- 9. Cell Migration Assay [bio-protocol.org]
- 10. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 11. Mutant p53 protein expression and antioxidant status deficiency in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. resources.novusbio.com [resources.novusbio.com]
Cross-Validation of HSDVHK-NH2 TFA Activity in Diverse Assay Formats: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activity of the synthetic peptide HSDVHK-NH2 TFA, an antagonist of the integrin αvβ3-vitronectin interaction, across various in vitro assay formats. By presenting data from multiple experimental setups, this document aims to offer a clearer understanding of the peptide's inhibitory potency and functional effects. Furthermore, we compare its performance with other known integrin αvβ3 antagonists to provide a broader context for its potential applications in research and drug development.
Executive Summary
This compound is a potent antagonist of the integrin αvβ3-vitronectin interaction, a key process in angiogenesis, tumor metastasis, and other physiological and pathological processes. The trifluoroacetate (TFA) salt form is a common result of peptide synthesis.[1][2] The biological activity of this peptide is typically assessed using a variety of in vitro assays that measure its ability to inhibit the binding of integrin αvβ3 to its ligand, vitronectin, and the downstream cellular consequences of this inhibition. This guide cross-validates the activity of this compound by examining its performance in cell-free, cell-based adhesion, and cell migration assays.
Data Presentation: Comparative Activity of Integrin αvβ3 Antagonists
The following table summarizes the quantitative data on the inhibitory activity of this compound and other relevant integrin αvβ3 antagonists in different assay formats. It is important to note that the data presented here is compiled from various sources and may not represent direct head-to-head comparisons under identical experimental conditions.
| Compound | Assay Format | Target Interaction | Key Performance Metric (IC50/EC50) | Reference |
| This compound | Solid-Phase Binding Assay | Integrin αvβ3-Vitronectin | 1.74 pg/mL (2.414 pM) | [3][4][5][6] |
| HSDVHK-NH2 | Cell-Based Adhesion Assay | HUVEC adhesion to Vitronectin | Potent Inhibition (Specific IC50 not stated) | [4][5] |
| HSDVHK-NH2 | Cell Proliferation Assay | HUVEC Proliferation | Dose-dependent inhibition | [4][5] |
| HSDVHK-NH2 | Cell Migration Assay | bFGF-induced HUVEC migration | Significant Inhibition | [4][5] |
| Cilengitide | Cell Adhesion to Fibrinogen | Integrin αvβ3-Fibrinogen | IC50: 29 nM | [5][6] |
| Cilengitide | Receptor Priming Assay | Integrin αvβ3 Activation | EC50: 48 nM | [5][6] |
| TDI-3761 | Cell Adhesion to Fibronectin | Integrin αvβ3-Fibronectin | IC50: 0.079 µM | [5][6] |
| TDI-3761 | Cell Adhesion to Vitronectin | Integrin αvβ3-Vitronectin | IC50: 0.125 µM | [5][6] |
| TDI-4161 | Cell Adhesion to Fibronectin | Integrin αvβ3-Fibronectin | IC50: 0.042 µM | [5][6] |
| TDI-4161 | Cell Adhesion to Vitronectin | Integrin αvβ3-Vitronectin | IC50: 0.050 µM | [5][6] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on established methods for assessing integrin antagonist activity.
Solid-Phase Binding Assay
This assay quantifies the direct inhibition of the integrin αvβ3-vitronectin interaction in a cell-free system.
-
Plate Coating: 96-well plates are coated with purified human vitronectin and incubated overnight at 4°C.
-
Blocking: The plates are washed and blocked with a solution of bovine serum albumin (BSA) to prevent non-specific binding.
-
Competition Reaction: A fixed concentration of purified integrin αvβ3 is mixed with varying concentrations of the test compound (e.g., this compound). This mixture is then added to the vitronectin-coated wells and incubated.
-
Detection: The amount of integrin αvβ3 bound to the vitronectin is detected using a primary antibody specific for the integrin, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Quantification: The signal is developed with a substrate solution and measured using a plate reader. The IC50 value is calculated as the concentration of the antagonist that inhibits 50% of the integrin-vitronectin binding.
Cell-Based Adhesion Assay
This assay measures the ability of an antagonist to prevent cells expressing integrin αvβ3 from adhering to a vitronectin-coated surface.
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs), which endogenously express integrin αvβ3, are cultured to sub-confluency.
-
Plate Coating: 96-well plates are coated with vitronectin.
-
Cell Treatment: HUVECs are harvested and pre-incubated with different concentrations of the antagonist.
-
Adhesion: The treated cells are seeded onto the vitronectin-coated plates and allowed to adhere for a specified time.
-
Washing and Staining: Non-adherent cells are removed by washing. The remaining adherent cells are fixed and stained with a dye such as crystal violet.
-
Quantification: The stain is solubilized, and the absorbance is measured to quantify the number of adherent cells. The IC50 value is determined as the concentration of the antagonist that inhibits 50% of cell adhesion.
Cell Migration (Transwell) Assay
This assay assesses the effect of the antagonist on the migratory capacity of cells, which is often dependent on integrin-mediated interactions.
-
Chamber Setup: A Transwell insert with a porous membrane is placed in a well of a culture plate. The underside of the membrane can be coated with vitronectin to stimulate haptotaxis.
-
Chemoattractant: The lower chamber is filled with media containing a chemoattractant (e.g., basic fibroblast growth factor, bFGF) to induce cell migration.
-
Cell Seeding: Cells (e.g., HUVECs) are seeded into the upper chamber in serum-free media, along with varying concentrations of the antagonist.
-
Incubation: The plate is incubated to allow cells to migrate through the pores of the membrane towards the chemoattractant.
-
Quantification: Non-migrated cells on the upper surface of the membrane are removed. The migrated cells on the lower surface are fixed, stained, and counted under a microscope. The results are expressed as the percentage of migration inhibition compared to an untreated control.
Mandatory Visualizations
Signaling Pathway of Integrin αvβ3 Inhibition
Caption: Inhibition of Integrin αvβ3 signaling by this compound.
Experimental Workflow for Cross-Validation
Caption: Workflow for assessing this compound activity across different assays.
Logical Relationship of Assay Types
Caption: Relationship between different assay formats for integrin antagonist validation.
References
- 1. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. In vitro evaluation of functional interaction of integrin αvβ3 and matrix metalloprotease-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of αvβ3-Vitronectin Binding Is a Multistage Process in which Increases in Bond Strength Are Dependent on Y747 and Y759 in the Cytoplasmic Domain of β3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Pure αVβ3 Integrin Antagonists That Do Not Induce Receptor Extension, Prime the Receptor, or Enhance Angiogenesis at Low Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
HSDVHK-NH2 TFA: A Performance Benchmark Analysis Against Leading Integrin αvβ3 Antagonists
For researchers, scientists, and drug development professionals, this guide provides a comprehensive performance comparison of HSDVHK-NH2 TFA against other published integrin αvβ3 antagonists. The data presented is compiled from publicly available research, offering an objective analysis to inform strategic research and development decisions.
This compound has emerged as a potent antagonist of the integrin αvβ3-vitronectin interaction, a key signaling pathway implicated in angiogenesis, tumor metastasis, and other pathological processes. This guide benchmarks the in vitro performance of this compound against other known integrin αvβ3 antagonists, presenting quantitative data, detailed experimental methodologies, and visual representations of the associated biological pathways and workflows.
Performance Comparison
The following tables summarize the in vitro efficacy of this compound in comparison to other notable integrin αvβ3 antagonists. It is important to note that the data presented is collated from different studies and, therefore, direct comparison may be limited by variations in experimental conditions.
Table 1: Antagonism of Integrin αvβ3-Vitronectin Interaction
| Compound | IC50 (Concentration for 50% Inhibition) | Source |
| This compound | 1.74 pg/mL (2.414 pM) | [1] |
| Echistatin | Not explicitly stated for vitronectin, but is a potent αvβ3 antagonist | [2] |
| Cilengitide | Inhibited αvβ3 mediated cell adhesion in the low micromolar range | [3] |
Table 2: Inhibition of Human Umbilical Vein Endothelial Cell (HUVEC) Proliferation
| Compound | IC50 | Source |
| This compound | Significantly inhibited in a dose-dependent manner (0.1-100 µg/mL) | [1][4] |
| Echistatin | 103.2 nM (VEGF-induced proliferation) | [2] |
| Cilengitide | Significantly inhibited | [5] |
Table 3: Inhibition of Cell Migration
| Compound | Effect | Cell Type | Source |
| This compound | Significantly inhibited bFGF-induced migration | HUVEC | [1][4] |
| Echistatin | IC50 of 1.5 nM, 5.7 nM, and 154.5 nM | A375, U373MG, and Panc-1 tumor cells | [2] |
| Cilengitide | Synergistic suppressive effect on endothelial cell migration when combined with RAMBO oncolytic virus | Endothelial cells | [6] |
Mechanism of Action of this compound
This compound exerts its biological effects through a multi-faceted mechanism. It is a potent antagonist of the integrin αvβ3-vitronectin interaction.[1] This inhibition disrupts downstream signaling pathways crucial for cell survival, proliferation, and migration. Specifically, HSDVHK-NH2 (also referred to as P11) has been shown to induce apoptosis in Human Umbilical Vein Endothelial Cells (HUVECs) through the activation of caspases, a family of proteases central to the apoptotic process.[4] This pro-apoptotic activity is linked to an increase in the expression of the tumor suppressor protein p53.[4]
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and validation of these findings.
Integrin αvβ3-Vitronectin Binding Assay
This assay quantifies the ability of a compound to inhibit the binding of vitronectin to its receptor, integrin αvβ3. The protocol described is based on a high-throughput screening method using a protein microarray chip.[7]
-
Preparation of Integrin Microarray: Purified integrin αvβ3 is immobilized on a protein microarray chip.
-
Competitive Inhibition: The integrin microarray is incubated with a fluorescently labeled vitronectin ligand in the presence of varying concentrations of the test compound (e.g., this compound).
-
Detection: The fluorescence intensity of each spot on the microarray is measured using a fluorescence laser scanner.
-
Data Analysis: The reduction in fluorescence intensity in the presence of the test compound compared to a control (without the inhibitor) is used to determine the inhibitory activity. The IC50 value is calculated as the concentration of the inhibitor that causes a 50% reduction in vitronectin binding.
HUVEC Proliferation Assay
This assay assesses the effect of a compound on the proliferation of human umbilical vein endothelial cells (HUVECs), a key process in angiogenesis.
-
Cell Seeding: HUVECs are seeded in 96-well plates at a specified density and allowed to adhere overnight.
-
Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) or a vehicle control.
-
Incubation: The plates are incubated for a defined period (e.g., 72 hours).
-
Quantification of Proliferation: Cell proliferation can be measured using various methods, such as the MTT assay, which measures the metabolic activity of viable cells, or by direct cell counting.
-
Data Analysis: The proliferation in treated wells is compared to the control wells to determine the inhibitory effect of the compound.
Cell Migration Assay (Wound Healing Assay)
This assay evaluates the impact of a compound on the migration of cells, another critical step in angiogenesis and metastasis.
-
Create a "Wound": A confluent monolayer of cells (e.g., HUVECs) is mechanically scratched with a pipette tip to create a cell-free gap.
-
Treatment: The cells are washed to remove debris and then incubated with media containing the test compound or a vehicle control.
-
Image Acquisition: The "wound" area is imaged at the beginning of the experiment (0 hours) and at subsequent time points (e.g., 24 hours).
-
Data Analysis: The rate of wound closure is quantified by measuring the change in the cell-free area over time. A delay in wound closure in the presence of the test compound indicates an inhibitory effect on cell migration.
Apoptosis and p53 Expression Analysis
To investigate the mechanism of action, the induction of apoptosis and the expression of p53 can be assessed using the following methods:
-
Caspase Activity Assay: The activity of key executioner caspases (e.g., caspase-3/7) can be measured using commercially available luminescent or fluorescent kits. An increase in caspase activity indicates the induction of apoptosis.
-
Western Blotting for p53: The expression level of p53 protein in cell lysates can be determined by Western blotting using a p53-specific antibody. An increase in the p53 protein band intensity suggests an upregulation of its expression.
Conclusion
This compound demonstrates high potency as an antagonist of the integrin αvβ3-vitronectin interaction and as an inhibitor of HUVEC proliferation and migration in vitro. Its mechanism of action involves the induction of apoptosis through a p53- and caspase-dependent pathway. While direct comparative studies are limited, the available data suggests that this compound is a highly promising candidate for further investigation in therapeutic areas where integrin αvβ3 signaling plays a critical role. The detailed experimental protocols provided in this guide offer a foundation for researchers to independently validate and expand upon these findings.
References
- 1. Identification of Angiogenesis Inhibitors Using a Co-culture Cell Model in a High-Content and High-Throughput Screening Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural Insight into Integrin Recognition and Anticancer Activity of Echistatin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Phase I and Correlative Biology Study of Cilengitide in Patients with Recurrent Malignant Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacoproteomic analysis reveals that metapristone (RU486 metabolite) intervenes E-cadherin and vimentin to realize cancer metastasis chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cilengitide induces cellular detachment and apoptosis in endothelial and glioma cells mediated by inhibition of FAK/src/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The integrin inhibitor cilengitide enhances the anti-glioma efficacy of vasculostatin-expressing oncolytic virus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of HSDVHK-NH2 TFA: A Step-by-Step Guide for Laboratory Professionals
An essential guide to the safe and compliant disposal of HSDVHK-NH2 TFA, ensuring the safety of laboratory personnel and environmental protection.
The proper disposal of this compound is critical for maintaining a safe laboratory environment and adhering to regulatory standards. As this compound is a peptide salt containing Trifluoroacetic acid (TFA), the disposal procedures are primarily dictated by the hazardous properties of TFA.[1][2] TFA is a strong, corrosive acid that is harmful to aquatic life, necessitating its treatment as hazardous waste.[3][4][5] This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this compound in a research setting.
Hazard Identification and Classification
Prior to handling, it is crucial to be aware of the hazards associated with Trifluoroacetic acid, the counter-ion in this compound.
| Hazard Classification | Description | GHS Pictogram |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage.[4] |
|
| Acute Toxicity (Inhalation) | Harmful if inhaled. |
|
| Hazardous to the Aquatic Environment | Harmful to aquatic life with long-lasting effects.[4][5] |
|
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the necessary steps for the safe disposal of this compound waste, including solids, solutions, and contaminated labware.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[6][7] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[8][9]
2. Waste Segregation:
-
This compound waste must be segregated from general laboratory waste.[9]
-
Designate a specific, clearly labeled hazardous waste container for all this compound waste. The container should be made of a compatible material (e.g., glass or polyethylene) and kept securely closed when not in use.[9][10] Do not use metal containers.[10][11]
3. Disposal of Solid this compound:
-
Carefully transfer any solid this compound waste into the designated hazardous waste container using a spatula or other appropriate tool.
-
Avoid generating dust.
4. Disposal of this compound Solutions:
-
Do not pour this compound solutions down the drain. [3][9][10]
-
Carefully pour liquid waste containing this compound into the designated hazardous waste container.
-
For acidic solutions, neutralization with a suitable base may be required by your institution's waste management guidelines. This should be done cautiously to avoid a violent reaction. Always add acid to water, never the other way around if dilution is necessary.[8]
5. Disposal of Contaminated Materials:
-
Any materials that have come into contact with this compound, such as pipette tips, gloves, and weighing paper, must be considered hazardous waste.[8]
-
Place all contaminated disposable items into the designated hazardous waste container.
6. Spill Management:
-
In the event of a small spill within a chemical fume hood, absorb the material with an inert absorbent, such as sand or vermiculite.[3][4][5]
-
For larger spills, or spills outside of a fume hood, evacuate the area and follow your institution's emergency procedures for hazardous chemical spills.[8]
7. Waste Collection and Final Disposal:
-
Once the hazardous waste container is full, ensure it is securely sealed and properly labeled according to your institution's and local regulations.
-
Arrange for collection by your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal company.[8][9]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of waste generated from experiments involving this compound.
References
- 1. TFA removal service - SB-PEPTIDE - Peptide synthesis [sb-peptide.com]
- 2. lifetein.com [lifetein.com]
- 3. carlroth.com [carlroth.com]
- 4. carlroth.com [carlroth.com]
- 5. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. carlroth.com [carlroth.com]
- 8. amherst.edu [amherst.edu]
- 9. ehs.washington.edu [ehs.washington.edu]
- 10. dl.novachem.com.au [dl.novachem.com.au]
- 11. fishersci.com [fishersci.com]
Essential Safety and Operational Guide for Handling HSDVHK-NH2 TFA
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling HSDVHK-NH2 TFA. It outlines the necessary personal protective equipment (PPE), handling procedures, and disposal plans to ensure a safe laboratory environment. While a specific Safety Data Sheet (SDS) for this compound is not available, this information is based on general safety protocols for peptides and the known hazards of Trifluoroacetic Acid (TFA), a component of the supplied product.
Data Presentation: Personal Protective Equipment (PPE)
Proper PPE is essential to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the recommended PPE for various laboratory activities.
| Activity | Required PPE |
| Routine Handling & Preparation (Solutions) | - Safety glasses with side shields or chemical splash goggles- Chemical-resistant gloves (e.g., nitrile)[1] - Laboratory coat |
| Handling of Lyophilized Powder | - All PPE for routine handling- Respiratory protection (e.g., N95 mask or use of a fume hood) to prevent inhalation of fine particles.[1] |
| Large Volume Operations or Potential for Splash | - Chemical splash goggles and a face shield- Chemical-resistant gloves (e.g., nitrile)- Chemical-resistant apron or full-body suit |
| Emergency Situations (e.g., Spills) | - Self-contained breathing apparatus (SCBA) may be necessary depending on the spill size and ventilation[1]- Chemical-resistant gloves, boots, and full-body suit[1] |
Experimental Protocols: Procedural Guidance
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage of Lyophilized Peptide: Store the lyophilized this compound in a tightly sealed container in a freezer at -20°C for long-term storage.
-
Storage of Solutions: For short-term storage, peptide solutions can be refrigerated at 2-8°C. For longer-term storage, it is recommended to aliquot the solution into single-use volumes and store them in a freezer at -20°C or below to avoid repeated freeze-thaw cycles.
Handling and Use
-
Engineering Controls: Whenever possible, handle this compound in a well-ventilated area.[1] For handling the lyophilized powder, it is highly recommended to use a chemical fume hood to minimize inhalation risk.[1]
-
Personal Hygiene: Always wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.
-
Weighing Lyophilized Powder: To minimize moisture absorption, allow the container to warm to room temperature in a desiccator before opening. Weigh the required amount quickly and reseal the container tightly.
-
Reconstitution: Dissolve the peptide in a suitable sterile buffer or solvent. Gentle swirling or vortexing is recommended to aid dissolution.
Spill Management
-
Small Spills:
-
Ensure the area is well-ventilated.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or earth).
-
Place the contaminated material into a designated, sealed container for chemical waste.
-
Clean the spill area with a suitable decontamination solution and then with soap and water.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Alert your institution's emergency response team.
-
Only trained personnel with appropriate PPE, including respiratory protection, should attempt to clean up the spill.
-
Disposal
-
Waste Collection: All waste materials contaminated with this compound, including empty containers, used gloves, and absorbent materials, should be collected in a designated and clearly labeled hazardous waste container.
-
Disposal Regulations: Dispose of all chemical waste in accordance with local, state, and federal regulations.[1] Do not dispose of this compound down the drain or in the regular trash.[1]
Mandatory Visualization: Workflow Diagram
The following diagram illustrates the standard operational workflow for handling this compound, from receipt to disposal, incorporating critical safety checkpoints.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
